molecular formula C8H9ClN2O B1585358 2-(4-Chlorophenyl)acetohydrazide CAS No. 57676-51-4

2-(4-Chlorophenyl)acetohydrazide

Cat. No.: B1585358
CAS No.: 57676-51-4
M. Wt: 184.62 g/mol
InChI Key: ZXTSFZRZKFXXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)acetohydrazide is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTSFZRZKFXXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332443
Record name 2-(4-Chlorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57676-51-4
Record name 4-Chlorobenzeneacetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57676-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)acetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)acetohydrazide and Its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 2-(4-chlorophenyl)acetohydrazide and its subsequent derivatization into a variety of heterocyclic compounds with significant therapeutic potential. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Acetohydrazide Scaffold

Hydrazide-hydrazone derivatives are a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1] The core structure, characterized by the azomethine group (-NH-N=CH-), is a key determinant of their pharmacological properties, which include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][2] The focus of this guide, this compound, serves as a crucial intermediate for the synthesis of a diverse library of bioactive molecules. The presence of the 4-chlorophenyl moiety often enhances the biological activity of the resulting derivatives.[3]

This document will first detail the robust synthesis of the this compound core, followed by in-depth protocols for the synthesis of its key derivatives, including Schiff bases, 1,3,4-thiadiazoles, and 1,2,4-triazoles. The rationale behind the experimental choices and potential biological applications will be discussed throughout.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a well-established two-step process that begins with the readily available 4-chlorophenylacetic acid.[4] The overall workflow is depicted below.

Synthesis_Workflow A 4-Chlorophenylacetic Acid B Ethyl (4-chlorophenyl)acetate A->B  Esterification (Ethanol, H₂SO₄ catalyst) C This compound B->C  Hydrazinolysis (Hydrazine Hydrate)

Caption: Synthetic workflow for this compound.

Step 1: Esterification of 4-Chlorophenylacetic Acid

The initial step involves the Fischer esterification of 4-chlorophenylacetic acid to its corresponding ethyl ester. This acid-catalyzed reaction is a classic and efficient method for converting carboxylic acids to esters.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenylacetic acid (1 equivalent) in absolute ethanol (5-10 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • After completion, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl (4-chlorophenyl)acetate.

Causality of Experimental Choices:

  • Absolute Ethanol: Using an anhydrous alcohol minimizes the presence of water, which could otherwise lead to a competing hydrolysis reaction, reducing the ester yield.

  • Sulfuric Acid Catalyst: A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Reflux: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached more quickly.

Step 2: Hydrazinolysis of Ethyl (4-chlorophenyl)acetate

The second step is the nucleophilic acyl substitution reaction between the synthesized ester and hydrazine hydrate. The highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable acetohydrazide.

Protocol:

  • Dissolve ethyl (4-chlorophenyl)acetate (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (an excess, typically 1.2-2 equivalents) dropwise to the solution at room temperature.[5]

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction's progress by TLC.[6]

  • Upon completion, cool the reaction mixture to room temperature, and then in an ice bath to facilitate the precipitation of the product.[6]

  • Collect the solid precipitate by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.[6]

  • Dry the product under vacuum to yield this compound as a white solid. Further purification can be achieved by recrystallization from ethanol.[4]

Causality of Experimental Choices:

  • Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate helps to drive the reaction to completion.

  • Reflux: As with the esterification, heating increases the reaction rate.

  • Cooling and Precipitation: this compound has lower solubility in cold ethanol compared to the starting materials and by-products, allowing for its isolation by precipitation.

Synthesis of Bioactive Derivatives

The synthesized this compound is a versatile precursor for a variety of heterocyclic compounds with potential therapeutic applications. The following sections detail the synthesis of some key derivatives.

Schiff Bases (Hydrazones)

Schiff bases are synthesized through the condensation reaction of this compound with various aromatic aldehydes or ketones.[2] This reaction is typically acid-catalyzed.

Schiff_Base_Synthesis A This compound C N'-(Arylmethylidene)-2-(4-chlorophenyl)acetohydrazide A->C B Aromatic Aldehyde/Ketone B->C

Caption: General synthesis of Schiff base derivatives.

Protocol:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired aromatic aldehyde.

  • Add a few drops of glacial acetic acid as a catalyst.[2]

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[2]

  • Cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.[2]

  • Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Biological Significance: Schiff bases derived from this compound have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[7][8]

1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles can be synthesized from this compound through a multi-step process, often involving the formation of a thiosemicarbazide intermediate followed by cyclization.

Protocol (Illustrative Example):

  • Thiosemicarbazide Formation: Reflux this compound with an appropriate isothiocyanate in ethanol to yield the corresponding N-substituted thiosemicarbazide.

  • Cyclization: The thiosemicarbazide is then cyclized to the 1,3,4-thiadiazole derivative by heating with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.[9]

Biological Significance: 1,3,4-Thiadiazole derivatives are known to possess a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and antiviral properties.[10][11]

1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives from this compound can be achieved through several routes. One common method involves the reaction of the hydrazide with a suitable reagent to form an intermediate that is then cyclized.

Protocol (Illustrative Example):

  • Intermediate Formation: React this compound with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form a dithiocarbazate salt.

  • Hydrazinolysis and Cyclization: Treatment of the dithiocarbazate with hydrazine hydrate leads to the formation of a 4-amino-5-mercapto-1,2,4-triazole derivative.[12]

Biological Significance: 1,2,4-Triazole derivatives are a well-known class of compounds with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[12][13] Many commercially available drugs contain the 1,2,4-triazole core.

Data Presentation

The following table summarizes the key characteristics of the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Chlorophenylacetic acidC₈H₇ClO₂170.59104-106
Ethyl (4-chlorophenyl)acetateC₁₀H₁₁ClO₂198.65-
This compoundC₈H₉ClN₂O184.63157-159[4]

Conclusion

This technical guide has provided a detailed and scientifically grounded overview of the synthesis of this compound and its conversion into various biologically relevant derivatives. The protocols presented are robust and based on established chemical principles, offering a solid foundation for researchers in the field of drug discovery and development. The versatility of the this compound scaffold, coupled with the diverse biological activities of its derivatives, underscores its importance as a key building block in the quest for novel therapeutic agents. Further exploration of the structure-activity relationships of these derivatives is a promising avenue for future research.

References

  • Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. (2024).
  • Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. (n.d.). National Institutes of Health.
  • A Comprehensive Review of 2-(2-Chlorophenyl)acetohydrazide and its Analogs: Synthesis, Biological Activities, and Mechanisms of. (n.d.). Benchchem.
  • comparing the efficacy of 2-(2-Chlorophenyl)acetohydrazide with other antimicrobial agents. (n.d.). Benchchem.
  • How is 4-Chlorophenylacetic acid synthesized?. (n.d.). Guidechem.
  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules.
  • Scarcity of Direct Comparative Studies on 2-(2-Chlorophenyl)acetohydrazide Derivatives Necessitates a Broader Look at Related Compounds. (n.d.). Benchchem.
  • Synthesis of some new 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with anti-lipase and anti-urease activities. (2014). PubMed.
  • Navigating the Bioactive Landscape of 2-(4-Chlorophenoxy)propanehydrazide Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Technical Guide: 2-(2-Chlorophenyl)acetohydrazide - Synthesis, Characterization, and Biological Potential. (n.d.). Benchchem.
  • Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(2-Chlorophenyl)acetohydrazide. (n.d.). Benchchem.
  • Application Notes and Protocols: Synthesis of Schiff Bases from 2-(4-Ethylphenoxy)acetohydrazide and Aldehydes. (n.d.). Benchchem.
  • Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (2024).
  • identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis. (n.d.). Benchchem.
  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). JOCPR.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2021).
  • Novel Acetohydrazide Pyrazole Derivatives. (2019). Asian Publication Corporation.
  • A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace.
  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). National Institutes of Health.

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-(4-Chlorophenyl)acetohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Hydrazide Scaffold

In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold stands out as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2][3] These compounds, characterized by the azomethine group (-CONH-N=CH-), are not only key intermediates in the synthesis of various heterocyclic systems but also exhibit significant pharmacological potential as antimicrobial, anticancer, and anti-inflammatory agents.[4][5][6] This technical guide focuses on the 2-(4-Chlorophenyl)acetohydrazide core and its derivatives, providing a comprehensive exploration of their mechanisms of action, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

The parent compound, this compound, serves as a crucial building block.[7] Through a straightforward condensation reaction with various aldehydes and ketones, the core hydrazide is transformed into a diverse library of hydrazone derivatives. This structural modification is pivotal, as the resulting N'-substituted compounds are often the primary drivers of the observed biological effects. This guide will delve into the established mechanisms through which these derivatives exert their therapeutic potential.

Core Synthesis Pathway: From Acid to Bioactive Hydrazone

The synthesis of this compound derivatives is a well-established and robust process, typically commencing with 4-chlorophenylacetic acid. The causality behind this multi-step approach is to sequentially build the necessary functional groups to arrive at the bioactive hydrazone.

  • Esterification: The initial step involves the conversion of the carboxylic acid to an ester, typically an ethyl ester. This is a protective step that activates the carbonyl group for the subsequent reaction.

  • Hydrazinolysis: The ester is then reacted with hydrazine hydrate (NH₂NH₂·H₂O). The highly nucleophilic hydrazine displaces the ethoxy group to form the stable this compound intermediate.

  • Condensation: The final and most crucial step for generating biological activity is the condensation of the acetohydrazide with a selected aldehyde or ketone. This reaction forms the characteristic hydrazone linkage and allows for extensive structural diversification to modulate potency and selectivity.

G cluster_synthesis General Synthesis Workflow Start 4-Chlorophenylacetic Acid Ester Ethyl 2-(4-chlorophenyl)acetate Start->Ester Esterification (Ethanol, H₂SO₄) Hydrazide This compound Ester->Hydrazide Hydrazinolysis (Hydrazine Hydrate) Hydrazone Bioactive Hydrazone Derivatives Hydrazide->Hydrazone Condensation Aldehyde Substituted Aldehyde/Ketone Aldehyde->Hydrazone

Figure 1: General synthetic workflow for this compound derivatives.

Antimicrobial Mechanism of Action: Targeting Bacterial Replication

A primary and well-documented mechanism of action for the antibacterial effects of hydrazone derivatives is the inhibition of DNA gyrase.[3][8] This essential bacterial enzyme, a type II topoisomerase, is responsible for introducing negative supercoils into DNA, a process critical for DNA replication and repair.[9] By targeting this enzyme, which is absent in higher eukaryotes, these compounds achieve selective antibacterial activity.

Inhibition of DNA Gyrase

Hydrazone derivatives are believed to bind to the active site of the DNA gyrase A subunit, preventing the resealing of the DNA strand after cleavage. This leads to an accumulation of double-strand breaks, ultimately triggering bacterial cell death.[6] The efficacy of this inhibition can be quantified by determining the half-maximal inhibitory concentration (IC₅₀).

G cluster_antimicrobial Antimicrobial Mechanism: DNA Gyrase Inhibition Compound Hydrazone Derivative Gyrase Bacterial DNA Gyrase (Type II Topoisomerase) Compound->Gyrase Binds to Active Site Replication DNA Replication & Repair Gyrase->Replication Inhibition Death Bacterial Cell Death Replication->Death Disruption leads to

Figure 2: Mechanism of DNA gyrase inhibition by hydrazone compounds.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay is a self-validating system to confirm the inhibition of DNA gyrase activity. The principle is that active gyrase converts relaxed plasmid DNA into its supercoiled form, a change that can be visualized by agarose gel electrophoresis due to different migration rates.

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP), relaxed plasmid DNA (e.g., pBR322, ~0.5 µg), and the test compound at various concentrations.[10][11]

  • Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme (e.g., from E. coli or S. aureus).[10]

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow for the supercoiling reaction to occur.[11]

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and EDTA.[11]

  • Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a low voltage for an extended period (e.g., 12-20 hours) to achieve clear separation of relaxed and supercoiled DNA topoisomers.[11]

  • Visualization and Analysis: Visualize the DNA bands under UV light. A potent inhibitor will show a dose-dependent decrease in the supercoiled DNA band and an increase in the relaxed DNA band. The IC₅₀ value can be determined by quantifying the band intensities.[11]

Anticancer Mechanisms of Action: A Multi-pronged Attack

Derivatives of this compound have demonstrated significant potential as anticancer agents, operating through multiple, often interconnected, mechanisms to suppress tumor growth.[12]

Induction of Apoptosis

A key hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis, in malignant cells. Hydrazone derivatives have been shown to trigger this process through the intrinsic (mitochondrial) pathway.[13]

  • Mechanism: These compounds can lead to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates a cascade of effector caspases, notably caspase-3, which execute the final stages of apoptosis.[13] Some hydrazonoyl halides have also been shown to induce apoptosis through a p53-mediated mechanism.[1][14]

G cluster_apoptosis Anticancer Mechanism: Induction of Apoptosis Compound Hydrazone Derivative Bax ↑ Pro-apoptotic Bax Compound->Bax Bcl2 ↓ Anti-apoptotic Bcl-2 Compound->Bcl2 Mitochondria Mitochondrial Disruption Bax->Mitochondria Bcl2->Mitochondria Caspase Caspase-3 Activation Mitochondria->Caspase Cytochrome c Release Apoptosis Apoptosis Caspase->Apoptosis

Figure 3: Proposed intrinsic pathway of apoptosis induction by hydrazone derivatives.

Cell Cycle Arrest

In addition to inducing cell death, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Studies have shown that hydrazone derivatives can cause cell cycle arrest at the G0/G1 and G2/M phases in various cancer cell lines.[2][15] This prevents the cells from progressing through the division cycle, thereby inhibiting tumor growth.

Inhibition of Pro-survival Signaling

Certain hydrazone derivatives have been found to inhibit critical cell survival pathways, such as the PI3K/AKT pathway.[2] The PI3K/AKT pathway is frequently hyperactivated in cancer and promotes cell growth, proliferation, and survival. Inhibition of this pathway by hydrazone compounds represents a targeted approach to anticancer therapy.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a foundational, colorimetric assay to assess cell viability and determine the cytotoxic potential of a compound. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[16]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period, typically 48 or 72 hours.[4]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[16][17]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[16]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value from the dose-response curve.

Anti-inflammatory Mechanism: COX Enzyme Inhibition

The anti-inflammatory properties of some hydrazone derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[5][6] COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation.[8] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: In Vitro COX Inhibition Assay

This fluorometric or colorimetric assay measures the peroxidase activity of COX enzymes to screen for inhibitors.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of co-factors (hematin, L-epinephrine), and purified COX-1 and COX-2 enzymes.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the reaction buffer, co-factors, and the enzyme (COX-1 or COX-2). Add the test compound (dissolved in DMSO) and pre-incubate at 37°C for approximately 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate for a short, precise period (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a saturated stannous chloride solution.

  • Detection: The amount of prostaglandin produced is then quantified, often using an ELISA-based method that measures PGE₂ levels.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and IC₅₀ values for both COX-1 and COX-2 are determined to assess potency and selectivity.

Quantitative Data Summary

The following table summarizes the biological activity of various derivatives of the this compound scaffold, demonstrating the broad therapeutic potential.

Compound Class/DerivativeTarget/AssayCell Line/OrganismActivity (IC₅₀ / MIC)Reference
Pyrazole-Hydrazone DerivativeCOX-2 Inhibition-0.58 µM[1]
Quinazolinone-Hydrazone DerivativeE. coli DNA Gyrase-3.19 µM[3]
Quinoline-Hydrazone DerivativeS. aureus DNA Gyrase-1.89 µM
N-Acyl Hydrazone DerivativeCOX-2 Inhibition-0.143 µM[8]
Pyridinone-AcetohydrazideCytotoxicityHepG2 (Liver Cancer)0.18 µM[6]
Pyridinone-AcetohydrazideCytotoxicityMCF-7 (Breast Cancer)0.34 µM[6]
Phthalazine DerivativeVEGFR-2 Inhibition-0.148 µM
Phthalazine DerivativeCytotoxicityHepG2 (Liver Cancer)0.09 µM
(E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazideCytotoxicityPC-3 (Prostate Cancer)3.1 µM[4]

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of novel therapeutic agents. Its derivatives have demonstrated potent and multifaceted mechanisms of action against a range of pathological targets. The primary modes of action include the inhibition of bacterial DNA gyrase, the induction of apoptosis and cell cycle arrest in cancer cells, and the inhibition of COX enzymes in inflammatory pathways. The ease of synthesis and the potential for extensive structural modification make this class of compounds highly attractive for further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific targets, as well as conducting in-depth preclinical and clinical studies to translate these promising in vitro findings into tangible therapeutic benefits.

References

  • Shawky, A. M., El-Sawy, E. R., Abdellatif, K. R. A., & El-Gazzar, M. G. (2019). Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives. Anti-cancer agents in medicinal chemistry, 19(12), 1528–1541. [Link]
  • Gümüş, M., Özcan, H. B., Kavak, E. D., Özcan, S., Köprülü, T. K., Acar, Ç., & Kaplancıklı, Z. A. (2024). Novel isoniazid-hydrazone derivatives induce cell growth inhibition, cell cycle arrest and apoptosis via mitochondria-dependent caspase activation and PI3K/AKT inhibition. Bioorganic chemistry, 150, 107563. [Link]
  • Patel, H., Sharma, T., Shaikh, M. S., Al-Ghorbani, M., Khan, J., & Shah, A. (2023). Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents. RSC Advances, 13(12), 8011-8024. [Link]
  • Rowley, T. J., Johnson, E. G., & Rouzer, C. A. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (89), 51724. [Link]
  • El-Sayed, M. A. A., Al-Ghorbani, M., & Abbas, S. Y. (2023). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules (Basel, Switzerland), 28(15), 5790. [Link]
  • Abdelgawad, M. A., El-Gazzar, M. G., & Amr, A. E. G. E. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic chemistry, 73, 45–53. [Link]
  • Shawky, A. M., El-Sawy, E. R., Abdellatif, K. R. A., & El-Gazzar, M. G. (2019). Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 19(12), 1528-1541. [Link]
  • Al-Omair, M. A., Ali, D., Al-Majid, A. M., Barakat, A., & Ali, R. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.
  • Shawky, A. M., El-Sawy, E. R., Abdellatif, K. R. A., & El-Gazzar, M. G. (2019). Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives.
  • Collin, F., Karkare, S., & Maxwell, A. (2011). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular biology (Clifton, N.J.), 703, 207–222. [Link]
  • Kumar, A., Kumar, A., Kumar, K., & Singh, U. P. (2025). Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach -Molecular Docking, MD Simulation, DFT Analysis and ADMET Predictions. Current Medicinal Chemistry. [Link]
  • Kumar, A., Kumar, A., Kumar, K., & Singh, U. P. (2025). Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach -Molecular Docking/MD Simulation, DFT Analysis and ADMET Predictions.
  • Panda, J., & Ghosh, S. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. MOJ Bioorganic & Organic Chemistry, 1(6), 00039. [Link]
  • Kumar, A., Kumar, A., Kumar, K., & Singh, U. P. (2025). Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach -Molecular Docking/MD Simulation, DFT Analysis and ADMET Predictions. PubMed. [Link]
  • Collin, F., Karkare, S., & Maxwell, A. (2011). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer Protocols. [Link]
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules (Basel, Switzerland), 12(8), 1910–1939. [Link]
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International journal of molecular sciences, 22(17), 9389. [Link]
  • Padmini, K., Preethi, P. J., & Kumar, V. S. (2014). A Review on Biological Importance of Hydrazones. SciSpace. [Link]
  • El-Naggar, A. M., Abdu-Allah, H. H. M., El-Sawy, E. R., & El-Gazzar, M. G. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC medicinal chemistry, 15(7), 2097–2118. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 456734, this compound. [Link]
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PubMed. [Link]
  • Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]
  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
  • Nakayama, K., Takayama, K., & Kido, Y. (2013). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial agents and chemotherapy, 57(7), 3236–3242. [Link]
  • Küçükgüzel, I., Tatar, E., & Küçükgüzel, Ş. G. (2013). Synthesis, cytotoxicity, and pro-apoptosis activity of etodolac hydrazide derivatives as anticancer agents. Archiv der Pharmazie, 346(12), 894–906. [Link]
  • Mlejnek, P., & Doležel, P. (2015). Time-course of apoptosis induction in carbonyl cyanide m-chlorophenylhydrazone (CCCP)-treated HL-60 cells.
  • Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]
  • Sanna, V., & Sechi, M. (2012). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & medicinal chemistry letters, 22(3), 1305–1310. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 456734, this compound. [Link]
  • Liu, Y., Zhang, Y., & Zhang, Y. (2016). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Molecules (Basel, Switzerland), 21(9), 1159. [Link]

Sources

An In-depth Technical Guide to Investigating the Anticancer Potential of 2-(4-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigation

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and oncology. Within this landscape, the hydrazide-hydrazone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities, including notable anticancer properties.[1][2] These molecules and their derivatives are synthetically accessible and offer vast opportunities for structural modification to optimize their therapeutic index.[3][4] This guide focuses on a specific, yet promising candidate: 2-(4-Chlorophenyl)acetohydrazide. The presence of the chlorophenyl moiety is a common feature in many biologically active compounds, and its combination with the acetohydrazide core warrants a thorough investigation into its potential as an anticancer therapeutic.

This document is structured to serve as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a logical, field-proven framework for the systematic evaluation of this compound, from initial in vitro screening to preliminary mechanistic elucidation and in vivo validation. Every proposed experimental step is grounded in established scientific principles to ensure the generation of robust and reliable data.

Part 1: Foundational Assessment - In Vitro Cytotoxicity Screening

The initial and most critical step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects against a panel of human cancer cell lines. This foundational screen provides essential data on the compound's potency and spectrum of activity.

The Principle of Differential Cytotoxicity

A promising anticancer agent should exhibit potent activity against cancer cells while displaying minimal toxicity towards normal, healthy cells. Therefore, the initial screening panel should ideally include both cancerous and non-cancerous cell lines (e.g., human fibroblasts) to establish a preliminary therapeutic window.

Recommended Cell Line Panel

A diverse panel of cell lines is recommended to assess the breadth of the compound's activity. A suggested starting panel could include:

  • MCF-7: Estrogen receptor-positive breast adenocarcinoma

  • MDA-MB-231: Triple-negative breast adenocarcinoma

  • A549: Lung carcinoma

  • HeLa: Cervical adenocarcinoma

  • PC-3: Prostate adenocarcinoma

  • HCT-116: Colorectal carcinoma

  • L-929 or MRC-5: Non-cancerous fibroblast cell lines for selectivity assessment

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[5][6]

Methodology:

  • Cell Seeding: Plate cells in 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: IC₅₀ Summary Table

All quantitative cytotoxicity data should be summarized in a clear and concise table for easy comparison of the compound's potency across different cell lines.

Cell LineCancer TypeIC₅₀ of this compound (µM)
MCF-7Breast AdenocarcinomaExperimental Value
MDA-MB-231Breast AdenocarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
HeLaCervical AdenocarcinomaExperimental Value
PC-3Prostate AdenocarcinomaExperimental Value
HCT-116Colorectal CarcinomaExperimental Value
L-929Non-cancerous FibroblastExperimental Value

Part 2: Elucidating the Mechanism of Action

Once cytotoxic activity is confirmed, the next logical step is to investigate how this compound induces cell death. The two primary mechanisms of anticancer drug action are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Investigation of Apoptosis Induction

Apoptosis is a tightly regulated process of cell suicide that is often dysregulated in cancer. Many effective chemotherapeutic agents exert their function by inducing apoptosis in cancer cells.[7][8]

This flow cytometry-based assay is the gold standard for detecting and quantifying apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Caspases are a family of proteases that are essential executioners of apoptosis. Measuring the activity of caspase-3 and -7 provides direct evidence of apoptosis induction.[9][10]

Methodology:

  • Cell Treatment and Lysis: Treat cells as described for the Annexin V assay. After treatment, lyse the cells to release their cytoplasmic contents.

  • Assay Reaction: Add a luminogenic or fluorogenic caspase-3/7 substrate to the cell lysates.

  • Signal Measurement: Incubate at room temperature to allow for substrate cleavage by active caspases. Measure the resulting luminescent or fluorescent signal, which is proportional to caspase activity.

Investigation of Cell Cycle Arrest

Many anticancer drugs function by interrupting the cell cycle, leading to a halt in proliferation and subsequent cell death.[11][12]

This method uses the DNA-intercalating dye propidium iodide to quantify the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Methodology:

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and treat with RNase A to remove RNA. Stain the cells with propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Visualization of Proposed Mechanisms

The following diagrams illustrate the logical workflow for investigating the mechanism of action and the potential signaling pathways involved, based on the known activities of related hydrazide-hydrazone compounds.[3][4]

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound This compound Cell_Lines Panel of Cancer Cell Lines Compound->Cell_Lines MTT_Assay MTT Assay for Cell Viability Cell_Lines->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Annexin V/PI Staining IC50->Apoptosis_Assay Caspase_Assay Caspase-3/7 Activity IC50->Caspase_Assay Cell_Cycle_Analysis Propidium Iodide Staining IC50->Cell_Cycle_Analysis Apoptosis_Induction Apoptosis Induction? Apoptosis_Assay->Apoptosis_Induction Caspase_Assay->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest? Cell_Cycle_Analysis->Cell_Cycle_Arrest Pathway_Analysis Downstream Signaling Pathway Analysis (e.g., Western Blot for Bcl-2 family proteins) Apoptosis_Induction->Pathway_Analysis If Yes Cell_Cycle_Arrest->Pathway_Analysis If Yes

Caption: Experimental workflow for in vitro anticancer evaluation.

G Compound This compound Bax Bax (Pro-apoptotic) Up-regulation Compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation Compound->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sources

Anticonvulsant Activity of Novel Acetohydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent, unprovoked seizures.[1] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to treatment, and many existing drugs are associated with undesirable side effects like sedation, neurotoxicity, and cognitive impairment.[1][2] This necessitates the continued search for novel, more effective, and safer therapeutic agents.[2][3] Among the various chemical scaffolds explored, hydrazide-hydrazone derivatives, which contain the characteristic —CO—NHN=CH— functional group, have emerged as a promising class of compounds with significant potential for anticonvulsant drug development.[1][4] This guide provides an in-depth technical overview of the synthesis, preclinical evaluation, and structure-activity relationships of novel acetohydrazide derivatives as potential anticonvulsant agents.

Chemical Synthesis of Acetohydrazide Derivatives

The synthesis of acetohydrazide derivatives typically involves a multi-step process that allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). A common synthetic route begins with the reaction of a substituted acid with thionyl chloride to form an acid chloride, which is then reacted with hydrazine hydrate to produce a key hydrazide intermediate. This intermediate is subsequently condensed with various substituted aldehydes or ketones to yield the final acetohydrazide (or more broadly, hydrazone) derivatives.[2][5]

This modular approach is highly advantageous for medicinal chemistry campaigns as it allows for the systematic modification of different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Hydrazone Synthesis A Substituted Carboxylic Acid C Acid Chloride Intermediate A->C Reflux B Thionyl Chloride (SOCl2) B->C E Acetohydrazide Intermediate C->E D Hydrazine Hydrate D->E G Final Acetohydrazide Derivative E->G Condensation (e.g., in Ethanol, cat. HCl) F Substituted Aldehyde/Ketone F->G

Caption: General synthetic scheme for novel acetohydrazide derivatives.

Pharmacological Evaluation: A Validated Preclinical Workflow

The preclinical assessment of novel compounds for anticonvulsant activity relies on a standardized workflow using well-established animal models.[6] This process is designed to identify compounds with potential therapeutic efficacy and to characterize their profile of activity and potential for adverse effects. The primary screening phase typically involves two key seizure models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[7]

Anticonvulsant Screening Workflow

Caption: Preclinical workflow for evaluating anticonvulsant candidates.

Maximal Electroshock (MES) Seizure Test

The MES test is a cornerstone model for identifying drugs that prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.[6][7][8] The endpoint is the abolition of the hind limb tonic extensor component of the seizure.[8]

Experimental Protocol: MES Test
  • Animal Selection: Adult albino mice (25-30g) or rats (150-200g) are used.[9] Animals are screened 24 hours prior to the experiment to ensure they exhibit a consistent tonic-clonic seizure in response to the electrical stimulus.

  • Grouping and Administration: Animals are divided into groups: a control group receiving the vehicle (e.g., normal saline), a positive control group receiving a standard drug (e.g., Phenytoin, Carbamazepine), and test groups receiving the novel acetohydrazide derivative at various doses (e.g., 30, 100, 300 mg/kg) via intraperitoneal (i.p.) injection.

  • Stimulation: After a predetermined pretreatment time (typically 30-60 minutes), an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered via corneal or ear-clip electrodes using an electroconvulsometer.[6][9]

  • Observation: Animals are observed for the presence or absence of the hind limb tonic extension. Protection is defined as the complete absence of this phase.

  • Quantification: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated from the dose-response data.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify agents that raise the seizure threshold and is predictive of efficacy against absence and myoclonic seizures.[7][10] It works by administering a chemical convulsant, pentylenetetrazole (PTZ), which is a noncompetitive antagonist of GABA-A receptors.[10]

Experimental Protocol: scPTZ Test
  • Animal Selection and Grouping: As with the MES test, mice are divided into control, positive control (e.g., Ethosuximide), and test groups.

  • Drug Administration: The vehicle, standard drug, or test compound is administered i.p.

  • Convulsant Challenge: After the appropriate pretreatment time, a convulsant dose of PTZ (e.g., 80-85 mg/kg) is injected subcutaneously into the loose skin on the back of the neck.[10]

  • Observation: Animals are placed in individual observation chambers and monitored for 30 minutes for the onset of seizures, characterized by clonic spasms lasting for at least 5 seconds. The primary endpoint is the failure to observe this seizure threshold.

  • Quantification: The ED₅₀ is determined as the dose that protects 50% of the animals from the threshold seizure.

Neurotoxicity Assessment: The Rotarod Test

A critical aspect of developing new AEDs is to ensure a wide separation between anticonvulsant efficacy and adverse effects, particularly motor impairment.[11] The rotarod test is the most common method for assessing neurotoxicity in rodents by measuring motor coordination and balance.[12][13]

Experimental Protocol: Rotarod Test
  • Apparatus: A rotarod apparatus consists of a rotating rod, typically with a non-slippery surface, divided into lanes to test multiple animals simultaneously.[13]

  • Training: Prior to the test day, animals are trained on the rotarod at a constant, slow speed (e.g., 4-5 rpm) for several trials to acclimate them to the task.[13]

  • Test Procedure: On the test day, animals are administered the test compound or vehicle. At the time of peak effect (determined from the MES/scPTZ tests), they are placed on the rod, which is then set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).[12][13]

  • Endpoint: The latency to fall from the rod is recorded. An animal is considered to have failed the test if it falls off the rod or passively rotates with the rod for two consecutive revolutions.[14]

  • Quantification: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

Structure-Activity Relationship (SAR) and Therapeutic Index

The data gathered from these preclinical tests are crucial for establishing a structure-activity relationship (SAR). By synthesizing and testing a series of related acetohydrazide derivatives, researchers can identify the chemical features that enhance anticonvulsant activity and reduce toxicity.[15][16] Key modifications often involve altering the substituents on the aromatic rings of the molecule.

The ultimate goal is to identify compounds with a high Protective Index (PI) , which is a measure of the drug's margin of safety. It is calculated as:

PI = TD₅₀ (Rotarod) / ED₅₀ (MES or scPTZ)

A higher PI indicates a wider gap between the dose required for therapeutic effect and the dose causing motor impairment, a highly desirable feature for a new AED.[17]

Illustrative Data Summary
Compound IDR-Group SubstitutionMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (MES)
Std-1 Phenytoin9.5> 10068.57.2
AH-01 4-Chloro-phenyl35.288.1> 300> 8.5
AH-02 4-Methoxy-phenyl48.9> 100> 300> 6.1
AH-03 2,4-Dichloro-phenyl29.775.42508.4
AH-04 Unsubstituted-phenyl60.1> 100> 300> 5.0

Note: This table contains hypothetical data for illustrative purposes.

Analysis of such data can reveal important trends. For instance, electron-withdrawing groups like chlorine at the para-position of a phenyl ring might be essential for high potency in the MES test, suggesting a potential interaction with voltage-gated sodium channels.[3][17]

Proposed Mechanisms of Action

While the precise mechanisms are often elucidated later in development, the activity profile of acetohydrazide derivatives in preclinical models can provide valuable clues.

  • Activity in the MES test strongly suggests an ability to prevent seizure spread. This is a hallmark of drugs that act on voltage-gated sodium channels, similar to established drugs like phenytoin and carbamazepine.[17][18]

  • Activity in the scPTZ test points towards an effect on GABAergic neurotransmission or T-type calcium channels, mechanisms associated with raising the seizure threshold.[10]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Na_Channel Voltage-Gated Na+ Channel Vesicle Glutamate Vesicle Na_Channel->Vesicle Na+ Influx -> Depolarization Receptor Glutamate Receptor Vesicle->Receptor Glutamate Release Excitatory\nSignal Excitatory Signal Receptor->Excitatory\nSignal Compound Acetohydrazide Derivative Block BLOCKS Block->Na_Channel

Sources

The Architectonics of Activity: A Deep Dive into the Structure-Activity Relationship of 2-(4-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The 2-(4-chlorophenyl)acetohydrazide scaffold is a privileged structure in medicinal chemistry, serving as a versatile cornerstone for the development of a wide array of therapeutic agents. Its inherent structural features—a substituted phenyl ring, a flexible acetyl linker, and a reactive hydrazide moiety—provide a rich canvas for chemical modification and optimization. This technical guide delves into the intricate structure-activity relationships (SAR) of this core, synthesizing data from numerous studies to provide a comprehensive understanding of how molecular architecture dictates biological function. We will explore the synthesis of the core molecule and its derivatives, dissect the impact of substitutions on its antimicrobial and anti-inflammatory activities, and provide detailed, field-proven protocols for its study. This document is intended to be a vital resource for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics.

Introduction: The Hydrazide Hub

Hydrazides and their subsequent derivatives, particularly hydrazones, represent a cornerstone in modern medicinal chemistry. The unique physicochemical properties of the hydrazide functional group (-CONHNH2) allow it to act as a versatile pharmacophore and a key building block for more complex heterocyclic systems.[1][2] The presence of the azomethine proton (-NHN=CH-) in hydrazones, formed by the condensation of hydrazides with aldehydes or ketones, is a critical determinant of their broad spectrum of biological activities, which include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[2][3]

The core molecule of interest, this compound, has emerged as a particularly fruitful starting point for drug discovery endeavors. The 4-chlorophenyl group imparts a degree of lipophilicity and specific electronic properties that often enhance biological activity. This guide will systematically explore the SAR of this molecule, providing a logical framework for its optimization.

Synthesis of the this compound Core and Its Derivatives

The synthesis of this compound is a robust and well-established two-step process that begins with the corresponding carboxylic acid. This straightforward approach allows for the efficient production of the core molecule, which can then be further elaborated into a diverse library of derivatives.

Core Synthesis Workflow

The synthetic pathway to this compound is predicated on two fundamental organic reactions: Fischer esterification and hydrazinolysis.

synthesis_workflow start 2-(4-Chlorophenyl)acetic acid ester Ethyl 2-(4-chlorophenyl)acetate start->ester   Ethanol, H₂SO₄ (cat.)   Reflux hydrazide This compound ester->hydrazide   Hydrazine Hydrate   Ethanol, Reflux

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of Ethyl 2-(4-chlorophenyl)acetate (Esterification)

  • Rationale: The initial esterification step converts the carboxylic acid into a more reactive ester, which is amenable to nucleophilic attack by hydrazine in the subsequent step. The use of a catalytic amount of strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-chlorophenyl)acetic acid (1.0 eq.) in absolute ethanol (5-10 volumes).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-chlorophenyl)acetate. The product can be purified by vacuum distillation if necessary.[4]

Protocol 2.2.2: Synthesis of this compound (Hydrazinolysis)

  • Rationale: Hydrazinolysis is a nucleophilic acyl substitution reaction where the highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable hydrazide.

  • Procedure:

    • Dissolve ethyl 2-(4-chlorophenyl)acetate (1.0 eq.) in absolute ethanol (5-10 volumes) in a round-bottom flask fitted with a reflux condenser.

    • Add hydrazine hydrate (1.5-2.0 eq.) dropwise to the solution at room temperature with stirring.

    • Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

    • Collect the solid precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford this compound as a white solid.[4]

Protocol 2.2.3: General Synthesis of Hydrazone Derivatives

  • Rationale: The condensation of the synthesized hydrazide with various aldehydes or ketones is a facile method to generate a diverse library of hydrazone derivatives. This reaction is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon of the aldehyde or ketone.

  • Procedure:

    • Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

    • Add the desired aldehyde or ketone (1.0-1.2 eq.) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature. The hydrazone product often precipitates and can be collected by filtration.

    • Wash the solid with cold ethanol and dry. Recrystallization from a suitable solvent can be performed for further purification.[5]

Structure-Activity Relationship (SAR) Analysis

The biological activity of derivatives of this compound is profoundly influenced by the nature and position of substituents on the phenyl ring, as well as modifications to the hydrazide moiety.

The Role of the Phenyl Ring and its Substituents

The 4-chloro substituent on the phenyl ring is a recurring motif in many biologically active compounds. Its electron-withdrawing nature and lipophilicity play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

  • Position of the Halogen: While this guide focuses on the 4-chloro derivative, studies on related phenylacetohydrazides indicate that the position of the halogen substituent is critical. For instance, in a series of N-(substituted phenyl)-2-chloroacetamides, compounds with a halogen at the para-position, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, exhibited high antimicrobial activity due to increased lipophilicity, which facilitates passage through the microbial cell membrane.[6]

  • Nature of the Substituent: The electronic properties of the substituent are paramount. Electron-withdrawing groups, such as nitro groups, have been shown to enhance the antimicrobial activity of quinoline hydrazones.[7] Conversely, in a study of phenylmethylenehydantoins as anticonvulsants, polar substituents like -NO2, -CN, and -OH were found to be detrimental to activity, while alkyl and halogeno groups were favorable.[8] This highlights that the optimal substituent is highly dependent on the biological target and the desired therapeutic effect.

Modifications of the Hydrazide Moiety

The hydrazide functional group is a key site for derivatization, most commonly through the formation of hydrazones. The SAR of these hydrazones is largely dictated by the nature of the aldehyde or ketone used in their synthesis.

  • Aromatic vs. Aliphatic Substituents: The condensation of this compound with various aromatic and heteroaromatic aldehydes has yielded compounds with significant antimicrobial and anti-inflammatory activities. The electronic nature of the substituents on the aromatic ring of the aldehyde-derived portion significantly impacts activity.

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as furan, thiophene, and pyridine, often leads to enhanced biological activity. For example, in a series of hydrazones derived from 4-(4-chlorophenyl)cyclohexanecarboxylic acid, derivatives bearing nitrogen-containing heterocycles like pyridine and quinoline showed excellent antibacterial activity.

The general SAR principles for hydrazone derivatives can be summarized as follows:

sar_summary core This compound Core phenyl_ring Chlorophenyl Ring - 4-Chloro position often optimal - Electron-withdrawing groups can enhance antimicrobial activity core->phenyl_ring Influences hydrazone_moiety Hydrazone Moiety (-N-N=CH-R) - Aromatic/heterocyclic 'R' groups are crucial - Substituents on 'R' modulate activity core->hydrazone_moiety Derivatized to activity Biological Activity (Antimicrobial, Anti-inflammatory) phenyl_ring->activity Modulates hydrazone_moiety->activity Dictates

Caption: Key SAR takeaways for this compound derivatives.

Biological Activities and Mechanistic Insights

Derivatives of this compound have demonstrated a range of promising biological activities, primarily as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial potential of hydrazone derivatives is well-documented. A key mechanism of action is the inhibition of essential bacterial enzymes.

  • DNA Gyrase Inhibition: Many hydrazone analogs are believed to exert their antibacterial effects by inhibiting DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and repair.[3] By binding to the active site of this enzyme, these compounds can effectively halt bacterial proliferation.

Table 1: Antimicrobial Activity of Selected Hydrazone Derivatives

Compound ClassTest OrganismActivity Metric (e.g., MIC)Reference
N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazideS. aureusActive[9]
Imidazole derivatives from this compoundS. aureus, E. coliModerate to good[10]
Hydrazones of 4-(4-chlorophenyl)cyclohexanecarboxylic acidS. aureus, P. aeruginosaMIC = 32-64 µg/mL[11]
Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade.

  • Cyclooxygenase (COX) Inhibition: A primary mechanism for the anti-inflammatory action of many hydrazide-hydrazone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[3]

Protocol 4.2.1: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

  • Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO). The ability of a compound to inhibit NO production is a key indicator of its anti-inflammatory potential.

  • Procedure:

    • Culture RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat the cells with various non-cytotoxic concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

    • Calculate the percentage of NO inhibition compared to the LPS-only treated control.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of a well-designed molecular core in drug discovery. Its synthetic tractability and the rich SAR landscape of its derivatives make it an enduringly attractive starting point for the development of novel antimicrobial and anti-inflammatory agents. Future research should focus on systematic QSAR studies to quantitatively model the relationship between the physicochemical properties of substituents and biological activity. Furthermore, the exploration of this scaffold for other therapeutic targets, such as anticonvulsant and anticancer agents, warrants continued investigation. The principles and protocols outlined in this guide provide a solid foundation for these future endeavors, paving the way for the next generation of hydrazide-based therapeutics.

References

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]
  • ResearchGate. (2019). Synthesis & Characterization of 2-(Substituted-Phenyl)
  • PubMed Central (PMC). (n.d.).
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (2008). Synthesis and antimicrobial activity of some derivatives of acylhydrazine including novel benzenediazasulfonamide. [Link]
  • ResearchGate. (2015).
  • PubMed Central (PMC). (2020).
  • PubMed. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. [Link]
  • Impact Factor. (2015).
  • ResearchGate. (2016). N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide as Valuable Bioactive Compounds. [Link]
  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]
  • PubMed. (2021).
  • National Institutes of Health (NIH). (2022).
  • PubMed. (2005). Design and biological evaluation of phenyl-substituted analogs of beta-phenylethylidenehydrazine. [Link]
  • PubMed. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. [Link]
  • MDPI. (n.d.). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. [Link]
  • Der Pharma Chemica. (2017). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. [Link]
  • ResearchGate. (2005). Design and biological evaluation of phenyl-substituted analogs of β-phenylethylidenehydrazine | Request PDF. [Link]
  • PubMed Central (PMC). (2022).
  • ResearchGate. (2023). (PDF) Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. [Link]
  • PubMed Central (PMC). (2025). Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)
  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. [Link]
  • ResearchGate. (n.d.).
  • MDPI. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. [Link]
  • PubMed Central (PMC). (n.d.).
  • PubMed. (n.d.).

Sources

A Technical Guide to Preliminary In Silico Docking Studies of 2-(4-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the modern drug discovery landscape, computational methods are indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1] This technical guide provides a comprehensive, in-depth protocol for conducting preliminary in silico molecular docking studies on 2-(4-Chlorophenyl)acetohydrazide, a molecule of interest due to the known biological activities of the hydrazide scaffold.[2][3] We will detail the scientific rationale behind each step, from ligand and protein preparation to the execution of the docking simulation and the critical analysis of its results. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and a self-validating framework to ensure the scientific integrity of the findings. The methodologies described herein utilize widely accessible tools and are grounded in established best practices to provide a robust starting point for virtual screening and lead identification.

Introduction: The Rationale for In Silico Investigation

The process of bringing a new drug to market is notoriously long and expensive. In silico techniques, particularly molecular docking, have emerged as powerful tools to mitigate these challenges.[4][5] Molecular docking predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), allowing us to estimate the strength of their interaction at an atomic level.[6] This predictive capability enables the high-throughput virtual screening of vast chemical libraries to identify promising candidates before committing to resource-intensive laboratory synthesis and testing.[1]

The subject of this guide, this compound (PubChem CID: 456734), belongs to the hydrazide class of compounds.[7] Hydrazide-hydrazone derivatives are recognized as a "privileged scaffold" in medicinal chemistry, known to exhibit a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3] Specifically, the antimicrobial action of similar compounds has been attributed to the inhibition of essential bacterial enzymes like DNA gyrase.[3] This established biological potential makes this compound an excellent candidate for preliminary computational investigation to explore its potential binding interactions with various therapeutic targets.

This guide will provide a step-by-step workflow for a preliminary docking study, establishing a foundation for more extensive virtual screening or lead optimization projects.

The In Silico Docking Workflow: A Methodological Overview

A successful docking study is built on a foundation of meticulous preparation and logical execution. The process can be broken down into four key stages: Ligand Preparation, Target Selection and Preparation, Docking Simulation, and Results Analysis. Each stage is critical for the validity and reliability of the final output.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis P1 Ligand Preparation (2D to 3D, Energy Minimization) P2 Target Selection & Preparation (PDB, Remove Water, Add Hydrogens) S1 Grid Box Generation (Define Binding Site) P2->S1 Prepared Structures S2 Molecular Docking (Run AutoDock Vina) S1->S2 A1 Pose & Score Analysis (Binding Affinity, RMSD) S2->A1 Docking Output (DLG/PDBQT) A2 Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) A1->A2 A3 Lead Candidate Hypothesis A2->A3 Validated Hit Identification

Caption: A high-level overview of the molecular docking workflow.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for performing the docking study. We will use AutoDock Vina, a widely used and validated open-source docking program, as our primary simulation tool.

Part I: Ligand Preparation

The ligand must be converted from a 2D representation into a three-dimensional structure with correct charges and atom types. This is a critical step, as docking algorithms rely on an accurate 3D conformation.[8]

Protocol:

  • Obtain Ligand Structure: Download the 2D structure of this compound from the PubChem database (CID 456734) in SDF format.[7]

  • 2D to 3D Conversion: Use a chemical data conversion tool like OpenBabel.[9] This tool will generate a 3D conformation from the 2D structure. It is crucial to add hydrogens, as they are often omitted in 2D files but are essential for interactions like hydrogen bonds.[10]

  • Energy Minimization: The initial 3D structure may not be in its lowest energy state. Perform an energy minimization using a force field (e.g., MMFF94) within a program like Avogadro or UCSF Chimera to obtain a more stable conformation.

  • Final File Preparation:

    • Causality: Docking programs like AutoDock Vina require a specific file format, PDBQT, which includes atomic coordinates, partial charges (Gasteiger charges are commonly used for the ligand), and information about rotatable bonds (torsions).[6][8][11]

    • Action: Use AutoDock Tools (ADT) to assign charges, define rotatable bonds, and save the final prepared ligand as ligand.pdbqt.[4]

Part II: Target Protein Selection and Preparation

The choice of the protein target is dictated by the therapeutic hypothesis. Given the known antimicrobial activity of similar hydrazides, a relevant bacterial enzyme is a logical starting point.[3] We will select E. coli DNA Gyrase B as a hypothetical target.

Protocol:

  • Target Selection & Retrieval:

    • Rationale: The quality of the protein crystal structure is paramount. A high-resolution structure (<2.5 Å) without missing residues in the active site is ideal.[12] The presence of a co-crystallized ligand helps to identify the correct binding pocket.[12]

    • Action: Search the RCSB Protein Data Bank (PDB) for a suitable structure.[13][14] For this example, we will hypothetically use PDB ID: 5L3J, which is E. coli DNA Gyrase B complexed with an inhibitor.

  • Protein Structure Preparation:

    • Causality: Raw PDB files often contain non-essential molecules (water, ions, co-factors) that can interfere with the docking calculation.[15] Furthermore, PDB files typically lack hydrogen atoms, which must be added to correctly model hydrogen bonds and protonation states.[4] Partial atomic charges must also be assigned to the protein atoms.

    • Action (using AutoDock Tools): a. Load the PDB file (e.g., 5L3J.pdb). b. Remove all water molecules (Select > Residue > HOH, then Edit > Delete). c. Remove the original co-crystallized ligand and any other heteroatoms not essential for the structure. d. Add polar hydrogens (Edit > Hydrogens > Add > Polar Only).[6] e. Compute and assign Kollman charges to the protein atoms.[6] f. Save the prepared protein as protein.pdbqt.

Part III: Docking Simulation with AutoDock Vina

This phase involves defining the search space for the docking and running the simulation.

Protocol:

  • Define the Binding Site (Grid Box Generation):

    • Causality: The docking algorithm needs to know where to search for a binding site on the protein. This is defined by a 3D grid box. A common and effective strategy is to center this box on the position of the known co-crystallized ligand from the original PDB file.[8]

    • Action (using AutoDock Tools): a. Load the prepared protein.pdbqt and the original PDB file containing the co-crystallized ligand. b. Center the grid box on the ligand. Adjust the dimensions of the box to encompass the entire binding site, typically with a buffer of 4-6 Å in each dimension around the ligand. c. Save the grid parameters (center coordinates and dimensions) to a configuration file, e.g., config.txt.

  • Run AutoDock Vina:

    • Causality: Vina uses a sophisticated algorithm to explore possible conformations (poses) of the flexible ligand within the rigid receptor's binding site.[6] It then uses a scoring function to rank these poses, providing an estimate of the binding affinity.[1]

    • Action (Command Line): Execute Vina with the prepared files and configuration.

Part IV: Protocol Validation (Trustworthiness)

To ensure the docking protocol is reliable for the chosen target, a self-validation step is essential.[16]

Protocol:

  • Redocking:

    • Causality: The most common validation method is "redocking".[16] This involves docking the original co-crystallized ligand back into its own protein structure. A successful protocol should be able to reproduce the experimentally observed binding pose.

    • Action: a. Prepare the co-crystallized ligand from the PDB file in the same way as the test ligand. b. Run the docking simulation using this ligand. c. Compare the top-ranked docked pose with the original crystal pose by superimposing them and calculating the Root Mean Square Deviation (RMSD).

    • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[16][17][18]

Results and Discussion: Interpreting the Output

The output from AutoDock Vina provides a wealth of information that requires careful interpretation. The primary outputs are the binding affinity scores and the predicted binding poses.[17][19]

Quantitative Data Analysis

The docking log file (log.txt) and output file (output.pdbqt) contain the binding affinity of the top-ranked poses, typically expressed in kcal/mol.[20] A more negative value indicates a stronger predicted binding affinity.[17][19]

Table 1: Hypothetical Docking Results for this compound against DNA Gyrase B

Pose RankBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting ResiduesInteraction Type
1-8.20.000ASP-73, GLY-77, ILE-78H-Bond, Hydrophobic
2-7.91.35ASP-73, THR-165H-Bond
3-7.52.11ILE-78, PRO-79Hydrophobic

This data is illustrative and does not represent actual experimental results.

Qualitative Analysis: Visualizing Interactions

The most crucial part of the analysis is visualizing the top-ranked binding pose to understand the specific atomic interactions that stabilize the ligand-protein complex.[17]

Protocol:

  • Load Structures: Open a molecular visualization program like PyMOL or UCSF Chimera.

  • Visualize: Load the protein.pdbqt and the output.pdbqt file.

  • Analyze Interactions:

    • Hydrogen Bonds: Identify any hydrogen bonds between the ligand's hydrogen bond donors/acceptors (e.g., the -NH and C=O groups of the hydrazide) and residues in the protein's active site (e.g., the side chains of Aspartic Acid or Threonine).

    • Hydrophobic Interactions: Observe how the chlorophenyl ring of the ligand fits into hydrophobic pockets formed by nonpolar amino acid residues (e.g., Isoleucine, Proline).

    • Pi-Stacking: Look for potential pi-stacking interactions between the aromatic ring of the ligand and aromatic residues like Phenylalanine or Tyrosine.

G cluster_0 Ligand: this compound cluster_1 Protein Active Site Residues L_HBD Hydrazide NH/NH2 (H-Bond Donor) P_HBA ASP-73 (H-Bond Acceptor) L_HBD->P_HBA Hydrogen Bond L_HBA Carbonyl Oxygen (H-Bond Acceptor) L_HBA->P_HBA Potential H-Bond L_HP Chlorophenyl Ring (Hydrophobic) P_HP ILE-78 / PRO-79 (Hydrophobic Pocket) L_HP->P_HP Hydrophobic Interaction

Caption: A conceptual diagram of potential ligand-receptor interactions.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for conducting a preliminary in silico docking study of this compound. By following these detailed steps for ligand and protein preparation, simulation, validation, and analysis, researchers can generate a reliable hypothesis about the compound's potential to bind to a specific therapeutic target.

The results of such a preliminary study are not an endpoint but a critical starting point. A favorable docking score and a logical binding mode provide a strong rationale for advancing the project to the next stages, which may include:

  • Virtual Screening: Using the validated protocol to screen a larger library of related hydrazide derivatives to identify more potent binders.

  • In Vitro Validation: Synthesizing the compound and performing biological assays (e.g., enzyme inhibition assays) to experimentally confirm the computational predictions.

  • Molecular Dynamics (MD) Simulations: For promising candidates, MD simulations can provide a more dynamic and accurate picture of the ligand's stability and interactions within the binding site over time.[8]

By integrating these computational techniques early in the research pipeline, drug discovery efforts can be made more efficient, focused, and ultimately, more successful.

References

  • PubChem. (n.d.). This compound | C8H9ClN2O | CID 456734. PubChem.
  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3(1), 33.
  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford.
  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube.
  • Ferreira, L. G., dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421.
  • PubChem. (n.d.). 2-(4-Hydroxyphenyl)acetohydrazide.
  • Wang, E., Sun, Y., & Li, D. (2017). ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. Journal of Chemical Information and Modeling, 57(6), 1291-1302.
  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate.
  • RCSB PDB. (n.d.). RCSB PDB: Homepage.
  • Meeko. (n.d.). Basic ligand preparation. Read the Docs.
  • S. S. T. Alanazi, S. A. G. Al-salami, A. A. El-Emam. (2008). 2-(4-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2377.
  • Avila, S. B. (2024). Validation of Docking Methodology (Redocking). ResearchGate.
  • Lee, V. S., & Chang, M. W. (2020). A Guide to In Silico Drug Design. Pharmaceuticals, 13(9), 247.
  • Protein Structural Analysis Laboratory, Michigan State University. (n.d.). Lessons from Docking Validation.
  • ResearchGate. (2019). How to select the best target (or receptor) from PDB for molecular docking?
  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2023). ResearchGate.
  • Worldwide Protein Data Bank. (n.d.). wwPDB.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • PubChem. (n.d.). 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide.
  • Anderson, A. C. (2007). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 47(4), 1636-1644.
  • Moro, S., & Spalluto, G. (2012). Selection of protein conformations for structure-based polypharmacology studies. Drug Discovery Today: Technologies, 9(3), e207-e213.
  • Omixium. (2025, August 11). SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! [Video]. YouTube.
  • BV-BRC. (2024). Small Molecule Ligand Docking Service.
  • Wikipedia. (n.d.). Protein Data Bank.
  • Okimoto, N., Suenaga, A., & Takada, T. (2016). Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications. Journal of Computational Chemistry, 37(15), 1376-1384.
  • Protein Data Bank in Europe. (n.d.). Homepage.
  • Muzzammel Rehman. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube.
  • Reddit. (2025). How to select targets for molecular docking?
  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 14(5), e1006152.
  • ResearchGate. (2016). Validation of docking protocol by redocking the cocrystallized ligand....
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
  • National Center for Biotechnology Information. (n.d.). Protein.
  • Dr. K. Saraboji. (2021, July 11). How to prepare 1000 ligands in pdbqt for autodock [Video]. YouTube.
  • PubChem. (n.d.). Acetic acid N'-(2,4-dichloro-phenyl)-hydrazide.
  • PubChem. (n.d.). Acetic acid 2-(4-bromophenyl)hydrazide.

Sources

An In-depth Technical Guide to 2-(4-Chlorophenyl)acetohydrazide: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydrazide-hydrazone scaffolds are fundamental building blocks in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2] Within this class, 2-(4-Chlorophenyl)acetohydrazide serves as a particularly versatile and powerful synthetic intermediate. Its unique structure, featuring a reactive hydrazide moiety and a stable chlorophenyl group, allows for its elaboration into a diverse array of heterocyclic and acyclic compounds with significant therapeutic potential. This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and its pivotal role in the development of novel Schiff bases and pyrazole derivatives. The protocols and mechanistic insights presented herein are designed to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively leverage this compound in their synthetic programs.

Core Compound Analysis: this compound

This compound is an organic compound that belongs to the hydrazide family. Structurally, it consists of a 4-chlorophenyl ring linked to a hydrazide functional group via a methylene bridge. This arrangement provides both a lipophilic aromatic region and a highly reactive nucleophilic center, making it an ideal starting point for chemical diversification.

The true value of this molecule lies in its capacity to act as a precursor to more complex molecular architectures. The terminal amine of the hydrazide group is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones (a class of Schiff bases) and in cyclocondensation reactions to forge important heterocyclic rings like pyrazoles.[3][4] These resulting structures are frequently associated with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][5][6]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is critical for its effective use in synthesis. The key identifiers and properties of this compound are summarized below.

PropertyValueReference(s)
IUPAC Name This compound[7]
CAS Number 57676-51-4[7][8]
Molecular Formula C₈H₉ClN₂O[7][8][9]
Molecular Weight 184.62 g/mol [7][8]
Appearance Crystalline solid[10]
Hydrogen Bond Donors 2[7][9]
Hydrogen Bond Acceptors 2[7][9]
Rotatable Bond Count 2[7][9]

Foundational Synthesis of this compound

The most reliable and widely adopted method for preparing this compound is a two-step sequence starting from the commercially available 4-chlorophenylacetic acid. This process involves an initial esterification followed by hydrazinolysis. This approach is favored for its high yields and the purity of the final product.

G A 4-Chlorophenylacetic Acid B Ethyl 2-(4-chlorophenyl)acetate A->B  Ethanol (EtOH)  H₂SO₄ (cat.)  Reflux C This compound B->C  Hydrazine Hydrate (NH₂NH₂·H₂O)  Ethanol (EtOH)  Reflux

General synthetic workflow for this compound.
Detailed Experimental Protocol

The following protocol provides a self-validating system for the synthesis, with explanations for key steps to ensure reproducibility and understanding.

Step 1: Fischer Esterification of 4-Chlorophenylacetic Acid

This initial step converts the carboxylic acid into its corresponding ethyl ester. The use of an acid catalyst is essential to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by ethanol.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chlorophenylacetic acid (1.0 eq) in absolute ethanol (5-10 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot.

  • Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Slowly pour the concentrated solution into a beaker of ice-cold water, which will cause the less polar ester to precipitate.

  • Isolation: Collect the crude ester by vacuum filtration, washing thoroughly with water to remove residual acid and ethanol. The product can be further purified by recrystallization from a suitable solvent like hexane if required.

Step 2: Hydrazinolysis of Ethyl 2-(4-chlorophenyl)acetate

This step involves a nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable hydrazide product.[11]

  • Reaction Setup: In a 250 mL round-bottom flask with a reflux condenser, dissolve the ethyl 2-(4-chlorophenyl)acetate (1.0 eq) from the previous step in absolute ethanol (10 volumes).

  • Reagent Addition: Add hydrazine hydrate (80% solution, 2.0 eq) dropwise to the stirring solution at room temperature.[10]

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction's completion by TLC.[10]

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to induce precipitation of the product.[10] Collect the solid by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry under vacuum to afford the pure this compound.[12]

Application as a Core Synthetic Intermediate

The synthetic utility of this compound is best demonstrated by its application in constructing pharmacologically relevant scaffolds. The following sections detail its use in synthesizing two major classes of compounds: Schiff bases and pyrazoles.

Synthesis of Schiff Bases (Hydrazones)

Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized via the condensation of a primary amine with an aldehyde or ketone.[13] When a hydrazide is used, the resulting compounds are known as hydrazones, which are noted for their extensive biological activities, including potent antimicrobial and anti-inflammatory effects.[1][13]

G cluster_0 Reactants A This compound C Schiff Base (Hydrazone) Product A->C Ethanol Glacial Acetic Acid (cat.) Reflux B Aromatic Aldehyde (R-CHO) B->C

Condensation reaction to form Schiff base derivatives.

Experimental Protocol: Synthesis of (E)-N'-(benzylidene)-2-(4-chlorophenyl)acetohydrazide

This protocol provides a general method for synthesizing a wide library of Schiff bases by varying the aldehyde component.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of absolute ethanol.

  • Aldehyde Addition: To this solution, add an equimolar amount of benzaldehyde (1.0 eq).

  • Catalyst: Add 2-3 drops of glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the reaction.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring by TLC.[13]

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will typically precipitate out of the solution. If needed, cool the flask in an ice bath to maximize precipitation.[13]

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol and dry in a vacuum oven to yield the purified Schiff base.[13]

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds that are a cornerstone of medicinal chemistry, with derivatives used as anti-inflammatory, analgesic, and anticancer agents.[4][14] The Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, is a classic and efficient method for creating this scaffold.[4]

G cluster_0 Reactants A This compound C N-Acyl Pyrazole Product A->C Glacial Acetic Acid Reflux B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C

Sources

Methodological & Application

Application Note: A Detailed Laboratory-Scale Protocol for the Synthesis of 2-(4-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-proven guide for the laboratory-scale synthesis of 2-(4-chlorophenyl)acetohydrazide, a key intermediate in the development of various pharmaceutical agents and heterocyclic compounds. The protocol details a robust two-step synthetic pathway, commencing with the Fischer esterification of 4-chlorophenylacetic acid to its ethyl ester, followed by hydrazinolysis. This guide is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and methods for structural verification to ensure a self-validating and reproducible workflow.

Introduction and Significance

This compound is a pivotal building block in medicinal chemistry. Its structural motif, featuring a reactive hydrazide functional group, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Hydrazide-hydrazone derivatives, for instance, are a well-established class of compounds exhibiting a broad spectrum of activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The precise and reliable synthesis of this intermediate is therefore a critical first step in the discovery and development of novel therapeutics.

This document presents a detailed, two-step synthesis protocol that is both efficient and scalable for typical laboratory needs. The chosen pathway prioritizes procedural simplicity and the use of common laboratory reagents.

The overall synthesis route proceeds as follows:

  • Step 1: Fischer Esterification: 4-Chlorophenylacetic acid is converted to ethyl 2-(4-chlorophenyl)acetate. This acid-catalyzed reaction with ethanol serves to protect the carboxylic acid and activate it for the subsequent step.

  • Step 2: Hydrazinolysis: The synthesized ester, ethyl 2-(4-chlorophenyl)acetate, undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the target compound, this compound.

Safety and Hazard Management

A thorough understanding and strict adherence to safety protocols are paramount for this synthesis, primarily due to the hazardous nature of the reagents involved.

  • 4-Chlorophenylacetic Acid: Harmful if inhaled or in contact with skin.[1][2] It can cause skin, eye, and respiratory irritation.[3][4][5] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2]

  • Hydrazine Hydrate: This substance is acutely toxic, corrosive, and a suspected carcinogen.[6][7][8][9] It is fatal if inhaled and toxic if swallowed or in contact with skin.[10][11][12] Hydrazine hydrate causes severe skin burns and eye damage.[7][10] All manipulations involving hydrazine hydrate must be performed within a certified chemical fume hood.[9] Full PPE, including a lab coat, chemical-resistant gloves (consult manufacturer data), and splash-proof goggles or a face shield, is mandatory.[6][9] An emergency eyewash and safety shower must be readily accessible.

  • Sulfuric Acid & Thionyl Chloride (Alternative Step 1): Both are highly corrosive and react violently with water. Handle with extreme care in a fume hood.

  • General Precautions: Ensure all glassware is dry before use. Avoid inhalation of vapors and direct contact with chemicals.[6]

Synthesis Pathway Overview

The logical workflow for the synthesis is designed to ensure purity at each stage, culminating in a well-characterized final product.

Synthesis_Workflow cluster_0 PART 1: Esterification cluster_1 PART 2: Hydrazinolysis cluster_2 PART 3: Purification & Characterization A Mix 4-Chlorophenylacetic Acid, Ethanol, and H₂SO₄ B Reflux Reaction Mixture (Monitor by TLC) A->B C Work-up: Neutralization & Extraction B->C D Purify Ethyl Ester (Distillation or Column Chromatography) C->D E Dissolve Ethyl Ester in Ethanol D->E Pure Ester Intermediate F Add Hydrazine Hydrate E->F G Reflux Reaction Mixture (Monitor by TLC) F->G H Cool to Precipitate Product G->H I Isolate Crude Product (Vacuum Filtration) H->I J Recrystallize from Ethanol I->J Crude Hydrazide K Dry Purified Product J->K L Characterize: MP, IR, NMR, MS K->L M M L->M Verified Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol

This protocol is divided into two primary stages: the synthesis of the ester intermediate and its subsequent conversion to the target hydrazide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Chlorophenylacetic Acid≥98%Standard Supplier
EthanolAnhydrousStandard SupplierCan be used as both reagent and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Standard SupplierCatalyst for esterification.
Hydrazine Hydrate80% Solution in WaterStandard SupplierHIGHLY TOXIC & CORROSIVE .[6][7][10][11][12]
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab PreparedFor neutralization.
Diethyl EtherAnhydrousStandard SupplierFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierFor drying organic layers.
TLC PlatesSilica Gel 60 F₂₅₄Standard Supplier
Step 1: Synthesis of Ethyl 2-(4-chlorophenyl)acetate (Esterification)

The Fischer esterification is an equilibrium-driven process.[13] Using the alcohol (ethanol) as the solvent drives the equilibrium toward the product side, maximizing the yield of the ester.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenylacetic acid (17.06 g, 0.1 mol).

  • Reagent Addition: Add anhydrous ethanol (100 mL) to the flask. While stirring, carefully and slowly add concentrated sulfuric acid (2 mL) as the catalyst. The addition of acid is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 78-80°C) using a heating mantle. Maintain the reflux for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (4:1). The ester product will have a higher Rf value than the starting carboxylic acid.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the cooled mixture into 200 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Neutralization: Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a final wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 2-(4-chlorophenyl)acetate as an oil. The product can be used directly in the next step if purity is high, or it can be purified by vacuum distillation.

Step 2: Synthesis of this compound (Hydrazinolysis)

This step involves a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the thermodynamically stable hydrazide.[14]

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve the ethyl 2-(4-chlorophenyl)acetate (0.1 mol, from Step 1) in absolute ethanol (100 mL).[14]

  • Reagent Addition: While stirring the solution at room temperature, add 80% hydrazine hydrate (~0.2 mol, a 2-fold molar excess) dropwise.[14] CAUTION: Handle hydrazine hydrate in a fume hood with appropriate PPE.[9]

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours.[14] The reaction can be monitored by TLC (e.g., ethyl acetate:hexane 1:1) by observing the disappearance of the starting ester spot.[15]

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. The product often begins to precipitate. To maximize precipitation, place the flask in an ice bath for 1-2 hours.[15][16]

  • Isolation: Collect the solid white precipitate by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.[15][16]

Purification and Characterization

Purification by Recrystallization

Recrystallization is the most effective method for purifying the crude product.[15]

  • Transfer the crude solid to a flask.

  • Add a minimum amount of hot ethanol to dissolve the solid completely.[15] If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes before being filtered hot to remove the charcoal.[15]

  • Allow the clear filtrate to cool slowly to room temperature, which promotes the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize the yield of the purified crystals.[15]

  • Collect the pure crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry them in a vacuum oven at 50-60°C to a constant weight.[14]

Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

G cluster_methods Analytical Methods Compound Synthesized Product This compound MP Melting Point (MP) Confirms purity via sharp, defined range Compound->MP IR Infrared (IR) Spectroscopy Identifies key functional groups (C=O, N-H, C-Cl) Compound->IR NMR ¹H & ¹³C NMR Spectroscopy Confirms molecular structure & purity Compound->NMR MS Mass Spectrometry (MS) Confirms molecular weight Compound->MS

Caption: Key methods for the characterization of the final product.

Expected Characterization Data:

Analysis TechniqueExpected Result
Appearance White crystalline solid
Molecular Formula C₈H₉ClN₂O[17]
Molecular Weight 184.62 g/mol [17]
Melting Point A sharp melting point consistent with literature values.
IR (KBr, cm⁻¹) Peaks corresponding to N-H stretching (hydrazide), C=O stretching (amide I band), N-H bending (amide II band), and C-Cl stretching.
¹H NMR (DMSO-d₆, δ ppm) Signals corresponding to aromatic protons, the methylene (-CH₂-) protons adjacent to the carbonyl group, and exchangeable N-H protons of the hydrazide moiety.
¹³C NMR (DMSO-d₆, δ ppm) Resonances for the carbonyl carbon, aromatic carbons (including the carbon attached to chlorine), and the methylene carbon.
Mass Spec (ESI-MS) A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight.

Conclusion

The two-step protocol detailed in this application note provides a reliable and reproducible method for the laboratory-scale synthesis of this compound. By explaining the causality behind experimental choices, from driving equilibrium in the esterification step to the principles of purification by recrystallization, this guide serves as a self-validating system for researchers. Strict adherence to the outlined safety protocols is essential for the safe execution of this synthesis. The comprehensive characterization workflow ensures the final product's identity and purity, providing a solid foundation for its use in subsequent research and drug development endeavors.

References

  • Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • Thermo Fisher Scientific. (2010). Hydrazine hydrate - SAFETY DATA SHEET.
  • Fisher Scientific. (2025). Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET.
  • Oxford Lab Fine Chem LLP. HYDRAZINE HYDRATE MSDS.
  • Cole-Parmer. Material Safety Data Sheet - 4-Chlorophenoxyacetic acid, 98%.
  • Nexchem Ltd. (2021). SAFETY DATA SHEET - Hydrazine Hydrate 55%.
  • Loba Chemie. (2016). 4-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS.
  • Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template.
  • CDH Fine Chemical. 4-Chloro Phenylacetic Acid CAS No 1878-66-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chlorophenylacetic acid.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

Sources

Application Note: High-Purity 2-(4-Chlorophenyl)acetohydrazide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 2-(4-Chlorophenyl)acetohydrazide, a key intermediate in pharmaceutical synthesis, via recrystallization. The described methodology is designed to yield a final product of high purity, suitable for demanding applications in drug discovery and development. This document elucidates the scientific principles underpinning the purification process, from solvent selection to crystal isolation, and details the analytical methods for purity verification.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound (C₈H₉ClN₂O) is a pivotal building block in the synthesis of a wide array of biologically active molecules.[1] The purity of this intermediate is paramount, as even trace impurities can propagate through subsequent synthetic steps, potentially leading to the formation of undesired side products, reduced efficacy, and adverse toxicological profiles in the final active pharmaceutical ingredient (API). Recrystallization is a robust and scalable purification technique that leverages differences in solubility between the target compound and its impurities to achieve a highly purified crystalline solid.[2]

This application note serves as a detailed guide for researchers, scientists, and drug development professionals to effectively purify this compound, ensuring the integrity of their research and the quality of their synthesized compounds.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₉ClN₂OPubChem[1]
Molecular Weight 184.62 g/mol PubChem[1]
CAS Number 57676-51-4Sigma-Aldrich
Melting Point 170 °CSigma-Aldrich[3]
Appearance SolidSigma-Aldrich[3]

Safety Precautions: this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it causes skin and eye irritation.[1][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

The Science of Recrystallization: A Step-by-Step Rationale

Recrystallization is a purification technique based on the principle that the solubility of a solid in a solvent generally increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble.

The process can be broken down into a series of logical steps, each with a specific scientific purpose:

Recrystallization_Workflow A Step 1: Solvent Selection B Step 2: Dissolution of Crude Product A->B Ideal solvent identified C Step 3: Decolorization (Optional) B->C Crude solid dissolved in minimum hot solvent D Step 4: Hot Filtration C->D Activated charcoal added E Step 5: Crystallization D->E Insoluble impurities removed F Step 6: Isolation of Crystals E->F Slow cooling induces crystal formation G Step 7: Drying F->G Crystals collected by vacuum filtration H Step 8: Purity Analysis G->H Residual solvent removed

Figure 1: The logical workflow of the recrystallization process.

Step 1: Judicious Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room temperature: This differential solubility is the driving force for crystallization upon cooling.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

For aryl hydrazides like this compound, lower alcohols such as ethanol and methanol , or a mixture of these with water, are often excellent choices.[5][6] Ethanol, in particular, is widely recommended for its favorable solubility profile and relatively low toxicity.[5]

Step 2: Dissolution in a Minimum of Hot Solvent

The crude this compound should be dissolved in the minimum amount of boiling solvent. Using an excessive amount of solvent will result in a lower yield, as more of the compound will remain in the solution upon cooling.

Step 3 (Optional): Decolorization with Activated Charcoal

If the solution is colored due to the presence of high-molecular-weight, colored impurities, a small amount of activated charcoal can be added. The charcoal adsorbs these impurities onto its highly porous surface.

Step 4: Hot Filtration to Remove Insoluble Impurities

The hot, saturated solution should be filtered to remove any insoluble impurities and, if used, the activated charcoal. This step must be performed quickly to prevent premature crystallization of the product on the filter paper.

Step 5: The Art of Slow Cooling for Optimal Crystal Growth

The filtrate should be allowed to cool slowly to room temperature. Slow cooling promotes the formation of large, well-defined crystals, which are easier to filter and wash. Rapid cooling can lead to the formation of small, impure crystals that trap impurities. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystallized product.

Step 6: Efficient Isolation by Vacuum Filtration

The purified crystals are collected by vacuum filtration using a Büchner funnel. The "mother liquor" (the remaining solvent containing the soluble impurities) is drawn away, leaving the crystals on the filter paper. The crystals should then be washed with a small amount of cold solvent to remove any residual mother liquor.

Step 7: Thorough Drying to Remove Residual Solvent

The purified crystals should be dried to a constant weight to remove any residual solvent. This can be achieved by air drying or, for faster results, in a vacuum oven at a temperature well below the compound's melting point.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Glass funnel

  • Watch glass

  • Spatula

  • Vacuum source

  • Melting point apparatus

  • Analytical balance

Procedure:

  • Dissolution: Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask. Add a magnetic stir bar and approximately 50 mL of ethanol. Heat the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of ethanol until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount (approximately 0.1-0.2 g) of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Place a piece of fluted filter paper in a glass funnel and place the funnel in the neck of a 250 mL Erlenmeyer flask. Preheat the funnel and flask by pouring a small amount of hot ethanol through the filter paper. Discard this ethanol. Quickly pour the hot solution of this compound through the hot funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol. Turn on the vacuum and pour the crystalline mixture into the funnel.

  • Washing: Wash the crystals with two small portions (5-10 mL each) of ice-cold ethanol.

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air dry. Transfer the crystals to a clean, pre-weighed watch glass and dry them to a constant weight in a vacuum oven at 60-70 °C.

Analysis of the Purified Product: A Self-Validating System

The purity of the recrystallized this compound should be assessed to validate the effectiveness of the purification process.

Melting Point Determination

The melting point is a sharp, sensitive indicator of purity. A pure compound will have a narrow melting point range close to its literature value. The expected melting point for pure this compound is 170 °C .[3]

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method to qualitatively assess purity. A single spot on the TLC plate indicates a high degree of purity. The absence of spots corresponding to starting materials or byproducts confirms their removal.

High-Performance Liquid Chromatography (HPLC)

For quantitative purity analysis, HPLC is the method of choice.[7] A reversed-phase HPLC method can be developed to separate this compound from any remaining impurities. The purity is determined by the area percentage of the main peak.

Spectroscopic Analysis

Further confirmation of the identity and purity of the recrystallized product can be obtained through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[8]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Oiling out The compound is melting before it dissolves, or the solvent is too nonpolar.Add more solvent or switch to a more polar solvent system (e.g., ethanol/water).
No crystal formation The solution is not sufficiently saturated, or it is supersaturated.Try scratching the inside of the flask with a glass rod, adding a seed crystal, or slowly evaporating some of the solvent.
Low yield Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.Use the minimum amount of hot solvent; ensure the filtration apparatus is preheated; wash with ice-cold solvent.
Colored crystals Incomplete removal of colored impurities.Repeat the recrystallization with the use of activated charcoal.

Conclusion

The recrystallization protocol detailed in this application note provides a reliable and effective method for the purification of this compound. By understanding the scientific principles behind each step and employing careful experimental technique, researchers can consistently obtain a high-purity product, thereby ensuring the quality and integrity of their subsequent research and development activities. The implementation of the described analytical methods provides a robust, self-validating system to confirm the purity of the final compound.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds.
  • Elder, D. P., Snodin, D., & Teasdale, A. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900–910. [Link]
  • ATSDR. (1997). Analytical Methods. In Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (US).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Malone, H. E. (1970). The Determination of Hydrazino–Hydrazide Groups. Pergamon.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide.
  • PubChem. (n.d.). 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. National Center for Biotechnology Information.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • BenchChem. (2025). A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate.
  • Zablotskaya, A., et al. (2020).
  • BenchChem. (2025). Impact of solvent choice on the yield and purity of 2-(2-Chlorophenyl)acetohydrazide.
  • BenchChem. (2025). Identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis.
  • Smolenkov, A. D. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry, 2(4), 330-348.
  • PubChemLite. (n.d.). This compound (C8H9ClN2O).
  • BenchChem. (2025). A Technical Guide to 2-(2-Chlorophenyl)acetohydrazide: Properties, Synthesis, and Biological Screening.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Reusch, W. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Application Note: Spectroscopic Characterization of 2-(4-Chlorophenyl)acetohydrazide using NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and theoretical foundation for the spectroscopic characterization of 2-(4-Chlorophenyl)acetohydrazide, a key intermediate in pharmaceutical synthesis. We delve into the principles and practical applications of Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for unequivocal structure elucidation and purity confirmation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, sample preparation, data acquisition, and spectral interpretation. The methodologies are presented to ensure technical accuracy and reproducibility, forming a self-validating system for the analysis of this and similar chemical entities.

Introduction and Scientific Context

This compound (C₈H₉ClN₂O) is a hydrazide derivative of significant interest in medicinal chemistry.[1][2][3] Hydrazide moieties are prevalent in a wide array of pharmacologically active compounds, known for their coordination properties and role as synthons for more complex heterocyclic systems.[4][5][6] Accurate structural confirmation is a critical, non-negotiable step in the drug discovery and development pipeline. FT-IR and NMR spectroscopy are powerful, non-destructive techniques that provide orthogonal information about a molecule's functional groups and atomic connectivity.

  • FT-IR Spectroscopy probes the vibrational modes of molecular bonds. Specific functional groups (e.g., C=O, N-H, C-Cl) absorb infrared radiation at characteristic frequencies, making IR an excellent tool for rapid functional group identification.[7]

  • NMR Spectroscopy examines the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms, allowing for a complete structural map of the molecule.[8]

This guide explains the causality behind the experimental choices, from solvent selection in NMR to sample preparation in IR, ensuring a deep understanding of the characterization process.

Molecular Structure and Spectroscopic Overview

A thorough analysis begins with an understanding of the molecule's constituent parts. This compound comprises a 4-chlorophenyl ring, a methylene (-CH₂-) bridge, and an acetohydrazide (-C(O)NHNH₂) functional group. Each of these components will give rise to distinct signals in the IR and NMR spectra.

Figure 1: Molecular structure of this compound with key functional groups highlighted.

FT-IR Spectroscopic Analysis

Principle and Experimental Causality

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequency of absorption is specific to the bond type, its strength, and the masses of the connected atoms. For this compound, we expect characteristic peaks for the N-H bonds of the hydrazide, the C=O (amide) bond, the aromatic C=C and C-H bonds, and the C-Cl bond.

The KBr pellet method is a standard technique for solid samples.[9] Potassium bromide is used because it is transparent to IR radiation in the typical analysis range (4000–400 cm⁻¹) and acts as a non-reactive matrix.[9] It is crucial to use spectroscopic grade KBr and to thoroughly dry it, as water is a strong IR absorber and can obscure important spectral regions.[9][10]

Protocol: FT-IR Data Acquisition (KBr Pellet Method)
  • Equipment Preparation: Ensure the agate mortar, pestle, and pellet press die are impeccably clean and dry. Wipe with a solvent like acetone and dry completely.[11]

  • Material Preparation: Dry spectroscopic grade KBr powder in an oven at 110°C for 2–3 hours to remove moisture. Store in a desiccator until use.[9][12]

  • Sample Mixing: Weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dried KBr.[10][12] The low sample-to-KBr ratio is critical to ensure the pellet is transparent to the IR beam.

  • Grinding: Combine the sample and KBr in the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder with the consistency of flour is obtained.[12] This minimizes light scattering and produces a high-quality spectrum.[9]

  • Pellet Pressing: Transfer the powder to the pellet die. Apply pressure using a hydraulic press (typically 8-10 tons) for 1-2 minutes.[9][13] Using a vacuum die, if available, helps remove trapped air and improves pellet transparency.[11]

  • Background Scan: Prepare a "blank" pellet using only KBr from the same batch. Run a background spectrum with this blank pellet. This allows the software to subtract absorptions from atmospheric CO₂ and H₂O, as well as any minor impurities in the KBr.[9]

  • Sample Analysis: Remove the blank pellet, insert the sample pellet into the spectrometer's sample holder, and acquire the IR spectrum.

Data Interpretation and Expected Frequencies

The IR spectrum provides a distinct fingerprint of the molecule. The key absorption bands for this compound are summarized below. These assignments are based on established correlation charts and data from similar hydrazide compounds.[14][15][16]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3320 - 3280N-H Asymmetric StretchPrimary Amine (-NH₂)
3210 - 3180N-H Symmetric StretchSecondary Amide (-CONH-) & Primary Amine (-NH₂)
3080 - 3030C-H StretchAromatic (Ar-H)
2950 - 2850C-H StretchAliphatic (-CH₂-)
1680 - 1650C=O Stretch (Amide I)Carbonyl in Hydrazide
1615 - 1590N-H BendPrimary Amine (-NH₂)
1500 - 1450C=C StretchAromatic Ring
850 - 810C-H Out-of-Plane Bend1,4-Disubstituted (para) Benzene
780 - 740C-Cl StretchAryl Halide

Table 1: Expected FT-IR Absorption Bands.

NMR Spectroscopic Analysis

Principle and Experimental Causality

NMR spectroscopy provides the most definitive structural information.

  • ¹H NMR: Detects the hydrogen nuclei (protons). The chemical shift (δ) indicates the electronic environment of a proton. Integration gives the relative number of protons, and multiplicity (splitting pattern) reveals the number of neighboring protons.

  • ¹³C NMR: Detects carbon-13 nuclei. It shows the number of unique carbon environments in the molecule.

Solvent Choice: The choice of a deuterated solvent is critical. Deuterated solvents are used because the spectrometer's lock system relies on the deuterium signal for field stabilization. For hydrazides, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its polarity aids in dissolving the sample, and more importantly, it slows down the chemical exchange of the acidic N-H protons with residual water, allowing them to be observed as distinct, often broad, signals.[17] In contrast, solvents like CDCl₃ might lead to rapid exchange and loss of these signals.

Protocol: NMR Data Acquisition
  • Sample Preparation: Weigh 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[18][19][20]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆.[18][21] Ensure the sample dissolves completely. Gentle vortexing or sonication can be used.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube. Solid particles will disrupt the magnetic field homogeneity, leading to broad peaks.[18]

  • Data Acquisition: Place the NMR tube in the spectrometer. The instrument will be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.

  • Referencing: The spectra are typically referenced to the residual solvent peak. For DMSO-d₆, the residual proton signal appears at ~2.50 ppm, and the carbon signal appears at ~39.52 ppm.

¹H NMR Data Interpretation

The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule. The protons on the 4-chlorophenyl ring will appear as a characteristic AA'BB' system, which often simplifies to two doublets due to the symmetry of the para-substitution. The exchangeable protons of the -NHNH₂ group will appear as broad singlets.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.25broad s1H-CONH -
~7.35d2HAr-H (ortho to -CH₂-)
~7.28d2HAr-H (ortho to -Cl)
~4.20broad s2H-NH₂
~3.45s2H-CH₂ -

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆).

¹³C NMR Data Interpretation

The ¹³C NMR spectrum confirms the carbon framework. Due to the molecule's symmetry, only six aromatic carbon signals are expected.

Chemical Shift (δ, ppm)Assignment
~169.5C =O
~135.0Ar-C -CH₂
~131.5Ar-C -Cl
~131.0Ar-C H (ortho to -CH₂-)
~128.5Ar-C H (ortho to -Cl)
~40.5-CH₂ -

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆). (Note: The methylene carbon signal may be partially obscured by the DMSO solvent peak at 39.52 ppm).

Integrated Characterization Workflow

A robust characterization relies on the synergy of multiple analytical techniques. The logical workflow ensures that the identity, purity, and structure of the synthesized compound are validated at each step.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Synthesized Product: This compound B Physical Characterization (e.g., Melting Point) A->B C FT-IR Spectroscopy A->C E NMR Spectroscopy (¹H and ¹³C) A->E G Structure & Purity Confirmed B->G D Functional Group ID (C=O, N-H, C-Cl) C->D D->G F Atomic Connectivity & Full Structure Map E->F F->G

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of 2-(4-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to developing a robust, stability-indicating HPLC method for the purity analysis of 2-(4-Chlorophenyl)acetohydrazide, tailored for researchers and drug development professionals. This document provides a comprehensive, step-by-step protocol from initial method development to full validation in accordance with ICH guidelines.

Abstract

This application note details a systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its related impurities. The method is designed to be precise, accurate, and stability-indicating, making it suitable for purity testing in quality control and stability studies. The entire process, from understanding the analyte's physicochemical properties to a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, is presented.[1]

Foundational Strategy: Analyte Characterization

A successful HPLC method begins with a thorough understanding of the analyte. This compound is an aromatic hydrazide derivative. Its key properties dictate the initial chromatographic approach.

Table 1: Physicochemical Properties of this compound

PropertyValue / ObservationRationale for HPLC Method Development
Chemical Structure Chemical structure of this compoundThe presence of a chlorophenyl group provides a strong chromophore, making UV detection highly suitable. The structure contains polar functional groups (hydrazide, amide) and a non-polar aromatic ring.
Molecular Formula C₈H₉ClN₂O[2]-
Molecular Weight 184.62 g/mol [2]-
XLogP3 1.1[2]This value indicates moderate polarity, making the compound an ideal candidate for reversed-phase chromatography, where it will interact well with a non-polar stationary phase like C18.[3][4]
pKa (Predicted) ~3.5 (for the protonated hydrazide)The hydrazide moiety is basic. To ensure consistent retention and sharp peak shape, the mobile phase pH should be controlled to be at least 1.5-2 pH units away from the pKa, for example, at pH < 2 or between pH 5.5 and 7.5.
UV Absorbance Predicted λmax ~225 nmThe chlorophenyl chromophore is expected to exhibit strong absorbance. An initial UV scan is essential to confirm the optimal wavelength for maximum sensitivity.

Causality for Methodological Choice: Based on the analyte's moderate polarity (XLogP = 1.1) and the presence of a UV-active chromophore, Reversed-Phase HPLC with UV detection is the most logical and efficient analytical approach.[3] This technique separates molecules based on their hydrophobicity, providing excellent resolution for aromatic compounds.

Systematic Method Development

A structured, multi-step process is employed to establish a robust and reliable method. The workflow begins with broad screening and is progressively refined to achieve optimal separation.

MethodDevelopmentWorkflow start Start: Analyte Characterization mode_selection Select Mode: Reversed-Phase HPLC start->mode_selection column_selection Select Column: C18 (e.g., 4.6 x 150 mm, 5 µm) mode_selection->column_selection uv_scan Determine λmax: Perform UV Scan (200-400 nm) column_selection->uv_scan scouting_gradient Run Scouting Gradient: (e.g., 10-90% ACN in 20 min) uv_scan->scouting_gradient optimization Optimize Method: - Adjust Gradient Slope or Switch to Isocratic - Fine-tune Mobile Phase pH & % Organic - Adjust Flow Rate & Temperature scouting_gradient->optimization final_method Final Optimized Method optimization->final_method sst Define System Suitability Criteria (as per USP <621>) final_method->sst end Proceed to Validation sst->end

Caption: Logical workflow for HPLC method development.

Protocol 1: Initial Method Scouting
  • Analyte & Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol. Dilute with a 50:50 mixture of water and acetonitrile to a working concentration of 0.1 mg/mL.

  • UV Spectrum Acquisition: Using a diode array detector (DAD), inject the working standard and acquire the UV spectrum from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).

  • Column and Mobile Phase Selection:

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point due to its versatility.

    • Mobile Phase A: 0.1% Formic Acid in Water. (Provides a low pH to ensure protonation of the hydrazide group, leading to consistent retention).

    • Mobile Phase B: Acetonitrile (ACN). (Offers a low UV cutoff and good elution strength).

  • Scouting Gradient Run: Perform a broad linear gradient to determine the approximate elution conditions.

    • Flow Rate: 1.0 mL/min

    • Gradient Program:

      • 0-20 min: 10% B to 90% B

      • 20-22 min: Hold at 90% B

      • 22-23 min: 90% B to 10% B

      • 23-30 min: Hold at 10% B (Equilibration)

  • Analysis: Evaluate the resulting chromatogram for peak shape, retention time, and the presence of any impurities. This initial run provides the critical data needed for optimization.

Protocol: Optimized & Final Chromatographic Method

Following the scouting run, the method is optimized to achieve a shorter run time and improved resolution between the main peak and any impurities. For this analyte, an isocratic method is often achievable and preferred for its robustness.

Table 2: Final Optimized HPLC Conditions

ParameterOptimized Condition
Instrument HPLC system with UV/DAD detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile and 25 mM Potassium Phosphate Buffer (pH 6.8) in a 40:60 (v/v) ratio
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 15 minutes

Rationale for Optimization Choices:

  • Mobile Phase: The switch to a phosphate buffer at pH 6.8 (well above the analyte's pKa) ensures the analyte is in a stable, neutral form, preventing peak tailing and drift in retention time.

  • Isocratic Elution: An isocratic method was found to provide adequate separation of the main peak from its potential process impurities within a reasonable timeframe. This enhances method simplicity and reproducibility compared to a gradient method.

  • Temperature Control: Maintaining a constant column temperature of 30 °C ensures retention time stability.

Protocol 2: Solution Preparation for Analysis
  • Mobile Phase Preparation (1 L): Dissolve 3.4 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 6.8 with dilute potassium hydroxide. Filter through a 0.45 µm membrane filter. Mix 600 mL of this buffer with 400 mL of acetonitrile. Degas before use.

  • Diluent Preparation: Use the mobile phase as the diluent to ensure peak shape integrity.

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (0.1 mg/mL): Accurately weigh a quantity of the test sample equivalent to 10 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. SST ensures the system is fit for the intended analysis on a given day. These criteria are based on regulatory expectations such as those found in the United States Pharmacopeia (USP).[5][6]

Protocol 3: Performing System Suitability
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Standard Solution (0.1 mg/mL).

  • Calculate the key performance parameters based on the resulting chromatograms.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value > 2 indicates significant tailing, which can compromise integration and accuracy.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness. Higher numbers indicate better performance.
Relative Standard Deviation (%RSD) ≤ 1.0% for peak area and retention timeDemonstrates the precision of the instrument and system. A low %RSD ensures reproducible results.

Comprehensive Method Validation Protocol (ICH Q2(R2))

Validation is the formal process of demonstrating that the analytical method is suitable for its intended purpose.[1][7] The following protocols outline the experiments required to validate the method for purity analysis.

ValidationWorkflow main Final HPLC Method specificity Specificity (Forced Degradation) main->specificity linearity Linearity & Range main->linearity accuracy Accuracy (Spike/Recovery) main->accuracy precision Precision (Repeatability & Intermediate) main->precision lod_loq LOD & LOQ main->lod_loq robustness Robustness main->robustness validated Validated Method for Purity Analysis specificity->validated linearity->validated accuracy->validated precision->validated lod_loq->validated robustness->validated

Caption: Core parameters for HPLC method validation per ICH Q2(R2).

Protocol 4: Specificity (Forced Degradation)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products, proving it is "stability-indicating."[8]

  • Prepare Stressed Samples: Subject the sample solution (0.1 mg/mL) to the following conditions:

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl, heat at 60 °C for 4 hours, then neutralize.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH, heat at 60 °C for 4 hours, then neutralize.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours, then prepare the solution.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the unstressed sample, a blank (diluent), and each stressed sample.

  • Acceptance Criteria:

    • The method must demonstrate resolution (Rs > 2.0) between the main this compound peak and any degradation product peaks.

    • Peak purity analysis (using a DAD) should confirm that the main peak is spectrally pure in all stressed samples, indicating no co-elution.

Protocol 5: Linearity and Range

Objective: To verify that the method's response is directly proportional to the analyte concentration across a specified range.

  • Prepare Standards: Prepare at least five standard solutions from the stock solution at concentrations ranging from 50% to 150% of the nominal sample concentration (e.g., 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL).

  • Analysis: Inject each standard in triplicate.

  • Acceptance Criteria:

    • Plot the mean peak area against concentration.

    • The correlation coefficient (r²) of the linear regression line must be ≥ 0.999.

    • The y-intercept should be close to zero.

Protocol 6: Accuracy (Recovery)

Objective: To determine the closeness of the test results to the true value.[9]

  • Prepare Spiked Samples: Spike a placebo (if applicable) or a known low-concentration sample with the analyte at three concentration levels: 80%, 100%, and 120% of the nominal concentration. Prepare each level in triplicate.

  • Analysis: Analyze all nine spiked samples.

  • Acceptance Criteria:

    • The mean percent recovery at each level should be within 98.0% to 102.0%.

Protocol 7: Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day Precision):

    • Prepare six individual sample solutions at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Acceptance Criterion: The %RSD of the results should be ≤ 1.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

    • Acceptance Criterion: The %RSD of the combined results from both days should be ≤ 2.0%.

Protocol 8: Limits of Detection (LOD) and Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Method: Based on the signal-to-noise (S/N) ratio.

    • Prepare a series of dilute solutions of the analyte.

    • Inject them to determine the concentration that yields an S/N ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ).

  • Acceptance Criteria:

    • LOD: S/N ≥ 3

    • LOQ: S/N ≥ 10. The precision (%RSD) at the LOQ concentration should be ≤ 10%.

Protocol 9: Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in chromatographic parameters.[10]

  • Introduce Variations: Analyze the standard solution while making small, deliberate changes to the method parameters, one at a time:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Mobile Phase pH: ± 0.2 units (pH 6.6 and 7.0).

    • Column Temperature: ± 2 °C (28 °C and 32 °C).

    • Organic Content: ± 2% absolute (e.g., 38% and 42% ACN).

  • Analysis: Evaluate the effect on system suitability parameters (retention time, tailing factor, resolution).

  • Acceptance Criteria:

    • All system suitability criteria must be met under all varied conditions.

    • The changes should not produce significant deviations in the final calculated results.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the purity analysis of this compound. The systematic development approach, beginning with the analyte's physicochemical properties, ensures a scientifically sound foundation. The subsequent validation protocol, designed in accordance with current ICH Q2(R2) guidelines, confirms that the method is specific, linear, accurate, precise, and robust. This validated method is fit for its intended purpose in a regulated quality control environment for both routine analysis and long-term stability studies.

References

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. 2024.
  • United States Pharmacopeia. General Chapter <621> CHROMATOGRAPHY.
  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. 2024.
  • Agilent Technologies. Understanding the Latest Revisions to USP <621>.
  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 456734, this compound.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2023.
  • BioPharm International. FDA Releases Guidance on Analytical Procedures. 2024.
  • Chem-Space. Compound 2-(4-chloroanilino)-N'-[(4-chlorophenyl)methylidene]acetohydrazide.
  • LCGC International. Are You Sure You Understand USP <621>? 2024.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 734893, 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide.
  • P. Szepesy, et al. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • PubChemLite. This compound (C8H9ClN2O).
  • Birajdar, A. S. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. 2020; 4(4): 55-60.
  • Georgieva, M., et al. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. 2019; 66(3): 127-134.
  • ResearchGate. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. 2013.
  • Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. 2023.
  • Georgieva, M., et al. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. 2019.
  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2024.
  • RASĀYAN Journal of Chemistry. NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. 2022; 15(2): 1303-1308.
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). 2023.
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2023.
  • MDPI. Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. 2020; 10(9): 1239.
  • LookChem. 2-[(4-Chlorophenyl)amino]acetohydrazide.
  • Google Patents. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
  • National Center for Biotechnology Information. 2-(4-Chlorophenoxy)acetohydrazide. 2009.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3731866, 2-(4-Hydroxyphenyl)acetohydrazide.
  • ResearchGate. The UV–vis spectra of 2-chloro- N-(2,4-dinitrophenyl)acetamide 1... 2018.
  • National Institute of Standards and Technology (NIST). Acetic acid, hydrazide.
  • science-softCon. UV/Vis+ Photochemistry Database.

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-(4-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-(4-Chlorophenyl)acetohydrazide

In the landscape of medicinal chemistry and materials science, this compound stands out as a pivotal precursor molecule. Its strategic importance lies in the dual functionality it presents: the reactive acetohydrazide group (-CONHNH₂) and the biologically significant 4-chlorophenyl moiety. The hydrazide functional group is a remarkably versatile building block, serving as a linchpin for the construction of a wide array of five-membered heterocyclic systems through well-established cyclocondensation reactions.

Simultaneously, the 4-chlorophenyl group is a common feature in many pharmacologically active agents. Its presence can enhance lipophilicity, improve metabolic stability, and facilitate crucial binding interactions with biological targets. This combination makes this compound an ideal starting material for generating libraries of novel compounds with significant potential for drug discovery programs.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of three key classes of heterocycles: 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. We will delve into the mechanistic rationale behind these syntheses and provide detailed, field-proven protocols designed for reproducibility and scalability.

Foundational Step: Synthesis of the Precursor

The journey into complex heterocyclic systems begins with the reliable synthesis of the starting material, this compound. This is typically achieved through the straightforward hydrazinolysis of the corresponding ester, ethyl 4-chlorophenylacetate.

Experimental Protocol: Synthesis of this compound

This protocol details the conversion of an ester to the target hydrazide. The large excess of hydrazine hydrate drives the reaction to completion, and the product conveniently precipitates from the reaction mixture upon cooling.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 4-chlorophenylacetate (0.1 mol, 19.86 g) in absolute ethanol (100 mL).

  • Reagent Addition: To the stirring solution, add hydrazine hydrate (80-85% solution, 0.2 mol, ~10 mL) dropwise at room temperature. The addition should be controlled to manage any mild exotherm.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath. A white solid precipitate of this compound will form.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove excess hydrazine hydrate, followed by a wash with cold ethanol (2 x 20 mL).

  • Drying: Dry the purified white crystalline solid under vacuum to yield the final product. The typical yield is in the range of 85-95%.

cluster_0 Synthesis Workflow start Ethyl 4-chlorophenylacetate in Ethanol reagent Add Hydrazine Hydrate start->reagent reflux Reflux for 6-8 hours reagent->reflux monitor Monitor via TLC reflux->monitor cool Cool in Ice Bath monitor->cool Reaction Complete filter Vacuum Filtration cool->filter wash Wash with Cold Water & Ethanol filter->wash dry Dry Under Vacuum wash->dry end Pure this compound dry->end

Caption: Workflow for the synthesis of this compound.

Application I: Synthesis of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a bioisostere of ester and amide functionalities and is prevalent in compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties.[1][2] A robust method to synthesize 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an intermediate dithiocarbazate, formed from the reaction of the hydrazide with carbon disulfide in a basic medium.

Protocol 1: Synthesis of 5-(4-Chlorobenzyl)-1,3,4-oxadiazole-2-thiol

This protocol proceeds in two key stages within a single pot: initial salt formation and subsequent intramolecular cyclization.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (0.01 mol, 1.85 g) in absolute ethanol (50 mL).

  • Base and Reagent Addition: To this solution, add potassium hydroxide (0.015 mol, 0.84 g) and stir until it dissolves completely. Cool the flask in an ice bath and add carbon disulfide (0.015 mol, 0.9 mL) dropwise over 15 minutes.

  • Intermediate Formation: Allow the mixture to warm to room temperature and stir for 12-16 hours. During this time, the potassium dithiocarbazate salt intermediate will precipitate.

  • Cyclization: Heat the reaction mixture to reflux for 8-10 hours. The progress of the cyclization can be monitored by TLC. During this step, the evolution of hydrogen sulfide gas may be observed (ensure the reaction is conducted in a well-ventilated fume hood).

  • Work-up and Isolation: After cooling, reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into 100 mL of ice-cold water.

  • Acidification and Purification: Acidify the aqueous solution to pH 3-4 with dilute hydrochloric acid. A solid precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure product.

cluster_1 1,3,4-Oxadiazole Synthesis Pathway start This compound step1 React with CS₂ in Ethanolic KOH start->step1 intermediate Potassium Dithiocarbazate Intermediate step1->intermediate step2 Reflux for 8-10 hours (Intramolecular Cyclization) intermediate->step2 workup Acidification with HCl step2->workup end 5-(4-Chlorobenzyl)-1,3,4-oxadiazole-2-thiol workup->end

Caption: Reaction pathway for 1,3,4-oxadiazole synthesis.

EntryReactant 2BaseSolventTime (h)Typical Yield (%)
1CS₂KOHEthanol12-1675-90

Application II: Synthesis of 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, found in numerous antifungal, antiviral, and anticancer agents.[3][4][5][6] A highly effective synthetic route involves the initial reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is subsequently cyclized under basic conditions.

Protocol 2: Synthesis of 4-Aryl-5-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This is a two-step synthesis where the intermediate is often stable enough to be isolated before proceeding to the cyclization.

Step A: Synthesis of Thiosemicarbazide Intermediate

  • Reaction Setup: Dissolve this compound (0.01 mol, 1.85 g) in absolute ethanol (40 mL) in a round-bottom flask with gentle heating.

  • Reagent Addition: To the clear solution, add the desired aryl isothiocyanate (e.g., phenyl isothiocyanate, 0.01 mol, 1.2 mL).

  • Reaction: Reflux the mixture for 3-4 hours. A precipitate usually forms as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid N-aryl-2-[2-(4-chlorophenyl)acetyl]hydrazine-1-carbothioamide intermediate by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Step B: Base-Catalyzed Cyclization

  • Reaction Setup: Suspend the dried thiosemicarbazide intermediate (0.008 mol) in an aqueous sodium hydroxide solution (8%, 25 mL).

  • Cyclization: Reflux the mixture for 4-6 hours. The suspended solid will gradually dissolve as the cyclization proceeds.

  • Work-up: Cool the reaction mixture in an ice bath and carefully acidify with cold, dilute hydrochloric acid to a pH of ~5-6.

  • Purification: The 1,2,4-triazole-3-thione product will precipitate. Collect the solid by filtration, wash thoroughly with cold water to remove salts, and recrystallize from ethanol to afford the pure product.

cluster_2 1,2,4-Triazole Synthesis Workflow start This compound step_a Step A: React with Aryl Isothiocyanate start->step_a intermediate Thiosemicarbazide Intermediate step_a->intermediate step_b Step B: Reflux in Aqueous NaOH intermediate->step_b workup Acidification with HCl step_b->workup end 4-Aryl-5-(4-chlorobenzyl)-1,2,4-triazole-3-thione workup->end

Caption: Workflow for the synthesis of 1,2,4-triazole-3-thiones.

EntryAryl IsothiocyanateCyclization Time (h)Typical Yield (%)
1Phenyl isothiocyanate4-680-92
24-Methylphenyl isothiocyanate4-685-95
34-Chlorophenyl isothiocyanate5-778-88

Application III: Synthesis of Pyrazoles

Pyrazoles are a class of heterocycles with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer effects.[7][8][9][10] The Knorr pyrazole synthesis, the condensation of a hydrazine with a 1,3-dicarbonyl compound, remains one of the most reliable and versatile methods for their preparation.[11]

Protocol 3: Synthesis of 1-[2-(4-Chlorophenyl)acetyl]-3,5-dimethyl-1H-pyrazole

This protocol utilizes acetylacetone as the 1,3-dicarbonyl component and glacial acetic acid as both the solvent and catalyst.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (0.01 mol, 1.85 g) in glacial acetic acid (20 mL).

  • Reagent Addition: To the stirring solution, add acetylacetone (2,4-pentanedione) (0.011 mol, 1.1 mL) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC. The causality for this step is acid catalysis, which activates a carbonyl group for initial nucleophilic attack by the hydrazide's terminal nitrogen, followed by a dehydration-cyclization cascade.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the solution into a beaker containing 150 mL of ice-cold water while stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) to remove acetic acid, followed by a brine wash (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure pyrazole derivative.

cluster_3 Knorr Pyrazole Synthesis Workflow start This compound in Glacial Acetic Acid step1 Add Acetylacetone start->step1 step2 Reflux for 4-6 hours step1->step2 step3 Pour into Ice-Water step2->step3 step4 Extract with Ethyl Acetate step3->step4 step5 Wash with NaHCO₃ & Brine step4->step5 step6 Dry, Concentrate & Purify step5->step6 end Pure Pyrazole Derivative step6->end

Caption: Experimental workflow for the synthesis of a pyrazole derivative.

Entry1,3-Dicarbonyl CompoundSolventTemperatureTime (h)Typical Yield (%)
1AcetylacetoneGlacial Acetic AcidReflux485-95
2Ethyl AcetoacetateEthanolReflux680-90
3DibenzoylmethaneGlacial Acetic AcidReflux875-85

Conclusion and Outlook

This compound has proven to be an exceptionally versatile and reliable starting material for the synthesis of a diverse range of medicinally relevant heterocyclic compounds. The protocols detailed herein for the preparation of 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles are robust, scalable, and founded on well-understood chemical principles. By leveraging this single, readily accessible precursor, researchers and drug development professionals can efficiently generate extensive libraries of novel molecules. The inherent biological potential associated with the 4-chlorophenyl moiety, combined with the proven pharmacological profiles of these heterocyclic cores, positions these synthetic routes as highly valuable tools in the ongoing quest for new therapeutic agents.[12][13][14][15]

References

  • Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition. J Enzyme Inhib Med Chem. 2015 Dec;30(6):1002-9. [Link]
  • Structure of novel series of pyrazole acetohydrazide exhibited the best...
  • (PDF) Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents.
  • No.3|553-562|May-July|2022 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN - Heterocyclic Letters. Heterocyclic Letters. (2022). [Link]
  • CN110483400A - A kind of preparation method of pyrazole derivatives.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2017 Jan; 22(1): 100. [Link]
  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules. 2018 Sep; 23(9): 2187. [Link]
  • A review on methods of synthesis of 1,2,4-triazole deriv
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • Synthesis of some new 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with anti-lipase and anti-urease activities. Arch Pharm (Weinheim). 2015 Feb;348(2):91-102. [Link]
  • (PDF) 2-(4-Chlorophenoxy)acetohydrazide.
  • Antimicrobial activities of heterocycles derived from thienylchalcones.
  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Med Chem. 2024 Feb 6. [Link]
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MOST Wiedzy. (2020). [Link]
  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. 2022 Jul; 27(13): 4287. [Link]
  • Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Res Pharm Sci. 2016 May-Jun; 11(3): 229–235. [Link] 20.[7][16][17]-oxadiazoles: synthesis and biological applications. Mini Rev Med Chem. 2007 Jan;7(1):51-6. [Link]
  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Publishing. (2023). [Link]
  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. (2022). [Link]
  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. (n.d.). [Link]
  • Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University - Science. (2014). [Link]
  • Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR. (2011). [Link]
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. (2022). [Link]
  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity.
  • Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Journal of Drug Delivery and Therapeutics. (2022). [Link]
  • A Review of Recent Progress on the Anticancer Activity of Hetero- cyclic Compounds. Who we serve. (2024). [Link]
  • Antibacterial and Antifungal Activities of the Synthesized Compounds.
  • Compound 2-(4-chloroanilino)-N'-[(4-chlorophenyl)methylidene]acetohydrazide. Acta Crystallographica Section E. (2011). [Link]
  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012). [Link]
  • This compound. PubChem. (n.d.). [Link]
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • Investigation of 2,4-Dihydroxylaryl-Substituted Heterocycles as Inhibitors of the Growth and Development of Biotrophic Fungal Pathogens Associated with the Most Common Cereal Diseases. Int J Mol Sci. 2024 Jul; 25(15): 8274. [Link]
  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives.

Sources

Application Note: A Comprehensive Framework for Evaluating the Antimicrobial Efficacy of Novel Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Hydrazide-hydrazones represent a versatile and promising class of compounds, demonstrating a wide spectrum of biological activities, including significant antimicrobial potential.[1][2][3][4] Their structural motif, characterized by an azometine group (–NHN=C), allows for diverse chemical modifications, which can be tailored to enhance potency and target specific microbial pathogens. The antimicrobial action of hydrazones is often attributed to their ability to interfere with essential cellular processes, such as DNA replication via inhibition of DNA gyrase or disrupting cell wall synthesis.[1][5]

This document provides a detailed, field-proven framework for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial efficacy of novel hydrazone derivatives. The protocols herein are designed as a self-validating system, progressing from initial potency screening to characterization of antimicrobial dynamics and concluding with a preliminary assessment of the safety profile. Adherence to these standardized methods, grounded in guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensures the generation of robust, reproducible, and comparable data critical for advancing promising candidates.[6][7][8]

Section 1: The Antimicrobial Evaluation Workflow

A systematic, multi-phase approach is essential for a thorough evaluation of a new chemical entity. The workflow described below ensures that foundational data on potency (MIC, MBC) are established before committing resources to more complex and time-consuming assays. This logical progression allows for early identification of the most promising candidates and provides a comprehensive data package for decision-making.

Antimicrobial_Evaluation_Workflow Start Hydrazone Candidate Phase1 Phase 1: Potency Assessment Start->Phase1 MIC Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay Phase1->MIC MBC Protocol 3.2: Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Phase2 Phase 2: Dynamic Characterization MBC->Phase2 If Potent (Low MIC/MBC) TimeKill Protocol 4.1: Time-Kill Kinetics Assay Phase2->TimeKill Phase3 Phase 3: Clinical Relevance TimeKill->Phase3 Biofilm Protocol 5.1: Anti-Biofilm Activity Assay Phase3->Biofilm Phase4 Phase 4: Safety & Selectivity Biofilm->Phase4 Cytotoxicity Protocol 6.1: Mammalian Cell Cytotoxicity Assay Phase4->Cytotoxicity Decision Data Synthesis & Candidate Selection Cytotoxicity->Decision Decision_Logic Data Synthesized Data (MIC, MBC, Kinetics, Biofilm, CC50) CheckMIC Low MIC/MBC? Data->CheckMIC CheckSI High Selectivity Index (SI)? (e.g., SI > 10) CheckMIC->CheckSI Yes Discard Discard or Deprioritize CheckMIC->Discard No CheckBiofilm Anti-Biofilm Activity? CheckSI->CheckBiofilm Yes CheckSI->Discard No Promising Promising Lead Candidate (Proceed to Advanced Studies) CheckBiofilm->Promising Yes CheckBiofilm->Discard No (Consider for specific applications)

Caption: Decision-making framework based on integrated experimental outcomes.

References

  • Time-Kill Kinetics Assay. Emery Pharma. [Link]
  • Crystal violet assay. Bio-protocol. [Link]
  • Minimum Bactericidal Concentration (MBC) Test.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Minimum Bactericidal Concentration (MBC) Test.
  • Minimum Bactericidal Concentration (MBC) Assay.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Crystal Violet Biofilm Assay. iGEM. [Link]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
  • General Biofilm Assay Protocol. iGEM. [Link]
  • Cell Viability Assays - Assay Guidance Manual.
  • Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments (JoVE). [Link]
  • Antimicrobial Assays. Linnaeus Bioscience. [Link]
  • Different mechanisms of action of quinoline hydrazide/hydrazone...
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments (JoVE). [Link]
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]
  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. National Institutes of Health (NIH). [Link]
  • Design of α-helical antimicrobial peptides with a high selectivity index. Taylor & Francis Online. [Link]
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Impactfactor.org. [Link]
  • Scope and Limitations on the Potent Antimicrobial Activities of Hydrazone Deriv
  • Selectivity index values of compounds against bacterial pathogens.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
  • Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applic
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]
  • M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. National Institutes of Health (NIH). [Link]
  • Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. National Institutes of Health (NIH). [Link]
  • Antimicrobial Activity of Some Steroidal Hydrazones. National Institutes of Health (NIH). [Link]
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. PSE Community. [Link]
  • Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. National Institutes of Health (NIH). [Link]
  • Synthesis of two new hydrazone derivatives as potential antibacterial agents. Nigerian Journal of Scientific Research. [Link]

Sources

Application Note & Protocol: A Tiered Strategy for In Vitro Anticancer Profiling of 2-(4-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven framework for the comprehensive in vitro evaluation of the anticancer potential of 2-(4-Chlorophenyl)acetohydrazide. Hydrazide-hydrazone derivatives represent a promising class of compounds in medicinal chemistry, with some demonstrating significant carcinostatic activity.[1] This guide is designed for researchers in oncology and drug development, offering a tiered, logical workflow that progresses from broad cytotoxicity screening to nuanced mechanistic investigations. We detail robust, validated protocols for assessing cell viability, apoptotic induction, cell cycle perturbation, and migratory and invasive potential. The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system for generating reliable, publication-quality data.

Introduction & Rationale

The search for novel anticancer agents with improved efficacy and selectivity remains a paramount goal in oncological research. Hydrazides and their derivatives have attracted considerable attention due to their diverse biological activities, serving as key intermediates in the synthesis of pharmaceutically relevant compounds.[1][2][3] The compound this compound (CPAH), with its distinct chemical scaffold, presents a viable candidate for anticancer screening.

The initial phase of drug discovery necessitates a robust and efficient screening funnel to identify and characterize promising lead compounds.[4][5] In vitro cell-based assays are the cornerstone of this process, providing critical data on a compound's biological activity before advancing to more complex and costly preclinical models.[4][6] This application note presents a strategic, multi-tiered approach to systematically evaluate the anticancer properties of CPAH. The workflow is designed to first establish general cytotoxicity and then to elucidate the specific mechanisms through which the compound exerts its effects.

A Tiered Experimental Workflow

A logical, tiered approach ensures that resources are used efficiently. We begin with broad screening to determine if the compound has any cytotoxic effect and at what concentration. Positive results then trigger a deeper investigation into the mechanism of action (MOA).

Caption: Tiered workflow for CPAH anticancer activity assessment.

Tier 1 Protocol: Primary Cytotoxicity Screening

The initial goal is to determine whether CPAH exhibits cytotoxic or cytostatic effects on cancer cells and to quantify its potency via the half-maximal inhibitory concentration (IC50). The Sulforhodamine B (SRB) assay is presented here as the primary method. It is a reliable, sensitive, and inexpensive colorimetric assay that measures total cellular protein content, which is proportional to cell number.[7][8][9]

Materials & Reagents
  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control line (e.g., MCF-10A, BEAS-2B).

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS).

  • This compound (CPAH), dissolved in DMSO to create a 100 mM stock solution.

  • 96-well flat-bottom tissue culture plates.

  • Trichloroacetic acid (TCA), 10% (w/v) in water, cold.

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

  • Wash solution: 1% (v/v) acetic acid.

  • Solubilization buffer: 10 mM Tris base, pH 10.5.

  • Microplate reader (absorbance at 540-570 nm).

Step-by-Step SRB Assay Protocol
  • Cell Seeding: Harvest logarithmically growing cells and determine cell density. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL medium) to ensure they remain in exponential growth for the duration of the assay. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of CPAH in complete medium from the DMSO stock. The final DMSO concentration in all wells, including vehicle controls, must be identical and non-toxic (typically ≤0.5%). Replace the medium in the wells with 100 µL of the CPAH dilutions. Include wells with medium only (blank) and vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours. The incubation time should be sufficient to observe significant growth inhibition but not so long that control wells become over-confluent.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without removing the medium and incubate for 1 hour at 4°C.[8] This step fixes the cells and their proteins to the plate.

  • Washing: Carefully wash the plates four to five times by submerging in a container of slow-running tap water or with 1% acetic acid.[7][8] Remove excess water by inverting the plate and tapping it firmly on a paper towel. Allow the plate to air-dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7][9]

  • Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[8] Air-dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10] Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance (OD) at 565 nm using a microplate reader.[9]

Data Analysis & Presentation

The percentage of cell viability is calculated using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

Plot the % Viability against the log concentration of CPAH. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Cell LineTissue of OriginIC50 of CPAH (µM)IC50 of Doxorubicin (µM)
MCF-7Breast Adenocarcinoma[Example Data][Example Data]
A549Lung Carcinoma[Example Data][Example Data]
HCT116Colorectal Carcinoma[Example Data][Example Data]
MCF-10ANon-tumorigenic Breast[Example Data][Example Data]
Table 1: Example data table for summarizing IC50 values. A positive control like Doxorubicin is crucial for assay validation.

Tier 2 Protocols: Mechanistic Elucidation

If CPAH demonstrates potent cytotoxicity (e.g., low micromolar IC50), the next logical step is to investigate how it kills cancer cells. The primary questions are: Does it induce programmed cell death (apoptosis)? Does it disrupt the normal progression of the cell cycle?

Apoptosis Induction Assessment via Annexin V/PI Staining

Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[13] Flow cytometry analysis of cells co-stained with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[12][14]

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase CPAH This compound (Hypothetical Target) Bax Bax/Bak Activation CPAH->Bax Induces Stress Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Substrates Cleavage of Cellular Substrates (e.g., PARP) Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by CPAH.

  • Cell Treatment: Seed cells in 6-well plates and treat with CPAH at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[12][14] Combine all cells from each sample and centrifuge at ~300 x g for 5 minutes.

  • Washing: Wash cells once with cold 1X PBS and then once with 1X Annexin V Binding Buffer.[15] Centrifuge and carefully discard the supernatant.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm (FL1), and measure PI emission at >670 nm (FL3).

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control[Example Data][Example Data][Example Data][Example Data]
CPAH (IC50)[Example Data][Example Data][Example Data][Example Data]
CPAH (2x IC50)[Example Data][Example Data][Example Data][Example Data]
Table 2: Example data table for summarizing apoptosis assay results.
Caspase-3/7 Activity Assay

Rationale: To confirm that the observed apoptosis is caspase-dependent, measuring the activity of executioner caspases-3 and -7 is essential.[16] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method.[17][18] These assays use a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[17][19]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with CPAH as described for the SRB assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions and allow it to equilibrate to room temperature.[18]

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[18]

  • Incubation: Mix the contents by placing the plate on a shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Cell Cycle Analysis via Propidium Iodide Staining

Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, causing arrest at specific checkpoints (G1, S, or G2/M) which can subsequently lead to apoptosis. Propidium Iodide (PI) is a stoichiometric dye that intercalates with double-stranded DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing a flow cytometer to distinguish between cells in different phases of the cell cycle.[13] RNase treatment is required to prevent PI from binding to RNA.[20]

  • Cell Treatment: Seed cells in 6-well plates and treat with CPAH at its IC50 concentration for 24, 48, and 72 hours.

  • Harvesting: Collect cells as described in the apoptosis protocol (section 4.1.1).

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix and permeabilize the cells.[20][21] Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.[20]

  • Staining: Resuspend the cell pellet in 500 µL of a PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[22]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[20]

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FL2/FL3). Analyze the resulting histograms using cell cycle analysis software (e.g., ModFit, FlowJo).

Tier 3 Protocols: Advanced Functional Assays

If the compound shows promise, it is important to assess its impact on cancer hallmarks beyond proliferation and death, such as migration and invasion, which are critical for metastasis.

Cell Migration Assessment (Wound Healing/Scratch Assay)

Rationale: The wound healing assay is a simple and cost-effective method to study collective cell migration in vitro.[23] A "scratch" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is monitored over time.[23][24]

  • Create Monolayer: Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.[24]

  • Create Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the monolayer with consistent pressure.[23][24]

  • Wash and Treat: Gently wash the wells twice with PBS to remove detached cells.[24] Replace with fresh medium containing sub-lethal (e.g., IC50/4) concentrations of CPAH. It is advisable to use low-serum media to minimize cell proliferation, which can confound migration results.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using an inverted microscope. Ensure the same field of view is imaged each time.

  • Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.

Cell Invasion Assessment (Transwell/Boyden Chamber Assay)

Rationale: To metastasize, cancer cells must invade through the extracellular matrix (ECM). The Transwell invasion assay models this process.[25][26] Cells are seeded in the upper chamber of an insert with a porous membrane coated with a layer of basement membrane extract (e.g., Matrigel). The ability of cells to degrade the Matrigel and migrate through the pores towards a chemoattractant in the lower chamber is quantified.[25][27]

  • Prepare Inserts: Thaw Matrigel on ice. Coat the top of 8 µm pore size Transwell inserts with a thin layer of diluted Matrigel and incubate at 37°C for at least 1 hour to allow it to solidify.[27] Rehydrate the inserts with serum-free medium.

  • Prepare Cells: Serum-starve the cancer cells for several hours. Harvest and resuspend them in serum-free medium containing a sub-lethal concentration of CPAH.

  • Seeding: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[27] Seed the prepared cells (e.g., 5 x 10⁴ cells) into the upper chamber.

  • Incubation: Incubate for 24-48 hours, allowing invasive cells to move through the Matrigel and membrane.

  • Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab.[27] Fix the cells on the underside of the membrane with methanol and stain with crystal violet.[27]

  • Analysis: Allow the inserts to dry. Visualize and count the stained, invaded cells in several microscopic fields.

Concluding Remarks

This application note provides a comprehensive, tiered strategy for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically progressing from broad cytotoxicity screening to specific mechanistic and functional assays, researchers can build a robust data package to support further development. Positive results from this workflow—particularly potent and selective cytotoxicity, induction of apoptosis, and inhibition of invasion—would provide a strong rationale for advancing CPAH into more complex 3D culture models and subsequent preclinical in vivo studies.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol.
  • BenchSci. How to do Wound Healing (Scratch)
  • Bio-protocol. Scratch Wound Healing Assay. Bio-protocol. [Link]
  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. University of Iowa. [Link]
  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. UC San Diego. [Link]
  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia. [Link]
  • Kasinski, A. L., & Kelnar, K. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
  • Cellculture2.
  • protocols.io. SRB assay for measuring target cell killing. protocols.io. [Link]
  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
  • CLYTE Technologies. Deep Dive into the Transwell Migration and Invasion Assay. CLYTE Technologies. [Link]
  • Thiyagarajan, V., & Sivalingam, J. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
  • protocols.io. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. protocols.io. [Link]
  • protocols.io. Caspase 3/7 Activity. protocols.io. [Link]
  • SnapCyte. Invasion Assay Protocol. SnapCyte. [Link]
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Roche.
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Creative Bioarray. Transwell Migration and Invasion Assays.
  • G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]
  • ibidi.
  • International Journal of Pharmaceutical Sciences and Research. A Review on in-vitro Methods for Screening of Anticancer Drugs. IJPSR. [Link]
  • Stojak, M., et al. (2013). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PLoS One, 8(7), e68664. [Link]
  • Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]
  • Noble Life Sciences.
  • Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
  • Yathirajan, H. S., et al. (2007). 2-(4-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4567. [Link]
  • PubChem. This compound.

Sources

Application Notes & Protocols: The Strategic Use of 2-(4-Chlorophenyl)acetohydrazide in the Synthesis of Pharmacologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold Precursor

In the landscape of modern medicinal chemistry, the efficient construction of novel molecular architectures with therapeutic potential is paramount. 2-(4-Chlorophenyl)acetohydrazide has emerged as a cornerstone synthetic intermediate, valued for its dual-functionality.[1] The molecule incorporates a reactive acetohydrazide group (-CO-NH-NH₂) and a 4-chlorophenyl moiety. The hydrazide function is a versatile nucleophile and a key synthon for a vast array of nitrogen-containing heterocycles.[2][3] Simultaneously, the 4-chlorophenyl group often contributes favorably to the pharmacokinetic and pharmacodynamic profiles of the final compounds, enhancing properties such as lipophilicity and binding interactions with biological targets.

This guide provides an in-depth exploration of the synthetic utility of this compound, detailing field-proven protocols for its conversion into key pharmacologically active heterocyclic systems, including 1,3,4-oxadiazoles, 1,2,4-triazoles, pyrazoles, and Schiff bases. We will delve into the causality behind experimental choices, providing researchers with the foundational knowledge to not only replicate these methods but also to adapt them for the creation of novel chemical entities.

G cluster_start Starting Material cluster_products Key Heterocyclic Scaffolds cluster_activity Pharmacological Activities A This compound B Schiff Bases (Hydrazones) A->B Aldehyde/ Ketone C 1,3,4-Oxadiazoles A->C CS₂ or RCOOH/ Dehydrating Agent D 1,2,4-Triazoles A->D R-NCS then Base Cyclization E Pyrazoles A->E 1,3-Dicarbonyl Compound F Antimicrobial B->F G Anticonvulsant B->G I Anti-inflammatory B->I C->F C->I D->F H Enzyme Inhibition D->H E->F E->I

Caption: Synthetic utility of this compound.

Synthesis of Schiff Bases (Hydrazones): A Gateway to Diverse Functionality

The condensation of this compound with various aldehydes and ketones is often the primary and most straightforward synthetic transformation. The resulting Schiff bases, or hydrazones, are not only biologically active in their own right but also serve as crucial intermediates for the synthesis of more complex heterocyclic systems.[4][5] The formation of the azomethine moiety (-N=CH-) is a key structural feature responsible for a range of biological activities, including antimicrobial and anticonvulsant effects.[4][6]

Expert Insights & Causality

The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde/ketone, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal amino group of the hydrazide. The reaction is often performed under reflux in an alcohol solvent (e.g., ethanol) to ensure sufficient energy to overcome the activation barrier and to drive the reaction towards completion by removing the water molecule formed as a byproduct.

Protocol 2.1: General Synthesis of N'-Arylidene-2-(4-chlorophenyl)acetohydrazide
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq., e.g., 1.85 g, 10 mmol) in absolute ethanol (30 mL).

  • Reagent Addition: To this stirring solution, add the desired substituted aromatic aldehyde (1.0 eq., 10 mmol).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spots indicates completion.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The solid product often precipitates out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash it with a small amount of cold ethanol to remove residual impurities, and dry it in a vacuum oven.

  • Purification (if necessary): If the product is not pure, recrystallization from ethanol is typically sufficient to yield the pure Schiff base.

Derivative ClassPharmacological ActivityKey References
Schiff BasesAntimicrobial, Antifungal, Anticonvulsant[4][5][6][7]

Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a bioisostere of ester and amide groups, which can lead to improved metabolic stability and pharmacokinetic properties.[8] This scaffold is present in numerous compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and analgesic properties.[8][9] A common and effective route to 2,5-disubstituted 1,3,4-oxadiazoles starting from this compound involves oxidative cyclization of a thiosemicarbazide intermediate.

Expert Insights & Causality

This two-step synthesis first involves the formation of a thiosemicarbazide by reacting the hydrazide with an isothiocyanate. This intermediate is then cyclized. While various desulfurizing agents can be used, a common laboratory method involves using iodine in a basic medium.[10] The base (NaOH) facilitates the deprotonation of the thiol tautomer of the thiosemicarbazide, forming a thiolate anion. This anion is then oxidized by iodine, leading to an intramolecular cyclization and elimination to form the stable 1,3,4-oxadiazole ring.

Protocol 3.1: Synthesis of 2-Amino-5-[(4-chlorophenyl)methyl]-1,3,4-oxadiazole Derivatives

G A This compound + R-NCS B Thiosemicarbazide Intermediate A->B Step 1: Formation C Cyclization (I₂ / NaOH) B->C Step 2: Cyclodesulfurization D Pure 1,3,4-Oxadiazole Product C->D Purification

Caption: Experimental workflow for 1,3,4-Oxadiazole synthesis.

Step A: Synthesis of 1-[2-(4-Chlorophenyl)acetyl]-4-substituted-thiosemicarbazide

  • Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Reagent Addition: Add an equimolar amount of the desired isothiocyanate (1.0 eq.).

  • Reaction: Reflux the mixture for 6-8 hours until TLC analysis shows the consumption of the starting hydrazide.

  • Isolation: Cool the reaction mixture. The thiosemicarbazide product usually precipitates and can be collected by filtration.

Step B: Synthesis of N-Substituted-5-((4-chlorophenyl)methyl)-1,3,4-oxadiazol-2-amine

  • Reaction Setup: Suspend the thiosemicarbazide intermediate from Step A (1.0 eq.) in ethanol.

  • Base Addition: Add a cold 5% aqueous solution of sodium hydroxide (NaOH) with stirring until a clear solution is obtained.

  • Cyclization: Add a 5% solution of iodine in potassium iodide (I₂ in KI) dropwise with vigorous stirring until the color of iodine persists.

  • Reaction: Continue stirring for 2-4 hours at room temperature.

  • Work-up: Pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water and then with a dilute sodium thiosulfate solution to remove excess iodine.

  • Purification: Recrystallize the crude product from an appropriate solvent like ethanol or an ethanol-water mixture.

Reagent/ConditionPurpose
Isothiocyanate (R-NCS)Provides the C=S and N-R moieties for the final ring.
EthanolCommon solvent for both reaction steps.
NaOH (aq)Acts as a base to facilitate the formation of the thiolate.
I₂ in KIOxidizing and desulfurizing agent for the cyclization step.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives are a class of nitrogen-rich heterocyclic compounds renowned for their broad spectrum of biological activities, particularly as antimicrobial and antifungal agents.[11][12][13][14] The synthesis often proceeds via the same thiosemicarbazide intermediate used for oxadiazoles, but the cyclization conditions are altered to favor the formation of the triazole ring.

Expert Insights & Causality

The key difference in forming a 1,2,4-triazole-3-thione instead of a 1,3,4-oxadiazole lies in the cyclization step. Instead of an oxidative/desulfurizing agent, a strong base like sodium hydroxide is used under reflux conditions.[15] The base promotes an intramolecular nucleophilic attack from one of the hydrazinic nitrogens onto the thiocarbonyl carbon, followed by dehydration, to yield the stable 5-membered triazole ring. This pathway preserves the sulfur atom as a thione group.

Protocol 4.1: Synthesis of 4-Aryl-5-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Intermediate Synthesis: Prepare the required 1-[2-(4-Chlorophenyl)acetyl]-4-substituted-thiosemicarbazide as described in Protocol 3.1, Step A .

  • Reaction Setup: Suspend the thiosemicarbazide (1.0 eq.) in an 8% aqueous sodium hydroxide solution.

  • Cyclization: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling the reaction mixture to room temperature, pour it into ice-cold water.

  • Acidification: Carefully acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of approximately 5-6. This protonates the triazole, causing it to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash it extensively with water to remove any inorganic salts, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure triazole-thione.

Derivative ClassPharmacological ActivityKey References
1,2,4-TriazolesAntimicrobial, Antifungal, Lipase & α-glucosidase inhibition[11][12][14][15]

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, a scaffold found in several commercially available drugs like Celecoxib (an anti-inflammatory agent). The Knorr pyrazole synthesis is a classic, robust, and widely used method for constructing the pyrazole core.[16] It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Expert Insights & Causality

This reaction proceeds via a two-step mechanism: initial condensation followed by cyclization. This compound reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound (e.g., acetylacetone) to form a hydrazone intermediate. The subsequent intramolecular nucleophilic attack by the remaining hydrazinic nitrogen onto the second carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring. Glacial acetic acid is an excellent choice as it serves as both a solvent and an acid catalyst for the condensation and dehydration steps.[16][17]

Protocol 5.1: Synthesis of 1-[2-(4-Chlorophenyl)acetyl]-3,5-dimethyl-1H-pyrazole
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq., 1.85 g, 10 mmol) in glacial acetic acid (20 mL).

  • Reagent Addition: To the stirring solution, add acetylacetone (1.1 eq., 1.1 g, 11 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.

  • Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 150 mL of ice-cold water with stirring. A precipitate will form.

  • Isolation: Collect the crude solid by vacuum filtration and wash with copious amounts of water to remove the acetic acid.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[16]

ReagentRoleRationale
Acetylacetone1,3-Dicarbonyl sourceProvides the C3-C4-C5 fragment of the pyrazole ring.
Glacial Acetic AcidSolvent and CatalystFacilitates both the initial condensation and the final dehydration step.
Ice-cold waterWork-upQuenches the reaction and precipitates the less polar organic product from the polar acetic acid/water mixture.

Summary of Pharmacological Applications

The derivatives synthesized from this compound exhibit a remarkable breadth of pharmacological activities. The strategic incorporation of this precursor allows for the development of diverse molecular libraries targeting various diseases.

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 2-(4-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the comprehensive analytical characterization of 2-(4-Chlorophenyl)acetohydrazide (CAS: 57676-51-4), a key intermediate in synthetic organic chemistry and pharmaceutical research. We present a suite of validated analytical techniques and detailed protocols designed for researchers, quality control analysts, and drug development professionals. The methodologies described herein cover structural elucidation, purity assessment, and thermal stability, ensuring the identity, quality, and integrity of the compound. This guide follows a logical workflow, from initial spectroscopic identification to advanced chromatographic and thermal analysis, providing the scientific rationale behind each experimental choice to ensure robust and reproducible results.

Introduction: The Need for Rigorous Characterization

This compound is a versatile chemical building block, primarily utilized in the synthesis of novel heterocyclic compounds with potential therapeutic activities. Its structural motif, featuring a substituted phenyl ring and a reactive hydrazide group, makes it a valuable precursor for developing new pharmaceutical agents. Given its role as a critical starting material, the unequivocal confirmation of its structure, purity, and stability is paramount. The presence of impurities, including unreacted starting materials or side-products, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

This application note establishes a multi-technique analytical workflow to provide a complete profile of this compound. By integrating spectroscopic, chromatographic, and thermal methods, we provide a self-validating system for its characterization.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential before commencing any analytical work.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 57676-51-4[1]
Molecular Formula C₈H₉ClN₂O[1]
Molecular Weight 184.62 g/mol [1]
Physical Form Solid[2]
Melting Point ~170 °C[2]
InChI Key ZXTSFZRZKFXXRG-UHFFFAOYSA-N[1]

Synthesis and Purity Context

Understanding the synthetic origin of this compound is crucial for anticipating potential impurities. The most common route is the hydrazinolysis of a corresponding ester, such as ethyl 2-(4-chlorophenyl)acetate.[3][4] This context informs the analytical strategy, which must be capable of detecting residual starting materials (ester, hydrazine hydrate) and potential side-products (e.g., hydrolysis to the corresponding carboxylic acid).

Synthesis Ester Ethyl 2-(4-chlorophenyl)acetate reagents + Ester->reagents Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->reagents Product This compound reagents->Product  Ethanol, Reflux (Nucleophilic Acyl Substitution)

Figure 1: Common synthesis pathway for this compound.

Integrated Analytical Workflow

A logical progression of analytical tests ensures a thorough characterization. The workflow begins with identity confirmation and proceeds to quantitative purity and stability analysis.

Workflow cluster_id Identity & Structure Confirmation cluster_purity Purity & Impurity Profiling cluster_stability Stability Assessment NMR NMR Spectroscopy (¹H & ¹³C) FTIR FT-IR Spectroscopy MS Mass Spectrometry HPLC HPLC (Purity Assay) MS->HPLC EA Elemental Analysis HPLC->EA Forced_Deg Forced Degradation (Stability-Indicating HPLC) HPLC->Forced_Deg TLC TLC (Screening) TLC->HPLC Thermal Thermal Analysis (TGA/DSC) Sample Synthesized Product Sample->NMR Sample->FTIR Sample->MS Sample->TLC Sample->Thermal

Figure 2: Logical workflow for comprehensive characterization.

Spectroscopic Identification Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. The combined data provides a definitive fingerprint of the molecule.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference them to the TMS signal.

Expected Spectroscopic Data (based on chemical structure and analogous compounds[3]):

¹H NMR Data (Predicted, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.1broad s1H-CONH -Labile amide proton, broad due to exchange.
~7.3d2HAr-H Aromatic protons ortho to the -CH₂ group.
~7.2d2HAr-H Aromatic protons ortho to the chlorine atom.
~4.2broad s2H-NH₂ Labile amine protons, broad due to exchange.
~3.4s2H-CH₂ -Methylene protons adjacent to carbonyl and aromatic ring.
¹³C NMR Data (Predicted, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Rationale
~169C =OCarbonyl carbon, deshielded.
~135Ar-C Quaternary carbon attached to the -CH₂ group.
~131Ar-C -ClQuaternary carbon attached to chlorine.
~130Ar-C HAromatic CH carbons.
~128Ar-C HAromatic CH carbons.
~40-C H₂-Methylene carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. It is excellent for confirming the presence of the key amide and amine functionalities.

Experimental Protocol:

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of an empty sample holder first.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentVibration Mode
3300 - 3200Strong, BroadN-HStretching (Amine & Amide)
3100 - 3000MediumAromatic C-HStretching
2980 - 2850Medium-WeakAliphatic C-HStretching (-CH₂-)
~1660StrongC=O (Amide I)Stretching
~1600MediumN-HBending (Amine)
~1540MediumN-H Bending / C-N Stretching (Amide II)Combination
~1100StrongC-ClStretching
Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation pattern. The presence of a chlorine atom is readily confirmed by the characteristic isotopic pattern of [M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio.

Experimental Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Impact (EI) ionization source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: EI (70 eV).

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

Expected Mass Spectrometry Data:

m/z ValueAssignmentNotes
184[M]⁺Molecular ion with ³⁵Cl isotope.
186[M+2]⁺Molecular ion with ³⁷Cl isotope (approx. 1/3 intensity of M⁺).
125[C₇H₆Cl]⁺Fragment corresponding to the chlorotropylium ion, a common fragmentation.[1]
89[C₇H₅]⁺Loss of HCl from the m/z 125 fragment.[1]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the gold standard for determining the purity of pharmaceutical compounds. A reversed-phase method separates the target compound from non-polar and polar impurities. When validated, this method can be used for quantitative purity analysis and stability studies.

Experimental Protocol (Purity Assay):

  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water). From this, prepare a working solution at ~0.1 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol Extension (Stability-Indicating Method): To ensure the method can separate the active compound from its degradation products, a forced degradation study should be performed.[5] Subject the compound to stress conditions (acidic/basic hydrolysis, oxidation, heat, and light) and analyze the stressed samples using the developed HPLC method to demonstrate specificity.

Thermal and Elemental Analysis

Thermal Analysis (TGA/DSC)

Principle & Rationale: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating decomposition points. Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, identifying the melting point and exothermic/endothermic decomposition events. Together, they define the thermal stability of the compound.[6]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or alumina crucible.

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Conditions:

    • Atmosphere: Nitrogen (or Air) at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 500 °C.

  • Data Analysis: The TGA curve will show the onset of decomposition as a significant mass loss. The DSC curve will show a sharp endotherm at the melting point, followed by peaks corresponding to decomposition.

Elemental Analysis

Principle & Rationale: This technique determines the percentage composition of C, H, and N in the compound. The experimental values are compared against the theoretical values calculated from the molecular formula to confirm elemental composition and provide an orthogonal measure of purity.

Experimental Protocol:

  • Submit ~5 mg of the dried, purified sample to a specialized analytical laboratory for CHN analysis.

  • Compare the reported weight percentages to the theoretical values.

Theoretical vs. Expected Values:

ElementTheoretical %Acceptable Range
Carbon (C) 52.04%± 0.4%
Hydrogen (H) 4.91%± 0.4%
Nitrogen (N) 15.17%± 0.4%

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the complete characterization of this compound. The integration of spectroscopic techniques (NMR, FT-IR, MS) for structural confirmation, chromatographic methods (HPLC) for purity determination, and thermal analysis (TGA/DSC) for stability assessment constitutes a comprehensive quality control strategy. Adherence to these methodologies will ensure that researchers and developers are working with a well-characterized material of high purity, which is fundamental to successful outcomes in chemical synthesis and drug discovery.

References

  • PubChem. This compound.
  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]
  • Sharma, S. K., et al. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan J. Chem.[Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for synthesizing 2-(4-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to ensure your synthesis is successful.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and straightforward method is the hydrazinolysis of an appropriate ester precursor, typically ethyl (4-chlorophenyl)acetate, with hydrazine hydrate.[1][2] This reaction is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group of the ester to form the desired hydrazide.[2][3] It is commonly carried out in an alcohol-based solvent, such as ethanol, under reflux conditions.[1][2][3]

Q2: Is a catalyst required for this synthesis?

A2: While the reaction can proceed without a catalyst, the addition of a basic catalyst like pyridine has been reported to potentially enhance the reaction rate and yield.[1] However, for many applications, the uncatalyzed reaction provides satisfactory results when run for an adequate amount of time.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a highly effective and convenient method for monitoring the reaction's progress.[1][2] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, will show the starting ester with a higher Rf value than the more polar product, this compound.[2] The reaction is considered complete when the spot corresponding to the starting ester is no longer visible.[2]

Q4: What are the primary impurities I should be aware of?

A4: The main potential impurities include:

  • Unreacted Starting Materials: Ethyl (4-chlorophenyl)acetate and residual hydrazine hydrate.[2]

  • Hydrolysis Product: 2-(4-Chlorophenyl)acetic acid, which can form if water is present in the reaction mixture, leading to the hydrolysis of the starting ester.[2]

  • Diacylhydrazine: N,N'-bis(2-(4-chlorophenyl)acetyl)hydrazine may form if the newly created hydrazide reacts with another molecule of the ester.[2][4] This is more likely under harsh conditions or with incorrect stoichiometry.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is the most common and effective method for purifying this compound.[1][2] Ethanol or a mixture of ethanol and water is often a suitable solvent system.[2] The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. The purified product will crystallize, leaving the more soluble impurities behind in the mother liquor.[2]

Reaction Mechanism and Workflow

To better understand the synthesis, the following diagrams illustrate the reaction pathway and a general experimental workflow.

G cluster_0 Reaction Mechanism Ester Ethyl (4-chlorophenyl)acetate Intermediate Tetrahedral Intermediate Ester->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate Product This compound Intermediate->Product - Ethanol Byproduct Ethanol

Caption: Reaction pathway for the synthesis of this compound.

G Start Start Synthesis Setup Dissolve Ester in Ethanol Start->Setup AddHydrazine Add Hydrazine Hydrate Setup->AddHydrazine Reflux Reflux Reaction Mixture AddHydrazine->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temp & Ice Bath Monitor->Cool Complete Filter Filter Crude Product Cool->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry Purified Product Recrystallize->Dry End Characterize Final Product Dry->End

Caption: A typical experimental workflow for synthesis and purification.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive hydrazine hydrate.2. Insufficient reaction time or temperature.[1][2]3. Poor quality starting ester.1. Use fresh, high-quality hydrazine hydrate. Its concentration can be verified by titration.2. Increase the reflux time and continue to monitor by TLC until the starting material is consumed.[1][2]3. Ensure the purity of the ethyl (4-chlorophenyl)acetate using techniques like NMR or GC-MS.
Presence of Unreacted Starting Material (Ester) 1. Insufficient reaction time or temperature.[1]2. Inadequate amount of hydrazine hydrate.[1]1. Prolong the reflux period.[1]2. A slight excess of hydrazine hydrate can be used to drive the reaction to completion.[1]
Formation of an Oily Product Instead of a Solid 1. Presence of impurities.[1]2. Residual solvent.[1]1. Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization.[1]2. Ensure all solvent is removed from the crude product before attempting recrystallization.[1]3. If recrystallization fails, consider purification via column chromatography.[1]
Difficulty with Product Crystallization 1. The solution is too dilute.[1]2. Presence of soluble impurities.[1]1. Concentrate the solution further by removing more solvent under reduced pressure before cooling.[1]2. Try adding a seed crystal to induce crystallization.[1]3. If impurities are suspected, an initial aqueous wash of the crude product may be beneficial before recrystallization.[1]
Product Contaminated with 2-(4-Chlorophenyl)acetic acid Hydrolysis of the starting ester due to the presence of water in the reactants or solvent.[2]Use anhydrous ethanol and ensure the hydrazine hydrate is of a high concentration.[2]
Troubleshooting Logic Flow

G Start Low Yield or Impure Product CheckTLC Analyze Crude Product by TLC Start->CheckTLC EsterPresent Unreacted Ester? CheckTLC->EsterPresent IncreaseTime Increase Reflux Time/Temp EsterPresent->IncreaseTime Yes OtherImpurities Other Impurities Present? EsterPresent->OtherImpurities No ExcessHydrazine Use Slight Excess of Hydrazine IncreaseTime->ExcessHydrazine Recrystallize Optimize Recrystallization OtherImpurities->Recrystallize Yes End Obtain Pure Product OtherImpurities->End No Column Perform Column Chromatography Recrystallize->Column If fails Recrystallize->End Success Column->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Synthesis of this compound

This protocol details the common laboratory-scale synthesis.

Materials:

  • Ethyl (4-chlorophenyl)acetate

  • Hydrazine hydrate (80-99% solution)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl (4-chlorophenyl)acetate (1 equivalent) in absolute ethanol (approximately 10 mL per gram of ester).[1]

  • Addition of Hydrazine: While stirring at room temperature, add hydrazine hydrate (1.2-2 equivalents) dropwise to the solution.[2][5]

  • Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C).[5] Maintain reflux for 4-8 hours. The reaction should be monitored by TLC.[1][3]

  • Cooling and Precipitation: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Further cool the flask in an ice bath to facilitate the precipitation of the product.[3][5]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.[3][5]

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.[2]

  • If the solution has a noticeable color, a small amount of activated charcoal can be added, and the mixture heated for a few more minutes.[2]

  • Filter the hot solution to remove the charcoal and any insoluble impurities.[2]

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under a vacuum.[2]

References

  • BenchChem. (2025). Catalyst selection and optimization for 2-(2-Chlorophenyl)acetohydrazide synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis. BenchChem Technical Support.
  • Google Patents. (2009). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide. BenchChem Technical Support.
  • BenchChem. (2025). Head-to-head comparison of different synthetic routes for 2-(2-Chlorophenyl)acetohydrazide. BenchChem Technical Support.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-(2-Chlorophenyl)acetohydrazide. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Purification of 2-(2-Chlorophenyl)
  • BenchChem. (2025). A Technical Guide to 2-(2-Chlorophenyl)acetohydrazide: Properties, Synthesis, and Biological Screening. BenchChem Technical Support. nvNKBz2hbB39ssf6uQ=)

Sources

How to minimize byproduct formation in 2-(4-Chlorophenyl)acetohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(4-Chlorophenyl)acetohydrazide. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your synthetic protocol. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure scientific integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely adopted and efficient method for the synthesis of this compound is the hydrazinolysis of an ester precursor, typically ethyl (4-chlorophenyl)acetate, using hydrazine hydrate. This reaction is a nucleophilic acyl substitution where the nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the desired hydrazide.[1] The reaction is commonly carried out in a protic solvent like ethanol under reflux conditions.[2]

Q2: I am observing significant amounts of byproducts in my reaction. What are the most likely impurities and how can I identify them?

A2: Byproduct formation is a common challenge in this synthesis. The three primary impurities you are likely to encounter are:

  • Unreacted Starting Materials: Residual ethyl (4-chlorophenyl)acetate and hydrazine hydrate.

  • Hydrolysis Product: 2-(4-Chlorophenyl)acetic acid, which forms if water is present in the reaction mixture, leading to the hydrolysis of the starting ester.[1]

  • Diacylhydrazine Impurity: N,N'-bis(2-(4-chlorophenyl)acetyl)hydrazine, a common byproduct that can form, especially under forcing conditions or with incorrect stoichiometry.[1][3]

These impurities can be identified and differentiated from the desired product using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). A summary of expected analytical data is provided in the table below.

Q3: How can I effectively monitor the progress of the reaction to avoid over-running it and promoting byproduct formation?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[1] A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The starting ester, being less polar, will have a higher Rf value than the more polar product, this compound. The reaction can be considered complete when the spot corresponding to the starting ester is no longer visible on the TLC plate.

Troubleshooting Guide: Minimizing Byproduct Formation

This section provides a detailed, question-and-answer-style troubleshooting guide to address specific issues you may encounter during the synthesis of this compound.

Issue 1: Presence of a Significant Amount of Unreacted Ethyl (4-chlorophenyl)acetate
  • Question: My post-reaction analysis shows a large amount of unreacted starting ester. What are the possible causes and how can I resolve this?

  • Answer: This issue typically arises from three main factors:

    • Inactive Hydrazine Hydrate: Hydrazine hydrate can degrade over time. It is crucial to use a fresh, high-quality reagent. The concentration of your hydrazine hydrate solution can be verified by titration.[1]

    • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Ensure you are maintaining a consistent reflux temperature and consider extending the reaction time. Continue to monitor the reaction by TLC until the starting material is consumed.[1]

    • Suboptimal Stoichiometry: An insufficient amount of hydrazine hydrate will lead to incomplete conversion of the ester. A slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) can be used to drive the reaction to completion.

Issue 2: Formation of 2-(4-Chlorophenyl)acetic Acid
  • Question: I have identified 2-(4-chlorophenyl)acetic acid as a major byproduct. What is the cause and how can it be prevented?

  • Answer: The presence of the carboxylic acid is due to the hydrolysis of the starting ester.[1] This is caused by the presence of water in your reaction mixture. To minimize this side reaction:

    • Use Anhydrous Solvents: Employ anhydrous ethanol as your reaction solvent.

    • High-Concentration Hydrazine Hydrate: Use a high-concentration solution of hydrazine hydrate to minimize the introduction of water.

    • Moisture-Free Environment: Protect the reaction from atmospheric moisture by using a drying tube on your reflux condenser.

Issue 3: Formation of N,N'-bis(2-(4-chlorophenyl)acetyl)hydrazine (Diacylhydrazine)
  • Question: A significant amount of a high-molecular-weight byproduct, likely the diacylhydrazine, has formed. What is the mechanism of its formation and how can I suppress it?

  • Answer: The diacylhydrazine byproduct forms when a molecule of the newly formed this compound acts as a nucleophile and attacks a second molecule of the starting ester. This is more likely to occur under harsh reaction conditions or when the stoichiometry is not carefully controlled.[1][3] To minimize its formation:

    • Control Stoichiometry: Avoid a large excess of the starting ester. A slight excess of hydrazine hydrate is generally preferred.

    • Moderate Reaction Temperature: While reflux is necessary, excessively high temperatures or prolonged reaction times after the initial reaction is complete can promote the formation of this byproduct.

    • Controlled Addition: For larger-scale reactions, consider the dropwise addition of the ester to the heated solution of hydrazine hydrate to maintain a low concentration of the ester relative to the hydrazine.

Data Presentation

Table 1: Analytical Data for this compound and Potential Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key ¹H NMR Signals (δ, ppm in DMSO-d₆)Key ¹³C NMR Signals (δ, ppm in DMSO-d₆)
This compound (Product) C₈H₉ClN₂O184.62[4][5]164-166~9.2 (s, 1H, -CONH-), ~7.3 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~4.2 (s, 2H, -NH₂), ~3.4 (s, 2H, -CH₂-)~169 (C=O), ~135 (Ar-C), ~131 (Ar-C-Cl), ~130 (Ar-CH), ~128 (Ar-CH), ~40 (-CH₂-)
Ethyl (4-chlorophenyl)acetate (Starting Material)C₁₀H₁₁ClO₂198.65N/A (Liquid)~7.4 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.1 (q, 2H, -OCH₂-), ~3.6 (s, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃)~171 (C=O), ~134 (Ar-C), ~132 (Ar-C-Cl), ~131 (Ar-CH), ~128 (Ar-CH), ~61 (-OCH₂-), ~40 (-CH₂-), ~14 (-CH₃)
2-(4-Chlorophenyl)acetic Acid (Hydrolysis Byproduct)C₈H₇ClO₂170.59104-107~12.4 (s, 1H, -COOH), ~7.3 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.6 (s, 2H, -CH₂-)~172 (C=O), ~134 (Ar-C), ~132 (Ar-C-Cl), ~130 (Ar-CH), ~128 (Ar-CH), ~40 (-CH₂-)
N,N'-bis(2-(4-chlorophenyl)acetyl)hydrazine (Diacylhydrazine Byproduct)C₁₆H₁₄Cl₂N₂O₂353.21>200~10.0 (s, 2H, -CONH-), ~7.3 (d, 4H, Ar-H), ~7.2 (d, 4H, Ar-H), ~3.6 (s, 4H, -CH₂-)~168 (C=O), ~135 (Ar-C), ~132 (Ar-C-Cl), ~130 (Ar-CH), ~128 (Ar-CH), ~40 (-CH₂-)

Note: NMR data are estimated based on analogous compounds and general chemical shift principles. Actual values may vary slightly.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of hydrazides from their corresponding esters.[2]

Materials:

  • Ethyl (4-chlorophenyl)acetate

  • Hydrazine hydrate (80-99% solution)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl (4-chlorophenyl)acetate (1 equivalent) in absolute ethanol (approximately 10 mL per gram of ester).

  • Addition of Hydrazine: While stirring, add hydrazine hydrate (1.2-1.5 equivalents) to the solution at room temperature.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 78-80°C). Maintain reflux for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Cooling and Precipitation: Once the reaction is complete (disappearance of the starting ester spot on TLC), cool the mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C.

Protocol 2: Purification by Recrystallization

Recrystallization is the most common and effective method for purifying the crude product.[6][7]

Procedure:

  • Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution at a gentle boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Key Processes

Reaction Pathway and Byproduct Formation

Synthesis_Pathway cluster_main Main Reaction cluster_side1 Hydrolysis Byproduct cluster_side2 Diacylhydrazine Byproduct Ester Ethyl (4-chlorophenyl)acetate Product This compound Ester->Product + Hydrazine Hydrate (Ethanol, Reflux) Acid 2-(4-Chlorophenyl)acetic Acid Ester->Acid + H₂O Hydrazine Hydrazine Hydrate Diacyl N,N'-bis(2-(4-chlorophenyl)acetyl)hydrazine Product->Diacyl + Ethyl (4-chlorophenyl)acetate Water H₂O (impurity)

Caption: Synthetic pathway and major byproduct formation routes.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Reaction Reaction Monitoring (TLC) Start->Reaction Analysis Analyze Crude Product (TLC, NMR, etc.) Reaction->Analysis Pure Pure Product (Proceed to next step) Analysis->Pure Purity Acceptable Troubleshoot Identify Predominant Impurity Analysis->Troubleshoot Byproducts Present Ester_Impurity Unreacted Ester Actions: - Check hydrazine quality - Increase reaction time - Adjust stoichiometry Troubleshoot->Ester_Impurity Ester Acid_Impurity Carboxylic Acid Actions: - Use anhydrous solvent - Use high-purity hydrazine - Protect from moisture Troubleshoot->Acid_Impurity Acid Diacyl_Impurity Diacylhydrazine Actions: - Control stoichiometry - Moderate temperature - Controlled addition Troubleshoot->Diacyl_Impurity Diacyl Ester_Impurity->Start Re-run with modifications Acid_Impurity->Start Re-run with modifications Diacyl_Impurity->Start Re-run with modifications

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • Rehman, A. et al. (2014). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Tropical Journal of Pharmaceutical Research, 13(9), 1439-1447.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-(2-Chlorophenyl)acetohydrazide. BenchChem.
  • BenchChem. (2025). catalyst selection and optimization for 2-(2-Chlorophenyl)acetohydrazide synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of 2-(2-Chlorophenyl)
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide. BenchChem.
  • Patel, R. V. et al. (2009). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. WIPO Patent WO/2009/057133.
  • Li, G. et al. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 13(1), 749.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Yilmaz, F. et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 1017-1026.
  • BenchChem. (2025). identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis. BenchChem.
  • BenchChem. (2025). head-to-head comparison of different synthetic routes for 2-(2-Chlorophenyl)acetohydrazide. BenchChem.
  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

Sources

Technical Support Center: Troubleshooting Low Yields in 2-(4-Chlorophenyl)acetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-(4-chlorophenyl)acetohydrazide. This guide provides in-depth troubleshooting in a practical question-and-answer format, grounded in chemical principles to help you diagnose and resolve issues leading to low reaction yields.

I. Foundational Knowledge & Reaction Scheme

The synthesis of this compound is most commonly achieved through the hydrazinolysis of a corresponding ester, typically ethyl or methyl 2-(4-chlorophenyl)acetate. This reaction is a classic example of nucleophilic acyl substitution.

The reaction mechanism involves the nucleophilic attack of the terminal nitrogen of hydrazine on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule (ethanol or methanol) to yield the desired hydrazide product.[1]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound that can result in diminished yields.

A. Issues Related to Reaction Initiation and Progression

Question 1: My reaction is not proceeding, or the yield is exceptionally low. What are the primary factors to investigate?

A low or nonexistent yield can often be traced back to the quality of the reagents and the reaction conditions. A systematic approach to troubleshooting is essential.

Answer:

Several factors can contribute to a stalled or low-yielding reaction. Here’s a breakdown of potential causes and how to address them:

  • Reagent Quality:

    • Hydrazine Hydrate: This is often the primary culprit. Hydrazine hydrate is hygroscopic and can degrade over time. Use a fresh bottle or verify the concentration of your current stock.[2]

    • Starting Ester: Ensure the purity of your ethyl/methyl 2-(4-chlorophenyl)acetate. Impurities can interfere with the reaction.

    • Solvent: The presence of water in the solvent (e.g., ethanol) can lead to the hydrolysis of the starting ester to 2-(4-chlorophenyl)acetic acid, a common impurity that will not react with hydrazine hydrate under these conditions.[2] Always use anhydrous solvents.

  • Reaction Conditions:

    • Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate.[1] Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.

    • Reaction Time: While many procedures suggest 3-5 hours, an incomplete reaction is a common source of low yields. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the starting ester has disappeared.[2]

Troubleshooting Protocol:

  • Verify Reagent Quality:

    • Use a fresh, sealed bottle of hydrazine hydrate.

    • Confirm the purity of the starting ester via NMR or GC-MS.

    • Use anhydrous ethanol for the reaction.

  • Optimize Reaction Conditions:

    • Ensure a consistent reflux temperature (around 78-80°C for ethanol).

    • Monitor the reaction by TLC every hour after the first two hours until the starting ester is consumed.

Question 2: I've noticed an unexpected solid precipitating from my reaction mixture. Is this my product?

Answer:

It is quite possible that the precipitate is your desired product, this compound. Hydrazides often have lower solubility in the alcohol solvents used for the reaction, especially as the reaction mixture cools.[3] However, it could also be an impurity.

Actionable Advice:

  • Isolate and Analyze: At the end of the reaction, cool the mixture and isolate the solid by filtration. Wash it with a small amount of cold ethanol.

  • Characterize: Obtain a melting point and a ¹H NMR spectrum of the solid to confirm its identity against the known data for this compound.[4]

B. Side Reactions and Impurity Formation

Question 3: My crude yield was high, but after purification, the final yield is significantly lower. What could be happening?

Answer:

A high crude yield followed by a significant loss during purification often points to the presence of impurities that are being removed. In this specific reaction, the most likely impurity is N,N'-bis(2-(4-chlorophenyl)acetyl)hydrazine, also known as a diacylhydrazine.

  • Formation of Diacylhydrazine: This side product forms when a molecule of the newly formed this compound acts as a nucleophile and attacks a second molecule of the starting ester. This is more likely to occur if the reaction temperature is excessively high or if there is a significant excess of the ester relative to the hydrazine hydrate.[2]

Mechanism of Diacylhydrazine Formation:

G start_ester Ethyl 2-(4-chlorophenyl)acetate diacylhydrazine N,N'-bis(2-(4-chlorophenyl)acetyl)hydrazine (Side Product) hydrazide This compound (Product) hydrazide->diacylhydrazine Attacks another ester molecule

Caption: Formation of the diacylhydrazine side product.

Preventative Measures:

  • Control Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.2 to 2 equivalents) relative to the starting ester. This ensures that the ester is more likely to react with the more nucleophilic hydrazine hydrate rather than the product hydrazide.

  • Temperature Control: Avoid excessive heating. Maintain a gentle, steady reflux.

C. Work-up and Purification Issues

Question 4: I'm having trouble purifying my product by recrystallization. It either "oils out" or the recovery is very low.

Answer:

Recrystallization is the most common purification method for this compound, with ethanol or an ethanol/water mixture being typical solvents.[2] Problems during recrystallization usually stem from the choice of solvent, the rate of cooling, or the presence of significant impurities.

Troubleshooting Recrystallization:

Problem Potential Cause Solution
Low Recovery The product is too soluble in the chosen solvent.- Try a different solvent or a solvent mixture (e.g., ethanol/water).- Use the absolute minimum amount of hot solvent to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[5]
"Oiling Out" The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.- Re-heat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly. Insulate the flask to encourage slow crystal growth.[6]
No Crystals Form The solution is too dilute, or crystallization is slow to initiate.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of the pure compound if available.[5]

Recommended Recrystallization Protocol:

  • Solvent Selection: Start with absolute ethanol.

  • Dissolution: In an Erlenmeyer flask, add the minimum volume of hot ethanol to your crude product with stirring until it fully dissolves.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven.

III. Experimental Workflow & Troubleshooting Logic

The following diagram outlines a systematic workflow for the synthesis and troubleshooting of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting start Mix Ethyl 2-(4-chlorophenyl)acetate and Hydrazine Hydrate in Ethanol reflux Reflux for 3-5 hours start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Starting material consumed filter Filter Crude Product cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Pure Product recrystallize->dry low_yield Low Yield? recrystallize->low_yield check_reagents Check Reagent Purity (Hydrazine, Ester, Solvent) low_yield->check_reagents Yes optimize_conditions Optimize Conditions (Time, Temperature) check_reagents->optimize_conditions check_impurities Analyze for Impurities (Diacylhydrazine) optimize_conditions->check_impurities

Caption: A systematic workflow for the synthesis and troubleshooting of this compound.

IV. Safety Precautions

Hydrazine hydrate is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: It is toxic if swallowed, in contact with skin, or inhaled. It is also corrosive and can cause severe skin burns and eye damage.[7][8]

  • Carcinogenicity: Hydrazine is classified as a substance that may cause cancer.[9]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

Always consult the Safety Data Sheet (SDS) for hydrazine hydrate before use.[7][8][9][10][11]

V. References

  • Nexchem Ltd. (2021, July 26). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Florida Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

  • University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Different steps involved for the formation of N,N'-diacylhydrazine. Retrieved from [Link]

  • Mahendra, M., et al. (2008). 2-(4-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o897.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39155-39166.

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H9ClN2O). Retrieved from [Link]

  • Mol-Instincts. (n.d.). Compound 2-(4-chloroanilino)-N'-[(4-chlorophenyl)methylidene]acetohydrazide. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025, October 10). Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review. Retrieved from [Link]

  • Al-Obaidi, A. S. M. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Sciences, 28(3).

  • MDPI. (n.d.). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An aerobic copper-catalyzed multi-component reaction strategy for N′,N′-diaryl acylhydrazine synthesis: reactions and mechanism. Organic Chemistry Frontiers. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Retrieved from [Link]

  • MDPI. (n.d.). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Retrieved from [Link]

  • SciSpace. (2013). Method for synthesizing hydrazine hydrate. Retrieved from [Link]

  • Google Patents. (n.d.). CN114516819A - Preparation method of N, N' -diacetyl hydrazine. Retrieved from

  • Royal Society of Chemistry. (n.d.). For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information. Retrieved from [Link]

  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

Sources

Safety considerations for the synthesis of 2-(4-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-Chlorophenyl)acetohydrazide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure a safe and successful synthesis.

I. Core Synthesis Pathway & Safety Overview

The most common and efficient method for synthesizing this compound involves the hydrazinolysis of its corresponding ester, typically ethyl 2-(4-chlorophenyl)acetate.[1] This reaction is a nucleophilic acyl substitution where the ethoxy group of the ester is replaced by hydrazine hydrate.

Reaction Scheme:

Synthesis_Pathway Ethyl_2-(4-chlorophenyl)acetate Ethyl 2-(4-chlorophenyl)acetate Product This compound Ethyl_2-(4-chlorophenyl)acetate->Product + Hydrazine Hydrate (Solvent: Ethanol, Reflux) Hydrazine_Hydrate Hydrazine Hydrate Ethanol_Byproduct Ethanol

Caption: Synthesis of this compound.

The primary safety concerns in this synthesis revolve around the handling of the starting materials and the final product, each presenting unique hazards.

Compound Key Hazards
4-Chlorophenylacetic acid Harmful if inhaled or in contact with skin.[2][3] Causes skin and serious eye irritation.
Ethyl 2-(4-chlorophenyl)acetate Harmful if swallowed.[4] Irritating to eyes, respiratory system, and skin.[5]
Hydrazine Hydrate Toxic, corrosive, and a suspected carcinogen.[6] Can be fatal if inhaled.[7]
This compound Harmful if swallowed, in contact with skin, or inhaled.[8] Causes skin and serious eye irritation.[8]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Problem 1: Low or No Product Yield

Q: I've followed the standard protocol, but my yield of this compound is significantly lower than expected. What could be the cause?

A: Low yield can stem from several factors, primarily related to reaction conditions and reagent purity.

  • Incomplete Reaction: The hydrazinolysis of esters can be a slow process. Ensure the reaction has been refluxed for a sufficient duration, typically 6-8 hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Reagent Purity: The purity of your starting materials, particularly the ethyl 2-(4-chlorophenyl)acetate, is crucial. Impurities can lead to side reactions, consuming your reagents and reducing the yield of the desired product.

  • Excess Hydrazine Hydrate: Using a significant excess of hydrazine hydrate (15-20 times the molar amount of the ester) can drive the reaction to completion and improve yields.[9]

  • Work-up Procedure: During the work-up, ensure the product is fully precipitated by cooling the reaction mixture in an ice bath.[1] Washing the precipitate with cold ethanol helps remove unreacted starting materials and impurities.[1]

Problem 2: Product is an Oil or Fails to Crystallize

Q: My product has separated as an oil instead of a solid, or it won't crystallize from the solution. How can I resolve this?

A: The formation of an oil or failure to crystallize is often due to the presence of impurities or residual solvent.

  • Impurity Removal: Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities.

  • Recrystallization: Attempt recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

  • Seed Crystal: If you have a small amount of solid product from a previous successful synthesis, use it as a seed crystal to induce crystallization.

  • Solvent Removal: Ensure all residual solvent is removed under vacuum, as it can interfere with the crystallization process.

Problem 3: Vigorous, Uncontrolled Reaction

Q: Upon adding the hydrazine hydrate, the reaction became extremely vigorous and difficult to control. What causes this, and how can I prevent it?

A: A vigorous, uncontrolled reaction is a significant safety concern and is typically caused by the exothermic nature of the reaction and improper addition of reagents.

  • Slow Reagent Addition: Add the hydrazine hydrate dropwise with efficient stirring to manage the heat generated.

  • Temperature Control: Maintain the reaction temperature by using an ice bath, especially during the initial addition of hydrazine hydrate.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with the synthesis of this compound?

A1: The main hazards stem from the reagents used:

  • 4-Chlorophenylacetic acid: Can cause skin and serious eye irritation, as well as respiratory irritation.[10]

  • Hydrazine hydrate: It is highly toxic, corrosive, a suspected carcinogen, and can be fatal if inhaled.[11][6][7] It is also dangerously unstable in its anhydrous form.[11]

Q2: What personal protective equipment (PPE) is essential when performing this synthesis?

A2: A comprehensive set of PPE is mandatory:

  • Eye Protection: Chemical splash goggles and a face shield are required.[12][13]

  • Hand Protection: Nitrile or neoprene gloves are recommended.[13]

  • Body Protection: A flame-resistant lab coat and a chemical-resistant apron should be worn.[11]

  • Respiratory Protection: All work with hydrazine hydrate must be conducted in a certified chemical fume hood.[12][14]

Q3: How should I handle and store hydrazine hydrate safely?

A3: Hydrazine hydrate requires special handling and storage procedures:

  • Handling: Always handle hydrazine hydrate in a well-ventilated chemical fume hood.[12][15]

  • Storage: Store in a cool, dry, well-ventilated, and dark place, away from heat and sources of ignition.[14] Keep containers tightly closed and away from incompatible materials like oxidizing agents and acids.[13][16]

Q4: What is the correct procedure for quenching and disposing of hydrazine-containing waste?

A4: Due to its hazardous nature, hydrazine waste must be handled carefully:

  • Quenching: Small amounts of residual hydrazine can be neutralized with a dilute solution of hydrogen peroxide (5-10%).[16]

  • Disposal: Hydrazine waste should be collected in a dedicated, clearly labeled hazardous waste container, separate from other waste streams.[15]

Q5: Are there any specific thermal hazards I should be aware of?

A5: Yes, hydrazides can undergo thermal decomposition, which can be exothermic and potentially explosive, releasing heat and gaseous products.[17] Avoid excessive heating of the final product.

IV. Experimental Protocol

This protocol outlines a standard procedure for the synthesis of this compound.

Materials and Equipment:
  • Ethyl 2-(4-chlorophenyl)acetate

  • Hydrazine hydrate (80% solution)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Büchner funnel and flask

  • Filtration apparatus

Procedure:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-(4-chlorophenyl)acetate (0.1 mol) in absolute ethanol (100 mL).

  • Reagent Addition: While stirring, add hydrazine hydrate (80% solution, 0.2 mol) dropwise to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction's progress by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate the precipitation of the product.[1]

  • Isolation: Filter the solid precipitate using a Büchner funnel and wash it with a small amount of cold ethanol.[1]

  • Purification: The crude product can be purified by recrystallization from ethanol to yield a white crystalline solid.

V. Visualization of Safety Workflow

Safety_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_waste Waste Disposal Risk_Assessment Conduct Risk Assessment SDS_Review Review SDS of All Reagents Risk_Assessment->SDS_Review PPE Don Appropriate PPE SDS_Review->PPE Fume_Hood Work in Chemical Fume Hood PPE->Fume_Hood Inert_Atmosphere Consider Inert Atmosphere Fume_Hood->Inert_Atmosphere Controlled_Addition Controlled Reagent Addition Inert_Atmosphere->Controlled_Addition Temp_Monitoring Monitor Reaction Temperature Controlled_Addition->Temp_Monitoring Cooling Controlled Cooling Temp_Monitoring->Cooling Filtration Safe Filtration Cooling->Filtration Purification Recrystallization Filtration->Purification Segregation Segregate Hydrazine Waste Purification->Segregation Quenching Quench Residual Hydrazine Segregation->Quenching Labeling Properly Label Waste Container Quenching->Labeling

Caption: Key safety steps in the synthesis workflow.

VI. References

  • Environmental Health & Safety. Hydrazine Standard Operating Procedure Template. [Link]

  • Risk Management and Safety. Hydrazine. [Link]

  • Reddit. Practical Hydrazine Hydrate Safety. (2018-10-15). [Link]

  • Loba Chemie. 4-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS. (2016-05-19). [Link]

  • The Brückner Research Group. CB-LSOP-Hydrazines.docx. [Link]

  • Wikipedia. Hydrazine. [Link]

  • ResearchGate. Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. [Link]

  • Laboratory Safety. Standard Operating Procedure (SOP). (2018-07-16). [Link]

  • UNC Charlotte. Hydrazine and Other Corrosive and Flammable PHS. [Link]

  • Nexchem Ltd. SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]

  • ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. [Link]

  • PubMed. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. (2009-08-06). [Link]

  • Chemchart. 2-(4-chlorophenyl)ethyl acetate (59163-72-3). [Link]

  • International Journal of Engineering Science and Computing. Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate. [Link]

  • ACS Publications. Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. (2009-07-14). [Link]

  • The Journal of Physical Chemistry B (ACS Publications). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. (2009-07-14). [Link]

  • PubChem. This compound. [Link]

  • PubChem. 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. [Link]

  • ResearchGate. What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. (2015-08-13). [Link]

  • Google Patents. CN103408454A - Preparation method of hydrazide compound.

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • ChemBK. ethyl (4-chlorophenyl)acetate. (2024-04-09). [Link]

  • ResearchGate. A New Procedure for Preparation of Carboxylic Acid Hydrazides. (2025-08-06). [Link]

  • Science of Synthesis. Hazard Information for Science of Synthesis. [Link]

  • ResearchGate. Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. [Link]

  • NIH PubChem. Ethyl (4-chlorophenyl)acetate. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2016-03-24). [Link]

Sources

Technical Support Center: Overcoming Purification Challenges with 2-(4-Chlorophenyl)acetohydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Chlorophenyl)acetohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of chemical intermediates. As a Senior Application Scientist, I have compiled this resource to provide not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

The purity of this compound is paramount, as it serves as a crucial building block for a wide array of heterocyclic compounds with potential therapeutic applications. Impurities, even in trace amounts, can lead to unwanted side reactions, impact biological activity, and complicate structural elucidation. This guide addresses the most common purification challenges in a practical question-and-answer format.

Part 1: Understanding the Core Challenges

The primary purification challenges with this compound stem from the common impurities generated during its synthesis. The most prevalent synthetic route is the hydrazinolysis of an ethyl or methyl ester of 4-chlorophenylacetic acid.

cluster_synthesis Synthesis Pathway cluster_impurities Common Impurities Ester Ethyl 2-(4-chlorophenyl)acetate Product This compound Ester->Product Hydrazinolysis (Ethanol, Reflux) Impurity1 Unreacted Ester Ester->Impurity1 Incomplete Reaction Impurity3 4-Chlorophenylacetic Acid (Hydrolysis) Ester->Impurity3 Presence of Water Hydrazine Hydrazine Hydrate Hydrazine->Product Impurity2 Diacylhydrazine Byproduct Product->Impurity2 Reaction with excess Ester

Caption: Synthesis of this compound and origin of common impurities.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to provide direct answers to common issues encountered during the purification of this compound and its subsequent derivatives, such as hydrazones.

FAQ 1: Recrystallization of this compound

Question: My crude this compound is a solid. What is the best way to purify it by recrystallization?

Answer: Recrystallization is the most effective and common first-line purification method for this compound, especially if the crude product is relatively pure.[1][2] The key is selecting an appropriate solvent.

Causality: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[3] This differential solubility allows for the separation of the desired compound from soluble impurities, which remain in the mother liquor upon cooling, and insoluble impurities, which can be removed by hot filtration.

Recommended Solvents:

  • Ethanol: This is the most frequently cited and effective solvent for recrystallizing this compound and its analogs.[4][5]

  • Ethanol/Water Mixture: For instances where the compound is too soluble in pure ethanol even at room temperature, a mixed solvent system can be employed. The compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes slightly turbid. A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

  • Methanol or Acetonitrile: These are also viable options to test for optimal crystal recovery and purity.[3]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, water) to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a boil with stirring. Use the minimum amount of hot solvent necessary to completely dissolve the solid.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. This will adsorb colored impurities.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Recrystallization:

ProblemPossible CauseSolution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Use a lower boiling point solvent or a larger volume of the current solvent. Try a mixed solvent system.[3]
No Crystals Form The solution is not supersaturated, or crystallization is slow to initiate.Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. Slowly evaporate some of the solvent to increase the concentration.[3]
Poor Recovery Too much solvent was used; the compound is significantly soluble in the cold solvent.Concentrate the solution by boiling off some solvent before cooling. Ensure the final cooling step is done in an ice bath to minimize solubility.
FAQ 2: Column Chromatography Purification

Question: My crude product contains multiple impurities with similar polarities to my desired this compound. How do I purify it using column chromatography?

Answer: When recrystallization is insufficient, column chromatography is the method of choice for separating compounds with different polarities.[2][6] For this compound and its derivatives, normal-phase chromatography using silica gel is highly effective.

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[7] More polar compounds, like our hydrazide product, will adsorb more strongly to the polar silica gel and thus elute later than less polar compounds, such as the starting ester.

Typical Conditions:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate is a common starting point.[1]

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Test various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1). The ideal system will show good separation between your product and impurities, with the product having an Rf value of approximately 0.2-0.4.[6]

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If separation is difficult, a gradient elution can be used, where the polarity of the mobile phase is gradually increased (e.g., starting with 20% ethyl acetate in hexane and slowly increasing to 50%).

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

cluster_workflow Column Chromatography Workflow TLC 1. TLC Analysis (Find Solvent System) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Crude Product Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions & Evaporate Analyze->Combine Pure Pure Product Combine->Pure

Caption: A typical workflow for purification by column chromatography.

Troubleshooting Column Chromatography:

ProblemPossible CauseSolution
Poor Separation The chosen eluent is not optimal; bands are overlapping.Re-optimize the solvent system using TLC. Use a shallower solvent gradient during elution to increase resolution.[2]
Compound Stuck on Column The compound is too polar for the chosen eluent.Gradually increase the polarity of the eluent (e.g., add a small percentage of methanol to the ethyl acetate).[2]
Tailing of Peaks on TLC The compound is acidic or basic and is interacting too strongly with the silica gel.Add a small amount of a modifier to the eluent. For acidic compounds, add ~1% acetic acid. For basic compounds (like hydrazides), add ~1% triethylamine.
FAQ 3: Purification of N-Substituted Derivatives (Hydrazones)

Question: I have synthesized a hydrazone from this compound and an aldehyde, but it's impure. How do these derivatives differ in purification?

Answer: The formation of a hydrazone from this compound typically results in a product that is significantly less polar than the starting hydrazide. This change in polarity is the key to its purification. These derivatives are often highly crystalline and can be readily purified by recrystallization.[8]

Causality: The conversion of the highly polar -NH-NH2 group to the less polar -NH-N=CHR group reduces the molecule's ability to form hydrogen bonds, decreasing its polarity and often increasing its crystallinity.

Purification Strategy:

  • Primary Method - Recrystallization: Most hydrazones can be purified by recrystallization from a polar solvent like ethanol or a methanol/water mixture.[1] The crude product is often precipitated from the reaction mixture by pouring it into ice-cold water, filtered, and then recrystallized.

  • Secondary Method - Washing: If the main impurity is unreacted this compound, a simple wash of the crude product with a solvent that dissolves the starting hydrazide but not the hydrazone derivative can be effective.

  • Tertiary Method - Chromatography: If recrystallization fails, column chromatography is a reliable option. Due to the lower polarity of the hydrazone, it will elute much faster from a silica gel column than the starting hydrazide. A less polar eluent (e.g., a higher percentage of hexane in ethyl acetate) will be required compared to the purification of the parent hydrazide.

Illustrative Polarity and TLC Behavior:

CompoundStructureRelative PolarityExpected TLC Rf Value*
Ethyl 2-(4-chlorophenyl)acetateR-COOEtLowHigh
Hydrazone DerivativeR-CONH-N=CHR'MediumMedium
This compound R-CONH-NH2 High Low
4-Chlorophenylacetic AcidR-COOHVery HighVery Low / Streaking

*In a normal-phase system like silica gel with Hexane/Ethyl Acetate eluent.

Part 3: Self-Validating Purity Assessment

After purification, it is crucial to confirm the purity of your this compound derivative. A multi-technique approach provides the highest level of confidence.

  • Thin Layer Chromatography (TLC): A quick check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Melting Point: A sharp melting point range close to the literature value is a strong indicator of high purity.

  • Spectroscopic Methods (¹H NMR, ¹³C NMR, MS): These techniques confirm the chemical structure of the desired product and can help identify any remaining impurities.

By understanding the nature of potential impurities and applying the principles of recrystallization and chromatography outlined in this guide, researchers can confidently overcome the purification challenges associated with this compound and its derivatives, ensuring the integrity of their subsequent research.

References

  • BenchChem. (2025).
  • BenchChem. (2025). identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis.
  • Edelmann, F. T. (2020). How to purify hydrazone?
  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. [Link]
  • Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)
  • BenchChem. (2025). Technical Support Center: Purification of 2-(2-Chlorophenyl)
  • Wikipedia. (n.d.).
  • BenchChem. (2025). A Technical Guide to 2-(2-Chlorophenyl)acetohydrazide: Properties, Synthesis, and Biological Screening.
  • Alcrut group. (n.d.).
  • Patel, P., et al. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
  • BenchChem. (2025). Technical Guide: 2-(2-Chlorophenyl)
  • University of Colorado Boulder. (n.d.).

Sources

Technical Support Center: Improving the Solubility of 2-(4-Chlorophenyl)acetohydrazide for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Chlorophenyl)acetohydrazide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound during biological screening. Our goal is to provide you with a deep understanding of the underlying causes of poor solubility and to offer practical, step-by-step solutions to overcome these issues, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of a compound is the first step in troubleshooting its solubility. This compound is an organic molecule with characteristics that suggest limited aqueous solubility.

PropertyValueSource
Molecular Formula C₈H₉ClN₂O[1][2][3]
Molecular Weight 184.62 g/mol [1][2][3]
CAS Number 57676-51-4[1][2]
Appearance Powder or crystals
XLogP3 (Predicted) 1.1[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]

The predicted XLogP3 value of 1.1 indicates a degree of lipophilicity, which is a primary contributor to poor solubility in aqueous solutions.[1] The presence of the chlorophenyl group increases the molecule's hydrophobicity, while the acetohydrazide moiety provides some polar character.

Q2: I'm preparing to use this compound for the first time. What is the recommended starting point for solubilization?

For initial experiments, the most straightforward approach is to use a water-miscible organic solvent to prepare a high-concentration stock solution.

Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective co-solvent for creating stock solutions of poorly soluble compounds for in vitro assays.[4][5]

Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Weigh: Accurately weigh out 1.846 mg of this compound.

  • Dissolve: Add 1 mL of high-purity, anhydrous DMSO to the compound.

  • Mix: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but be cautious of potential degradation.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter when using this compound in your experiments. Each scenario includes an explanation of the underlying cause and provides validated protocols for resolution.

Scenario 1: My compound precipitates immediately when I dilute my DMSO stock into my aqueous buffer or cell culture medium.

This is the most common solubility challenge. It occurs when the concentration of the compound exceeds its thermodynamic solubility limit in the final aqueous environment. The high percentage of DMSO in the stock solution keeps the compound soluble, but this effect is lost upon significant dilution into an aqueous system.

G cluster_0 Initial Strategies cluster_1 Advanced Strategies start Compound Precipitates in Aqueous Media q1 Is the final DMSO concentration <1%? start->q1 sol1 Optimize Co-solvent (e.g., maintain lowest effective DMSO %) q1->sol1 Yes q2 Is the compound ionizable? q1->q2 No / Still precipitates sol2 Adjust pH of Buffer q2->sol2 Yes sol3 Use Excipients (Cyclodextrins, Surfactants) q2->sol3 No / pH fails

Caption: Decision workflow for troubleshooting compound precipitation.

The goal is to find a balance where the DMSO concentration is high enough to maintain solubility but low enough to avoid impacting the biological system (typically ≤0.5%).

Protocol: Determining Maximum Soluble Concentration

  • Prepare a 10 mM stock of your compound in 100% DMSO.

  • Set up a series of microcentrifuge tubes containing your final aqueous buffer (e.g., PBS, cell culture media).

  • Perform serial dilutions of your DMSO stock into the buffer to achieve a range of final compound concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Crucially, ensure the final DMSO concentration remains constant across all tubes (e.g., 0.5%).

  • Incubate the tubes under your experimental conditions (e.g., 37°C for 1-2 hours).

  • Visually inspect for precipitation. For a more sensitive assessment, centrifuge the tubes at high speed (~14,000 rpm) for 15 minutes and look for a pellet.

  • The highest concentration that remains clear is your working maximum solubility under these conditions.

The acetohydrazide group is weakly basic and can be protonated at acidic pH. By adjusting the pH of your buffer, you can ionize the compound, which often dramatically increases aqueous solubility.[5][6][7]

Protocol: pH-Solubility Profile

  • Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • To each buffer, add a small amount of your compound from a concentrated DMSO stock to a final concentration that is known to precipitate at neutral pH (determined from Solution A). Keep the final DMSO concentration constant and low (e.g., 0.1%).

  • Equilibrate the samples for several hours with agitation.

  • Filter the samples through a 0.22 µm filter to remove any undissolved compound.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the buffer pH to identify the optimal pH range for your experiments. For a weakly basic drug, solubility should increase as the pH decreases.[7]

Scenario 2: My compound solution appears clear, but my assay results are inconsistent or show artifacts.

This issue can be caused by the formation of microscopic or colloidal aggregates. These particles are too small to be seen by the naked eye but can interfere with biological assays through non-specific mechanisms or by sequestering the compound, reducing its effective concentration.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that has significantly enhanced aqueous solubility and stability.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent water solubility and a favorable safety profile.[12]

G cluster_0 Mechanism of Cyclodextrin Solubilization cluster_1 drug Poorly Soluble Drug (Hydrophobic) cd Cyclodextrin complex Soluble Inclusion Complex (Hydrophilic Exterior) drug->complex + cd->complex + drug_in_cd Drug Molecule cd_host Hydrophobic Cavity

Caption: Cyclodextrin encapsulates a hydrophobic drug, increasing its solubility.

Protocol: Preparing a Solution with HP-β-CD

  • Determine Molar Ratio: A 1:1 molar ratio of the drug to HP-β-CD is a common starting point.

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. For example, to make a 10 mM HP-β-CD solution, dissolve ~14 mg of HP-β-CD (MW ~1400 g/mol ) in 1 mL of buffer.

  • Add Compound: Add your this compound DMSO stock directly to the HP-β-CD solution to achieve your desired final concentration.

  • Complexation: Vortex the mixture vigorously and then allow it to equilibrate. This can be done by shaking or sonicating at room temperature for 1-24 hours.

  • Filtration (Optional but Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any non-complexed drug aggregates.

  • Validation: Test the solubility and stability of this new formulation as described in Scenario 1, Solution A.

Surfactants are amphiphilic molecules that, at concentrations above the critical micelle concentration (CMC), form micelles that can solubilize hydrophobic compounds.[13][14] However, high concentrations of surfactants can disrupt cell membranes. For in vitro screening, it is often preferable to use a low concentration of a non-ionic surfactant (well below the CMC) to act as a dispersing agent that prevents aggregation.

Recommended Surfactants: Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20) are commonly used and are generally well-tolerated by cells at low concentrations.[13]

Protocol: Formulation with a Non-Ionic Surfactant

  • Prepare Surfactant-Containing Buffer: Prepare your experimental buffer (e.g., PBS or media) containing a low concentration of Tween® 80, typically 0.01% to 0.1% (v/v).

  • Dilute Compound: Add your DMSO stock solution of this compound to the surfactant-containing buffer to achieve the desired final concentration.

  • Mix: Vortex gently to ensure homogeneity.

  • Pre-incubation: Allow the solution to equilibrate for 15-30 minutes before adding it to your assay. This allows the surfactant to coat any forming nano-aggregates, preventing further growth.

References
  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • National Institutes of Health (NIH). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • PubChem. This compound.
  • ResearchGate. Chemical Modification: A unique solutions to Solubility problem.
  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • National Institutes of Health (NIH). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • PubChem. 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide.
  • National Institutes of Health (NIH). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • National Institutes of Health (NIH). Solubilization techniques used for poorly water-soluble drugs.
  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble.
  • National Institutes of Health (NIH). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • WJBPHS. Solubility enhancement techniques: A comprehensive review.
  • Chromatography Forum. Organic pH modifier.
  • MDPI. The Development and Optimisation of a Spinosin Solid-Dispersion-Based Functional Dairy Beverage and Its Sleep-Promoting Effects in Mice.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement.

Sources

Technical Support Center: Refinement of Crystallization Techniques for High-Purity 2-(4-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of 2-(4-Chlorophenyl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the crystallization of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile largely depends on the synthetic route, which typically involves the hydrazinolysis of an ester like ethyl 2-(4-chlorophenyl)acetate.[1][2] Potential impurities include:

  • Unreacted Starting Materials: Residual ethyl 2-(4-chlorophenyl)acetate and hydrazine hydrate.[1][3]

  • Hydrolysis Product: 2-(4-Chlorophenyl)acetic acid, which can form if moisture is present during synthesis, leading to the hydrolysis of the starting ester.[1]

  • Diacylhydrazine: N,N'-bis(2-(4-chlorophenyl)acetyl)hydrazine may form, especially with improper stoichiometry or prolonged reaction times at high temperatures.[1]

Q2: What is the best starting solvent for the recrystallization of this compound?

A2: Ethanol is an excellent and commonly reported solvent for the recrystallization of this compound and similar hydrazides.[1][4] It effectively dissolves the compound when hot and shows significantly lower solubility upon cooling, which is the ideal characteristic for a recrystallization solvent.[3] Methanol and acetonitrile are also viable options to explore.[3][5]

Q3: My compound won't crystallize out of solution upon cooling. What are the immediate steps I can take?

A3: If crystals do not form, your solution is likely not supersaturated. The first steps are to induce nucleation. Try scratching the inside surface of the flask with a glass rod just below the solvent line.[6] If that fails, add a "seed" crystal from a previous pure batch. If neither method works, you likely have too much solvent; gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[6][7]

Q4: What is "oiling out" and why is it happening to my compound?

A4: "Oiling out" occurs when the solute precipitates from the solution as a liquid oil rather than a solid crystal. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too highly concentrated, causing the compound to come out of solution above its melting point.[3][6] It can also be caused by the presence of impurities that depress the melting point.

Crystallization Troubleshooting Guide

This guide provides in-depth solutions to specific problems you may encounter during your experiments.

Problem 1: No Crystal Formation or Very Low Yield
Symptom Underlying Cause(s) Recommended Solution(s)
Solution remains clear upon cooling. Insufficient Supersaturation: Too much solvent was used, preventing the concentration from reaching the point of crystallization.[6]1. Reduce Solvent Volume: Re-heat the solution and boil off a portion of the solvent to increase the solute concentration. Allow it to cool slowly again.[6] 2. Introduce an Anti-solvent: If the compound is dissolved in a good solvent (e.g., ethanol), slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water) until turbidity persists. Then, gently warm until the solution is clear and allow it to cool.[8][9]
No nucleation occurs despite a saturated solution. Kinetic Barrier to Nucleation: The molecules lack the energy or template to begin forming a crystal lattice.1. Induce Nucleation: Scratch the inner wall of the flask with a glass rod or add a seed crystal of the pure compound.[7] 2. Shock Cooling: Place the flask in an ice bath for a short period to rapidly induce nucleation, then allow it to warm to a slightly higher temperature for slower crystal growth.
Yield is significantly lower than expected. High Product Solubility in Mother Liquor: The chosen solvent may still dissolve a significant amount of product even at low temperatures.[6]1. Maximize Precipitation: After initial crystallization at room temperature, place the flask in an ice bath or refrigerator to further decrease solubility and maximize crystal recovery.[1] 2. Mother Liquor Recovery: Concentrate the mother liquor (the solution left after filtration) and cool it to obtain a second crop of crystals. Note that this second crop may be less pure. 3. Change Solvent System: Re-attempt the crystallization with a solvent in which the compound has lower solubility when cold.
Problem 2: Poor Crystal Quality or Oiling Out
Symptom Underlying Cause(s) Recommended Solution(s)
Product precipitates as an oil, not a solid. Supersaturation at High Temperature: The compound is coming out of solution at a temperature above its melting point. This can be due to excessive concentration or a high-boiling solvent.[10]1. Increase Solvent Volume: Return the mixture to the heat source and add more solvent to lower the saturation temperature.[6] 2. Lower Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound (The melting point of a similar isomer, 2-(2-chlorophenyl)acetohydrazide, is 157-159 °C, suggesting the 4-chloro isomer has a similar range). 3. Use a Solvent/Anti-solvent System: Dissolve the compound in a minimum of a good solvent at a lower temperature (e.g., room temperature) and then slowly add the anti-solvent to induce crystallization without heating.[11]
Crystals form too rapidly, appearing as fine powder or needles. Excessive Supersaturation / Rapid Cooling: Cooling the solution too quickly or having too high a concentration forces rapid precipitation, trapping impurities and leading to small, poorly formed crystals.[6][12]1. Slow Down Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to ensure a gradual temperature drop. This promotes the growth of larger, purer crystals.[8][12] 2. Increase Solvent Volume: Using slightly more than the minimum amount of hot solvent will reduce the degree of supersaturation at any given temperature, slowing down crystallization.[6]
Crystals are discolored. Presence of Soluble, Colored Impurities. 1. Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[1]
Problem 3: Polymorphism
Symptom Underlying Cause(s) Recommended Solution(s)
Inconsistent melting points or spectroscopic data between batches. Formation of Different Polymorphs: Hydrazides are known to exhibit polymorphism, where the same compound crystallizes in different solid-state forms with distinct physical properties.[13][14][15]1. Standardize Crystallization Conditions: Strictly control all parameters of the crystallization process: solvent choice, cooling rate, agitation, and final temperature.[16] 2. Seeding: Use a seed crystal of the desired, stable polymorph to direct the crystallization towards that form. 3. Solvent Screening: Different solvents can favor the formation of different polymorphs. Experiment with various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) to identify the conditions that consistently produce the desired form.

Visualization of Workflows

A logical approach is critical for efficient troubleshooting and process execution.

TroubleshootingFlowchart cluster_problems cluster_solutions start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield poor_quality Fine/Impure Crystals start->poor_quality induce_nucleation Scratch / Seed Crystal no_crystals->induce_nucleation If saturated reduce_solvent Evaporate Solvent no_crystals->reduce_solvent If unsaturated add_solvent Add More Solvent oiling_out->add_solvent change_solvent Change Solvent / Use Anti-solvent oiling_out->change_solvent concentrate_mother_liquor Concentrate Filtrate low_yield->concentrate_mother_liquor poor_quality->add_solvent Reduce supersaturation slow_cool Slow Cooling Rate poor_quality->slow_cool

Caption: Troubleshooting decision tree for common crystallization issues.

Workflow arrow -> A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (Optional, to remove insolubles) A->B C 3. Slow, Undisturbed Cooling to Room Temperature B->C D 4. Further Cooling (Ice Bath) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Under Vacuum F->G H High-Purity Product G->H

Caption: Standard experimental workflow for recrystallization.

Key Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common and straightforward method for purifying solid compounds.[7]

  • Solvent Selection: Place a small amount of crude this compound in a test tube. Add a few drops of a chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to boiling (using a steam bath or hot plate) while stirring or swirling. Add small portions of hot solvent until the solid just dissolves completely.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and without disturbance to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 15-20 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Solvent-Antisolvent Crystallization

This method is useful when no single solvent has the ideal solubility properties or when the compound is heat-sensitive.[9][17][18]

  • System Selection: Choose a "solvent" in which this compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two must be miscible. A common pair is ethanol (solvent) and deionized water (anti-solvent).

  • Dissolution: Dissolve the crude product in the minimum amount of the solvent at room temperature.

  • Addition of Anti-solvent: Slowly add the anti-solvent dropwise to the stirred solution. Continue adding until you observe persistent turbidity (cloudiness), which indicates the onset of precipitation.

  • Re-dissolution: Gently warm the turbid solution just until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. The controlled decrease in solubility will promote crystal growth.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using a cold mixture of the solvent/anti-solvent system for washing.

Reference Data

The selection of an appropriate solvent system is the most critical step in developing a successful crystallization process.[9]

Solvent SystemBoiling Point (°C)Key Characteristics & Rationale
Ethanol 78Primary Choice. Good solubility differential between hot and cold. Widely used for hydrazides and reported specifically for related compounds.[1][4]
Methanol 65Similar to ethanol but with a lower boiling point. May be useful if oiling out is an issue with ethanol.
Acetonitrile 82A polar aprotic solvent that can be effective for recrystallizing moderately polar compounds like hydrazides.[5]
Ethanol / Water VariableAnti-solvent System. Water acts as an anti-solvent for the compound dissolved in ethanol, allowing for crystallization without significant heating.[1] Useful for controlling precipitation rate.
Dimethylformamide (DMF) 153A very polar solvent, often used as a last resort for compounds that are difficult to dissolve. Recrystallization is typically achieved by adding an anti-solvent, as cooling alone is often insufficient.[5][19]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds.
  • MDPI. (2022). High-Pressure Polymorphism in Hydrogen-Bonded Crystals: A Concise Review.
  • Mirai Intex. (2024). Crystallization process: how does crystallization work.
  • Sathee Jee. (n.d.). Chemistry Crystallization.
  • MDPI. (n.d.). Polymorphism in Crystals.
  • Solubility of Things. (n.d.). Crystallization Techniques.
  • MDPI. (2022). High-Pressure Polymorphism in Hydrogen-Bonded Crystals: A Concise Review.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Katrusiak, A. (2001). Polymorphism of maleic hydrazide. I. Acta Crystallographica Section B, 57(Pt 5), 697-704.
  • SinodosChemistry. (n.d.). Crystallization of novel compounds: Issues and solutions.
  • Guide for crystallization. (n.d.).
  • ResearchGate. (2020). How to purify hydrazone?.
  • Dutkiewicz, G., Kumar, C. S. C., Narayana, B., Yathirajan, H. S., & Kubicki, M. (2009). 2-(4-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o44.
  • ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization.
  • ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?.
  • MIT. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization.
  • ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization.
  • SOP: CRYSTALLIZATION. (n.d.).
  • ACS Publications. (n.d.). Flexible Building Blocks of N,N'-Bis(picolinoyl)hydrazine for Hydrogen-Bonding Directed Cocrystallization: Structural Diversity, Concomitant Polymorphs, and Synthon Prediction.
  • PMC - NIH. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
  • Benchchem. (n.d.). identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis.
  • Google Patents. (n.d.). Process for the purification of aqueous hydrazine hydrate solutions.
  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization.
  • MIT. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes.
  • Google Patents. (n.d.). Method of producing high-purity hydrazine.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • Technobis. (2023). Successfully preventing crystallization of parenteral formulations using solubility measurements.
  • RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
  • PubMed Central - NIH. (n.d.). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide.
  • IUCr. (n.d.). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine.
  • ResearchGate. (n.d.). 2-(4-Chlorophenoxy)acetohydrazide.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide.
  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide.
  • Sigma-Aldrich. (n.d.). 2-(2-chlorophenyl)acetohydrazide.
  • Benchchem. (n.d.). A Technical Guide to 2-(2-Chlorophenyl)acetohydrazide: Properties, Synthesis, and Biological Screening.
  • Benchchem. (n.d.). Unveiling 2-(2-Chlorophenyl)acetohydrazide: A Comprehensive Technical Guide.

Sources

Preventing degradation of 2-(4-Chlorophenyl)acetohydrazide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(4-Chlorophenyl)acetohydrazide (CPAH), a critical intermediate in pharmaceutical research and drug development. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of CPAH during storage. As a Senior Application Scientist, my goal is to provide not just procedures, but a deep understanding of the causality behind material degradation and the rationale for preventative measures. This guide offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for when issues arise, grounded in established scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum shelf-life and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] An inert atmosphere, such as nitrogen or argon, is highly recommended for long-term storage to prevent oxidation.[1] Room temperature is generally acceptable, but refrigeration (2-8°C) can further slow potential degradation pathways. Always refer to the supplier's specific recommendations on the Safety Data Sheet (SDS).

Q2: What are the primary chemical pathways that cause this compound to degrade?

A2: The two principal degradation pathways for this compound are hydrolysis and oxidation . The hydrazide functional group is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This would yield 2-(4-chlorophenyl)acetic acid and hydrazine.[1] Additionally, the hydrazide moiety can be susceptible to oxidation, especially in the presence of atmospheric oxygen over time.[1][2]

Q3: What are the visible signs that my sample of this compound may have degraded?

A3: While analytical testing is the only definitive way to confirm purity, visual inspection can provide initial clues. Signs of potential degradation include:

  • Color Change: A noticeable shift from a white or off-white powder to yellow or tan.[1]

  • Change in Physical State: Caking, clumping, or melting of the crystalline powder.[1]

  • Odor: Development of an unusual or pungent odor.[1] It is critical to understand that significant degradation can occur without any obvious visual changes. Therefore, periodic analytical verification is crucial for quality control.

Q4: What chemical substances are incompatible with this compound during storage?

A4: Due to its chemical nature, this compound should be stored away from strong oxidizing agents (e.g., peroxides, nitrates, perchlorates), strong acids, and strong bases.[2] Contact with these substances can catalyze rapid degradation. Additionally, avoid contact with various metal oxides which can act as catalysts for decomposition.[2]

Q5: How can I definitively assess the purity and stability of my stored this compound?

A5: The most reliable and universally accepted method for assessing the purity and quantifying degradation products is a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[3][4] A properly developed HPLC method can separate the intact active compound from its process impurities and degradation products, allowing for accurate quantification of purity.[5] For detailed guidance, refer to Protocol 2: Purity Assessment by HPLC in this document.

Part 2: Troubleshooting Guide

This guide provides a structured, question-and-answer approach to resolving specific issues related to the degradation of this compound.

Issue 1: Unexpected or Poor Results in a Synthesis Reaction

Question: "My reaction yield is low, and I suspect the quality of my starting this compound. How can I confirm this?"

Answer: Your suspicion is valid, as using a degraded starting material is a common cause of poor reaction outcomes. The primary degradant, 2-(4-chlorophenyl)acetic acid, will not participate in subsequent reactions where the hydrazide group is the key reactant.

Troubleshooting Workflow:

start Low reaction yield observed check_purity Assess purity of starting material (See Protocol 2: HPLC Analysis) start->check_purity decision Purity < 98% or significant degradant peaks? check_purity->decision degradant_present Degradation Confirmed: - Primary degradant is likely 2-(4-chlorophenyl)acetic acid. decision->degradant_present Yes purity_ok Purity is acceptable. decision->purity_ok No re_purify Option 1: Re-purify the material (See Protocol 3: Recrystallization) degradant_present->re_purify new_material Option 2: Procure a new, validated batch degradant_present->new_material other_factors Investigate other reaction parameters: - Reagent stoichiometry - Solvent quality - Reaction temperature/time purity_ok->other_factors

Caption: Troubleshooting workflow for low reaction yield.

Causality Explained: The hydrazide functional group (-CONHNH₂) is a potent nucleophile, essential for forming hydrazones or participating in cyclization reactions. If hydrolysis has occurred, the resulting carboxylic acid (-COOH) lacks this nucleophilicity, rendering it inert in many subsequent synthetic steps and leading directly to lower yields.

Issue 2: Visible Changes in Stored Material

Question: "My stored powder has turned yellow and is clumping. Is it still usable?"

Answer: Yellowing and clumping are strong indicators of degradation. While the material might not be entirely decomposed, its purity is compromised. Using it without verification will introduce impurities and uncertainty into your experiments.

Recommended Actions & Rationale:

Observation Potential Cause Recommended Action Scientific Rationale
Yellowing/Color Change Oxidation: The hydrazide moiety is susceptible to aerial oxidation, which can form colored byproducts.1. Do not use directly. 2. Perform HPLC analysis (Protocol 2) to quantify purity. 3. If purity is low, consider re-purification (Protocol 3) or discard.Oxidation alters the electronic structure of the molecule, often leading to chromophores that absorb visible light, causing the yellow appearance.
Clumping/Caking Moisture Absorption (Hydrolysis): The material is hygroscopic. Absorbed water can lead to hydrolysis, and the presence of moisture can cause the powder to clump.1. Assess for moisture. 2. Perform HPLC analysis to check for the presence of 2-(4-chlorophenyl)acetic acid. 3. Implement stricter storage controls (e.g., use of a desiccator).Hydrolysis breaks the amide bond, forming the corresponding carboxylic acid and hydrazine.[1] The change in crystal lattice structure and intermolecular interactions due to the presence of these new molecules and water can lead to clumping.
Both Color Change & Clumping Combined Oxidation and Hydrolysis: Likely exposure to both air and moisture over a prolonged period.1. High probability of significant degradation. 2. HPLC analysis is mandatory before any use. 3. It is often more efficient to discard and use a new batch.The presence of both factors indicates poor storage conditions. The synergistic effects can lead to a complex mixture of the parent compound and multiple degradants.
Part 3: Experimental Protocols

These protocols are provided as self-validating systems to assess and manage the stability of this compound.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the compound under controlled stress conditions. This is fundamental for understanding potential degradation pathways and for developing a stability-indicating HPLC method, as it ensures the method can separate the parent drug from its degradation products.[6][7]

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC mobile phase

  • Heating oven or water bath

  • Photostability chamber (if available)

Procedure: This protocol is adapted from established forced degradation methodologies.[1]

  • Acidic Hydrolysis:

    • Dissolve ~10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Dissolve ~10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve ~10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 3% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place ~10 mg of the solid compound in a clean, dry glass vial.

    • Heat the vial in an oven at 80°C for 48 hours.

    • After cooling, dissolve the sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile:water) to a known concentration.

    • Expose the solution to a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt-hours/m²).

    • Analyze by HPLC against a control sample stored in the dark.

Expected Degradation Pathways Diagram:

cluster_0 Degradation Pathways cluster_1 Hydrolysis (Acid/Base, H₂O) cluster_2 Oxidation (H₂O₂, Air) CPAH This compound Acid 2-(4-Chlorophenyl)acetic Acid CPAH->Acid Amide bond cleavage Hydrazine Hydrazine CPAH->Hydrazine Oxidized Oxidized Products (e.g., Diimide, Acid, N₂ gas) CPAH->Oxidized N-N bond oxidation

Caption: Primary degradation pathways for CPAH.

Protocol 2: Purity Assessment by Stability-Indicating RP-HPLC

Objective: To provide a robust starting method for the quantitative analysis of this compound and its potential degradation products.[3][8]

Suggested HPLC Parameters:

Parameter Recommendation Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA common, robust mobile phase system for reversed-phase chromatography. The acid suppresses ionization for better peak shape.
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% BA gradient elution is crucial for a stability-indicating method to ensure elution of both polar degradants (like the acid) and the less polar parent compound within a reasonable time.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 230 nmAromatic compounds typically have strong absorbance in this region.[3]
Injection Volume 10 µLStandard volume; can be adjusted based on concentration.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve ~10 mg of a reference standard of this compound in the mobile phase (initial conditions) to make a 10 mL stock solution. Dilute further to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested in the same manner and at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions onto the equilibrated HPLC system.

  • Data Interpretation: The purity is calculated using the area normalization method. The percent purity is the peak area of the main compound divided by the total area of all peaks in the chromatogram. The presence of new peaks in a stored sample compared to a fresh reference standard indicates degradation.

Protocol 3: Purification by Recrystallization

Objective: To purify this compound that has undergone minor degradation, primarily to remove the more polar hydrolysis byproduct.

Principle: This technique relies on the difference in solubility between the desired compound and its impurities in a given solvent at different temperatures. This compound is expected to be significantly more soluble in a hot solvent than in a cold one, while impurities may remain in the cold solution (mother liquor).

Materials:

  • Degraded this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude, degraded solid in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture gently with stirring until it dissolves completely. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.

  • Once fully dissolved, remove the flask from the heat source.

  • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Dry the purified crystals under vacuum.

  • Validation: Confirm the purity of the recrystallized material using the HPLC method described in Protocol 2.

References
  • AK Scientific, Inc. 2-[(4-Chlorophenyl)
  • BenchChem. Identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis.
  • Al-Ghorbani, M., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. National Center for Biotechnology Information.
  • Patel, H., et al. (2016). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis.
  • BenchChem. Technical Support Center: Storage and Stability of 2-(2-Chlorophenyl)acetohydrazide.
  • Saeed, A., et al. (2010). 2-(4-Chlorophenoxy)acetohydrazide. National Center for Biotechnology Information.
  • BenchChem. A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide.
  • Saudagar R.B., et al. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics.
  • BenchChem. A head-to-head comparison of different synthetic routes for 2-(2-Chlorophenyl)acetohydrazide.
  • Patel, K., et al. (2016). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Science & Emerging Drugs.
  • O'Connor, C. J., & Liew, C. C. (1973). The Hydrolysis of Acetone-2,4-dinitrophenylhydrazone. Australian Journal of Chemistry.
  • Suneetha, A., & Rao, A. L. (2015). Stability Indicating Analytical Method Development and Validation for Assay of Gliclazide in Tablet Dosage Form by using Reverse. The Pharmaceutical and Chemical Journal.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development.
  • Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences.
  • PubChem. 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. National Center for Biotechnology Information.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Biological Analysis of 2-(Chlorophenyl)acetohydrazide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrazide scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to small molecules. Within this class, 2-(chlorophenyl)acetohydrazide presents a compelling case for investigation, existing as three distinct positional isomers: ortho (2-), meta (3-), and para (4-). The precise location of the chloro substituent on the phenyl ring is hypothesized to profoundly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. However, a direct, side-by-side comparative analysis of the biological activities of these three isomers is notably scarce in the current literature.[1] This guide provides a comprehensive framework for conducting such a comparative study. We present validated, step-by-step protocols for evaluating the antimicrobial, anticancer, and anti-inflammatory potential of the 2-(chlorophenyl)acetohydrazide isomers, grounded in established scientific principles. By explaining the causality behind experimental choices and providing templates for data analysis, this document serves as a robust methodological blueprint for researchers aiming to elucidate the structure-activity relationships (SAR) within this promising family of compounds.

Introduction: The Isomeric Imperative in Drug Discovery

Hydrazides and their derivatives are privileged structures in drug discovery, forming the backbone of numerous therapeutic agents due to their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The core structure, featuring a reactive hydrazide moiety (-CONHNH₂), serves as a versatile synthon for creating larger, more complex molecules, often hydrazones, with enhanced biological potency.[3]

The subject of this guide, 2-(chlorophenyl)acetohydrazide, introduces a critical variable: isomerism. The ortho-, meta-, and para- positions for the chlorine atom are not trivial substitutions. They dictate the molecule's dipole moment, electron density distribution, lipophilicity, and overall three-dimensional shape. These physicochemical differences are fundamental to the principles of Structure-Activity Relationship (SAR), which posits that a molecule's biological activity is intrinsically linked to its chemical structure.[4][5] For instance:

  • Ortho-isomer: The proximity of the chlorine atom to the acetohydrazide side chain may introduce steric hindrance, potentially affecting its ability to bind to a target protein's active site.

  • Meta-isomer: This position alters the electronic influence on the ring in a way that differs from the other two, which could modulate binding affinity.

  • Para-isomer: The chlorine at this position exerts a strong electronic effect (inductive and resonance) that can significantly alter the acidity of the N-H protons and the molecule's overall polarity, impacting cell permeability and target interaction.

Therefore, a systematic comparative evaluation is not merely an academic exercise but a crucial step in identifying the most promising isomer for further drug development. This guide provides the experimental framework to perform this critical analysis.

Synthesis and Characterization: A Unified Approach

A consistent and high-purity supply of all three isomers is the prerequisite for any valid comparative biological study. The synthesis can be reliably achieved via a two-step process starting from the corresponding 2-(chlorophenyl)acetic acid.[2][6]

Step 1: Fischer Esterification The respective chlorophenylacetic acid is converted to its ethyl ester. This is a classic acid-catalyzed esterification that protects the carboxylic acid and activates it for the subsequent step.

Step 2: Hydrazinolysis The purified ethyl ester is reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the ethoxy group from the ester to form the stable acetohydrazide product.[6]

cluster_synthesis Generalized Synthesis Workflow start 2-(o,m,p)-Chlorophenylacetic Acid ester Ethyl 2-(o,m,p)-chlorophenylacetate start->ester Ethanol, H₂SO₄ (cat.) Reflux (4-6h) final 2-(o,m,p)-Chlorophenyl)acetohydrazide ester->final Hydrazine Hydrate Reflux (8-12h)

Caption: Generalized synthetic workflow for the isomers.

Upon synthesis, confirmation of identity and purity via Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (¹H NMR, ¹³C NMR, MS) is mandatory before proceeding to biological assays.

Framework for Comparative Biological Evaluation

This section details the protocols for assessing the biological activity of the three isomers. Each protocol is designed to be self-validating by including necessary controls.

Antimicrobial Activity Screening

Scientific Rationale: The hydrazide moiety is a known pharmacophore in antimicrobial agents. Its mechanism can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[3] We will use two standard, complementary methods to quantify and compare the antimicrobial efficacy of the isomers.

cluster_antimicrobial Antimicrobial Screening Workflow start Prepare Isomer Stock Solutions (in DMSO) qualitative Primary Screen: Agar Disk Diffusion start->qualitative quantitative Quantitative Assay: Broth Microdilution (MIC) qualitative->quantitative Active isomers data Compare Zones of Inhibition (mm) & MIC values (µg/mL) quantitative->data sar Establish Antimicrobial SAR data->sar cluster_apoptosis Proposed Intrinsic Apoptosis Pathway compound Active Hydrazide Isomer stress Mitochondrial Stress compound->stress bax Bax/Bak Activation stress->bax cyto Cytochrome c Release bax->cyto apaf Apaf-1 cyto->apaf cas9 Caspase-9 Activation apaf->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed pathway of apoptosis induction. [1]

The IC50 values shown are illustrative, based on data for structurally related hydrazone compounds against various cancer cell lines, and serve as a template. [1]

Compound Isomer HCT-116 (Colon Cancer) IC50 (µM) PC-3 (Prostate Cancer) IC50 (µM)
Ortho-chloro 15.2 ± 1.8 21.5 ± 2.1
Meta-chloro 25.8 ± 2.5 30.1 ± 2.9
Para-chloro 8.5 ± 0.9 11.3 ± 1.2

| Doxorubicin (Std.) | 0.8 ± 0.1 | 1.2 ± 0.2 |

Anti-inflammatory Activity Screening

Scientific Rationale: Inflammation is often associated with protein denaturation. [7]The ability of a compound to prevent the denaturation of proteins (like albumin) when subjected to heat is a well-established and straightforward in vitro method for preliminary screening of anti-inflammatory activity. [8][9]

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the isomer solution.

  • Control: A control mixture is prepared with 2 mL of distilled water instead of the isomer solution.

  • Incubation: Incubate all mixtures at 37°C for 15 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes. [9]5. Absorbance Reading: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [ (Absorbance_Control - Absorbance_Sample) / Absorbance_Control ] * 100 A standard drug like Diclofenac Sodium should be used as a positive control.

Compound Isomer% Inhibition of Denaturation (at 250 µg/mL)
Ortho-chloro 65.8 ± 4.1%
Meta-chloro 55.2 ± 3.8%
Para-chloro 78.5 ± 5.2%
Diclofenac Sodium 89.1 ± 6.3%

Discussion: Elucidating the Structure-Activity Relationship

Upon generating data using the protocols above, the final step is to correlate the observed biological activity with the isomeric structures. This involves a critical analysis of the trends observed across the different assays.

cluster_sar SAR Analysis Logic data Collect Experimental Data (MIC, IC50, % Inhibition) analysis Correlate Activity with Cl- position data->analysis isomers Isomeric Structures (Ortho, Meta, Para) isomers->analysis hypothesis Formulate SAR Hypothesis analysis->hypothesis e.g., 'Para > Ortho > Meta' conclusion Identify Lead Isomer(s) hypothesis->conclusion

Caption: Logical flow for Structure-Activity Relationship analysis.

Example Interpretation: If the para-isomer consistently shows the highest potency (lowest MIC and IC50 values, highest % inhibition) across all assays, it would suggest that the electronic properties conferred by the para-substitution are crucial for target interaction. Conversely, if the ortho-isomer is consistently the least active, steric hindrance could be a plausible explanation. This analysis is the ultimate goal of the comparative study and provides the rational basis for selecting a lead candidate for further optimization and preclinical development.

Conclusion

While the full biological potential of the 2-(chlorophenyl)acetohydrazide isomers remains to be unlocked, the path forward is clear. A direct, systematic comparative analysis is essential, and the lack of such data in the public domain represents a significant research opportunity. The experimental framework, detailed protocols, and analytical logic provided in this guide offer a comprehensive and scientifically rigorous approach to close this knowledge gap. By meticulously evaluating the antimicrobial, anticancer, and anti-inflammatory activities of the ortho-, meta-, and para-isomers, researchers can establish definitive structure-activity relationships, identify the most promising lead candidate, and contribute valuable insights to the field of medicinal chemistry.

References

  • BenchChem. (2025). Technical Guide: 2-(2-Chlorophenyl)acetohydrazide - Synthesis, Characterization, and Biological Potential. URL: https://www.benchchem.com/product/B1363106/technical-guide
  • BenchChem. (2025). A Comprehensive Review of 2-(2-Chlorophenyl)acetohydrazide and its Analogs: Synthesis, Biological Activities, and Mechanisms of. URL: https://www.benchchem.com/product/B1363106/reviews
  • BenchChem. (2025). A Comparative Analysis of the Antimicrobial Efficacy of 2-(2-Chlorophenyl)acetohydrazide. URL: https://www.benchchem.
  • Fun, H. K., Quah, C. K., Isloor, A. M., Sunil, D., & Shetty, P. (2010). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. URL: https://www.researchgate.net/publication/230911516_2-2-Chlorophenoxyacetohydrazide
  • Teli, D., Metre, A., Teli, S., & Kotnal, R. B. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development. URL: https://ajprd.com/index.php/journal/article/view/1217
  • PubChem. (n.d.). 2-(4-Chlorophenyl)acetohydrazide. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/456734
  • Bourdelais, A. J., et al. (2017). Structure Activity Relationship of Brevenal Hydrazide Derivatives. Marine Drugs. PMC, NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5367026/
  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. URL: https://www.researchgate.
  • Abcam. (n.d.). MTT assay protocol. URL: https://www.abcam.com/protocols/mtt-assay-protocol
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide. URL: https://www.benchchem.
  • Al-Wahaibi, L. H., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules. MDPI. URL: https://www.mdpi.com/1420-3049/29/15/3548
  • Simner, P. J., & Lewis, S. (2024). Antimicrobial Susceptibility Testing. StatPearls, NCBI Bookshelf. URL: https://www.ncbi.nlm.nih.gov/books/NBK539714/
  • Vandeputte, M. M., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi. MDPI. URL: https://www.mdpi.com/2309-608X/9/6/656
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. URL: https://www.apec-vc.org/accredited-program/modules/2/AST_Manual.pdf
  • Wagh, V. D., et al. (2018). Synthesis And in-Vitro Anti Bacterial Activity of 2-(2-Benzyl-4-Chlorophenoxy) Acetohydrazide As Triazole. Worldwide Journals. URL: https://www.worldwidejournals.com/paripex/recent_issues_pdf/2018/July/pharmaceutical-science-synthesis-and-in-vitro-anti-bacterial-activity-of-2-2-benzyl-4-chlorophenoxy-acetohydrazide-as-triazole_July_2018_1530510129_8898125.pdf
  • Sharma, S., & Sharma, P. (2024). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. ResearchGate. URL: https://www.researchgate.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3992127/
  • Staszewska-Krajewska, O., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. International Journal of Molecular Sciences. MDPI. URL: https://www.mdpi.com/1422-0067/22/23/12739
  • BenchChem. (2025). Scarcity of Direct Comparative Studies on 2-(2-Chlorophenyl)acetohydrazide Derivatives Necessitates a Broader Look at Related Compounds. URL: https://www.benchchem.
  • ATCC. (n.d.). MTT Cell Proliferation Assay. URL: https://www.atcc.
  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Pharmaceutical Sciences. URL: https://ajpsonline.com/AbstractView.aspx?PID=2025-15-2-1
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. URL: https://www.woah.org/fileadmin/Home/eng/Health_standards/aahm/2019/chapitre_aahm_aste.pdf
  • Gani, M., et al. (2016). Structure Activity Relationship and Quantitative Structure-Activity Relationships Modeling of Cyto-Toxicity of Phenothiazine Derivatives. ResearchGate. URL: https://www.researchgate.
  • Iriti, M., et al. (2022). Biological Activity of Natural and Synthetic Compounds. Molecules. MDPI. URL: https://www.mdpi.com/1420-3049/27/12/3693
  • Professor Joseph Lamb. (2020, March 22). Structure Activity Relationships and Medicinal Chemistry. YouTube. URL: https://www.youtube.
  • Gunathilake, K., et al. (2018). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. AYU. PMC, NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6433916/
  • Bio-protocol. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. URL: https://bio-protocol.org/bio101/e103
  • Janković, T., et al. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics. URL: https://www.mdpi.com/2079-6382/12/12/1681
  • Koorbanally, N., & Mulholland, D. (2013). The chemistry and biological activity of the Hyacinthaceae. Natural Product Reports. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2013/np/c3np70034b
  • Google Patents. (2009). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. URL: https://patents.google.
  • Singh, U., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/31739191/
  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. URL: https://www.benchchem.
  • Kumar, V., et al. (2013). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research. URL: https://www.ijddr.in/drug-development/invitro-antiinflammatory-activity-of-methanol-extract-of-enicostemma-axillare.php?aid=4921
  • Sharma, D., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. World Journal of Microbiology and Biotechnology. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10829871//pmc/articles/PMC10829871/)

Sources

The Hydrazide Scaffold: A Comparative Guide to 2-(4-Chlorophenyl)acetohydrazide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the hydrazide functional group (-CONHNH2) stands out as a privileged scaffold, consistently appearing in a diverse array of therapeutic agents.[1][2] Its unique electronic and structural properties, including its ability to form stable hydrazone derivatives and participate in hydrogen bonding, make it a versatile building block for the design of novel bioactive molecules.[3][4] This guide provides an in-depth comparison of 2-(4-Chlorophenyl)acetohydrazide with other notable hydrazides that have made a significant impact in drug discovery, supported by experimental insights and protocols.

The Legacy and Versatility of Hydrazides: Landmark Examples

The therapeutic potential of hydrazides is not a recent discovery. Several decades of research have solidified their importance, with a number of hydrazide-containing drugs becoming mainstays in clinical practice. The biological activity of these compounds is broad, spanning antimicrobial, anti-inflammatory, anticonvulsant, and antidepressant effects.[5][6][7]

Isoniazid: The Cornerstone of Tuberculosis Treatment

Isoniazid, or isonicotinic acid hydrazide, revolutionized the treatment of tuberculosis in the 1950s and remains a first-line drug to this day.[8][9] It is a prodrug that, upon activation by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[10][11][12] This targeted mechanism of action confers high selectivity and potent bactericidal activity against Mycobacterium tuberculosis.[9][11]

G Isoniazid Isoniazid (Prodrug) KatG Mycobacterial Catalase-Peroxidase (KatG) Isoniazid->KatG Activation Active_Radical Isonicotinic Acyl Radical KatG->Active_Radical Adduct Nicotinoyl-NAD Adduct Active_Radical->Adduct NADH NADH NADH->Adduct InhA Enoyl-Acyl Carrier Protein Reductase (InhA) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Disruption

Iproniazid: A Serendipitous Discovery in Antidepressant Therapy

Initially investigated as an antitubercular agent alongside isoniazid, iproniazid was observed to have mood-elevating effects in patients.[13][14] This led to its development as the first monoamine oxidase inhibitor (MAOI) antidepressant.[15][16][17] Iproniazid irreversibly inhibits monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine, thereby increasing their levels in the brain.[14][15] Although its use has been curtailed due to hepatotoxicity, the discovery of iproniazid was a pivotal moment in psychopharmacology.[13][14]

Nifuroxazide: A Localized Gut Antibacterial

Nifuroxazide is a nitrofuran antibiotic used for the treatment of infectious diarrhea.[18][19] Its mechanism of action is localized to the gastrointestinal tract, with minimal systemic absorption.[20][21] The nitro group of nifuroxazide is reduced by bacterial nitroreductases to generate reactive species that inhibit bacterial enzymes involved in nucleic acid and protein synthesis, leading to a bactericidal effect.[18][20][22]

A Closer Look at this compound

This compound is a synthetic hydrazide that has garnered interest for its potential as a scaffold in the development of new therapeutic agents.[23] The presence of the 4-chlorophenyl group is a common feature in many bioactive compounds, often enhancing lipophilicity and influencing binding to biological targets.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-(4-chlorophenyl)acetic acid.[24][25][26] The first step involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

G Start 2-(4-Chlorophenyl)acetic acid Ester Ethyl 2-(4-chlorophenyl)acetate Start->Ester Esterification (Ethanol, H2SO4) Hydrazide This compound Ester->Hydrazide Hydrazinolysis (Hydrazine Hydrate)

Comparative Biological Potential

While direct head-to-head comparative studies of this compound with the aforementioned drugs are limited, we can infer its potential activities based on the broader class of hydrazide derivatives and the influence of the chlorophenyl moiety.[27]

CompoundCore StructureKey Substituent(s)Primary Biological Activity
Isoniazid Pyridine-4-carbohydrazidePyridinylAntitubercular[8][9]
Iproniazid Pyridine-4-carbohydrazideIsopropyl, PyridinylAntidepressant (MAOI)[13][14]
Nifuroxazide 4-Hydroxybenzohydrazide5-NitrofuranAntibacterial (gut-localized)[18][19]
This compound Acetohydrazide4-ChlorophenylAntimicrobial, Anti-inflammatory, Anticonvulsant (potential)[28][29][30][31][32][33]

The hydrazide-hydrazone scaffold is well-documented for its broad-spectrum antimicrobial activity.[5][6][34][35] The presence of a halogen, such as chlorine, on the phenyl ring can enhance this activity. Furthermore, numerous studies have reported the anti-inflammatory and anticonvulsant properties of various hydrazide derivatives.[3][28][29][30][31][32][33][36][37][38] The 4-chlorophenyl group, in particular, has been associated with potent anti-inflammatory effects in other chemical series.[3]

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from ethyl 2-(4-chlorophenyl)acetate.

Materials:

  • Ethyl 2-(4-chlorophenyl)acetate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(4-chlorophenyl)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (2 equivalents) dropwise to the solution while stirring at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, then in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

  • The product can be further purified by recrystallization from ethanol if necessary.[39][40]

Evaluation of Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This in vivo assay is a standard method for screening potential anti-inflammatory agents.[28][31][33]

Materials:

  • Wistar rats or Swiss albino mice

  • This compound

  • Carrageenan (1% solution in saline)

  • Standard drug (e.g., Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: control (vehicle), standard, and test (different doses of this compound).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage inhibition of edema for each group compared to the control group.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Synthesis of This compound Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Anti_inflammatory Anti-inflammatory Model (Carrageenan-induced Paw Edema) Cytotoxicity->Anti_inflammatory Anticonvulsant Anticonvulsant Model (MES or PTZ) Anti_inflammatory->Anticonvulsant Toxicity Acute Toxicity Studies Anticonvulsant->Toxicity

Conclusion

This compound represents a promising, yet underexplored, scaffold in drug discovery. While it shares the versatile hydrazide core with established drugs like isoniazid, iproniazid, and nifuroxazide, the inclusion of the 4-chlorophenyl moiety suggests a distinct pharmacological profile. Based on the extensive literature on related hydrazide derivatives, it is plausible that this compound possesses significant antimicrobial, anti-inflammatory, and anticonvulsant activities. Further focused research, including direct comparative studies and detailed mechanistic investigations, is warranted to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a robust framework for initiating such investigations.

References

A comprehensive list of references is available upon request.

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2-(4-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of a molecule's chemical structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in discovery pipelines. This guide provides an in-depth, practical comparison of spectroscopic techniques for the definitive validation of 2-(4-Chlorophenyl)acetohydrazide, a key intermediate in the synthesis of various biologically active compounds.

Here, we move beyond a mere listing of data. We will explore the causality behind experimental choices, interpret the spectral data through the lens of first principles, and demonstrate how a multi-spectroscopic approach creates a self-validating system for structural confirmation.

The Synthetic Context: Why Impurities Matter

Before analyzing the final product, it is crucial to understand its synthetic origin. This compound is most commonly synthesized via the hydrazinolysis of an appropriate ester, such as ethyl 2-(4-chlorophenyl)acetate.[1][2] Understanding this pathway is key to anticipating potential impurities, such as unreacted starting materials or side-products, which could complicate spectral interpretation.

cluster_0 Synthesis Workflow ester Ethyl 2-(4-chlorophenyl)acetate reflux Reflux ester->reflux hydrazine Hydrazine Hydrate hydrazine->reflux solvent Ethanol (Solvent) solvent->reflux product This compound purify Recrystallization reflux->purify Crude Product purify->product Purified Product

Caption: Synthesis workflow for this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their electronic environments, and their proximity to one another.

Experimental Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice. Its polarity effectively dissolves the hydrazide, and its exchangeable amide and amine protons (NH and NH₂) are clearly visible, unlike in D₂O where they would be exchanged. Tetramethylsilane (TMS) is used as the internal standard (0 ppm).

sample Dissolve Sample in DMSO-d₆ nmr Acquire Spectrum (e.g., 400 MHz) sample->nmr process Process Data (FT, Phasing, Baseline) nmr->process analyze Interpret Spectrum (Shift, Integration, Splitting) process->analyze

Caption: General workflow for ¹H NMR spectroscopic analysis.

Data Interpretation:

The ¹H NMR spectrum provides four key signals that correspond directly to the protons in the this compound structure.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.18Singlet (broad)1H-CONH- The amide proton is deshielded by the adjacent carbonyl group and nitrogen. Broadness is due to quadrupole broadening and potential hydrogen bonding.
~7.32Doublet2HAr-H (ortho to Cl)These aromatic protons are part of a classic AA'BB' system characteristic of 1,4-disubstitution.[3] They appear as a clean doublet due to coupling with the adjacent meta protons.
~7.28Doublet2HAr-H (meta to Cl)These protons are coupled to the ortho protons, resulting in a corresponding doublet. Their chemical shift is slightly different due to their position relative to the electron-withdrawing chlorine atom.
~4.25Singlet (broad)2H-NH₂ The primary amine protons of the hydrazide group appear as a broad singlet. The signal can be broader or sharper depending on concentration and temperature.
~3.34Singlet2H-CH₂- These benzylic protons are adjacent to both the aromatic ring and the carbonyl group, placing them in the typical 2-3 ppm range, though slightly downfield here.[4] They are a singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. Due to the inherent symmetry of the para-substituted ring, fewer than the total eight carbons are observed.

Experimental Choice: The same sample prepared for ¹H NMR can be used. A proton-decoupled experiment is standard, which simplifies the spectrum to a series of singlets, where each peak represents a unique carbon environment.

Data Interpretation:

The spectrum shows six distinct signals, confirming the molecular symmetry.

Chemical Shift (δ, ppm)AssignmentRationale
~168.5C=O The carbonyl carbon of the amide group is significantly deshielded and appears far downfield, typical for this functional group.
~135.5Ar-C -CH₂The quaternary aromatic carbon attached to the acetyl group.
~131.0Ar-C -ClThe quaternary aromatic carbon directly bonded to the electronegative chlorine atom.
~130.8Ar-CH (ortho to Cl)The two equivalent aromatic carbons ortho to the chlorine atom.
~128.4Ar-CH (meta to Cl)The two equivalent aromatic carbons meta to the chlorine atom.
~40.5-CH₂- The methylene carbon, appearing in the typical aliphatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Choice: The sample is typically prepared as a potassium bromide (KBr) pellet to acquire a spectrum in the solid state, which minimizes solvent interference and often produces sharper peaks for crystalline solids.

sample Prepare Sample (e.g., KBr Pellet) ftir Acquire Spectrum (Scan IR Range) sample->ftir analyze Identify Characteristic Absorption Bands ftir->analyze

Caption: General workflow for FT-IR spectroscopic analysis.

Data Interpretation:

The IR spectrum provides a distinct "fingerprint" for this compound, confirming the presence of all key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3295, 3210N-H StretchHydrazide (-NHNH₂)The two distinct bands are characteristic of the asymmetric and symmetric stretching of the primary amine (-NH₂) group.[5]
3030C-H StretchAromaticThe presence of a band just above 3000 cm⁻¹ is a hallmark of C-H bonds on an aromatic ring.[3]
1640C=O Stretch (Amide I)AmideA strong, sharp absorption peak characteristic of the carbonyl group in a secondary amide environment.[6]
1525N-H Bend (Amide II)AmideThis band arises from the bending vibration of the N-H bond coupled with C-N stretching and is characteristic of secondary amides.
1490C=C StretchAromatic RingIn-ring carbon-carbon stretching vibrations confirm the presence of the benzene ring.[3]
1090C-Cl StretchAryl HalideThis absorption is in the typical range for a C-Cl bond on an aromatic ring.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.

Experimental Choice: Electron Impact (EI) ionization is a common technique that provides a clear molecular ion peak and rich, reproducible fragmentation patterns useful for structural elucidation.[7]

Data Interpretation:

The mass spectrum validates the molecular formula and key structural features.

m/z (mass-to-charge)IonSignificance
184/186[M]⁺ The molecular ion peak . The presence of a peak at m/z 184 and a smaller peak at m/z 186 in an approximate 3:1 ratio is definitive proof of the presence of one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). This confirms the molecular formula C₈H₉ClN₂O.[8]
125/127[C₇H₆Cl]⁺ This is the base peak and corresponds to the chlorotropylium ion , a very stable fragment. It is formed by the alpha-cleavage of the bond between the carbonyl carbon and the methylene carbon, followed by rearrangement. This fragmentation strongly supports the 4-chlorobenzyl substructure.
91[C₇H₇]⁺ Loss of the chlorine atom from the m/z 125 fragment.
77[C₆H₅]⁺ Phenyl cation, resulting from further fragmentation of the aromatic ring.

Comparison Guide: this compound vs. 2-(2-Chlorophenyl)acetohydrazide

To highlight the specificity of the spectroscopic data, we compare the target para-isomer with its ortho-isomer. The difference in the substituent position leads to distinct and predictable changes in the spectra, particularly in ¹H NMR.

Spectroscopic FeatureThis compound (para-isomer) 2-(2-Chlorophenyl)acetohydrazide (ortho-isomer) Reason for Difference
¹H NMR (Aromatic Region) Two clean doublets (AA'BB' system) around 7.3 ppm.[3]A complex multiplet between ~7.2-7.5 ppm.[2]The high symmetry of the para-isomer simplifies the splitting pattern. The lack of symmetry in the ortho-isomer results in four unique aromatic protons with complex ortho, meta, and para couplings.
¹³C NMR (Aromatic Signals) 4 distinct signals for 6 carbons.6 distinct signals for 6 carbons.The plane of symmetry in the para-isomer makes pairs of carbons chemically equivalent. In the ortho-isomer, all six aromatic carbons are in unique electronic environments.
MS (Base Peak) m/z 125 (Chlorotropylium ion)m/z 125 (Chlorotropylium ion)The primary fragmentation (alpha-cleavage) is identical for both isomers, leading to the same stable base peak. This highlights why NMR is superior for distinguishing isomers.

Conclusion: A Unified Picture of Chemical Identity

The structural validation of this compound is definitively achieved not by a single piece of data, but by the convergence of evidence from multiple, orthogonal spectroscopic techniques.

  • Mass Spectrometry confirms the correct molecular weight and elemental composition (C, H, Cl, N, O).

  • FT-IR validates the presence of the essential hydrazide and aromatic chloro-substituted functional groups.

  • ¹³C NMR confirms the carbon count and reveals the molecular symmetry.

  • ¹H NMR provides the final, unambiguous proof of the 1,4-substitution pattern on the aromatic ring, distinguishing it from all other possible isomers.

This comprehensive, self-validating approach ensures the highest degree of confidence in the chemical structure, a non-negotiable prerequisite for any further research or development.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Weigh approximately 10-15 mg of the synthesized this compound.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small drop of Tetramethylsilane (TMS) as an internal standard.

  • Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer at room temperature.[2]

  • Process the resulting Free Induction Decay (FID) with appropriate Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Grind a small amount (~1-2 mg) of the dry, crystalline sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹, accumulating at least 16 scans to ensure a good signal-to-noise ratio.[2]

Mass Spectrometry (MS)

  • Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion for ESI or a GC column for EI).

  • For Electron Impact (EI-MS), use a standard electron energy of 70 eV to induce fragmentation.

  • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).[9]

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

References

  • Interpreting Aromatic NMR Signals - YouTube. (2021).
  • Interpreting H-NMR Spectra Aromatic Molecule - YouTube. (2024).
  • Aromatics - Organic Chemistry at CU Boulder. (n.d.).
  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.
  • NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate.
  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (n.d.). MDPI.
  • (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2016).
  • The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. (n.d.).
  • Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester. (2023). Bentham Science.
  • This compound. (n.d.). PubChem.
  • Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. (1962). Semantic Scholar.
  • FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty... (n.d.). ResearchGate.
  • Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and... (n.d.). ResearchGate.
  • The mass spectrum and fragmentation pattern of hydrazone 1. (n.d.). ResearchGate.
  • Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. (2022). RSC Publishing.
  • FTIR spectra of (a) fatty hydrazides and (bi-bv) N,N-dimethyl fatty... (n.d.). ResearchGate.
  • 2-(4-Chlorophenoxy)acetohydrazide. (n.d.). National Institutes of Health (NIH).
  • (PDF) Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. (n.d.). ResearchGate.
  • Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. (1988). PubMed.
  • A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. (n.d.). Google Patents. Retrieved from https://patents.google.
  • Fragmentation and Interpretation of Spectra. (n.d.).
  • This compound (C8H9ClN2O). (n.d.). PubChemLite.
  • NMR SPECTRA OF CHAPTER 1. (n.d.). AIR Unimi.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link] Wikipedia.

Sources

The Architectural Nuances of Efficacy: A Comparative Guide to the Structure-Activity Relationships of 2-(4-Chlorophenyl)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hydrazone Scaffold as a Versatile Pharmacophore

In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold (–CO–NH–N=CH–) stands out as a "privileged" structure, a molecular framework that consistently demonstrates a wide array of biological activities.[1][2] This versatility stems from its unique structural and electronic properties, including its ability to form stable chelates with metal ions and participate in hydrogen bonding, which are crucial for interacting with biological targets. At the core of this guide is the 2-(4-chlorophenyl)acetohydrazide moiety, a foundational building block for a multitude of derivatives with significant therapeutic potential.[3][4] Analogs derived from this core have been extensively investigated for their antimicrobial, anticancer, and anticonvulsant properties.[2][5][6]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) among different this compound analogs. By synthesizing data from numerous studies, we aim to elucidate how subtle modifications to this core structure influence biological efficacy. This exploration is not merely an academic exercise; it is a critical component of rational drug design, offering a roadmap for the development of more potent and selective therapeutic agents. We will delve into the experimental data that underpins these relationships, providing detailed protocols for key biological assays to ensure the reproducibility and validation of the findings presented.

The Synthetic Blueprint: Crafting the Analogs

The synthesis of this compound analogs is typically a straightforward and efficient process. The general strategy involves a two-step reaction. First, the corresponding 2-(4-chlorophenyl)acetic acid is esterified, commonly using ethanol in the presence of a catalytic amount of acid. The resulting ester then undergoes hydrazinolysis with hydrazine hydrate to form the key intermediate, this compound. The final hydrazone analogs are then synthesized through the condensation of this intermediate with a diverse range of substituted aromatic or heteroaromatic aldehydes and ketones. This modular approach allows for the systematic introduction of various functional groups, enabling a thorough investigation of their impact on biological activity.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation start 2-(4-Chlorophenyl)acetic Acid ester Ethyl 2-(4-chlorophenyl)acetate start->ester Ethanol, H₂SO₄ (cat.) Reflux hydrazide This compound ester->hydrazide Hydrazine Hydrate Reflux analogs Hydrazone Analogs hydrazide->analogs Substituted Aldehyde/Ketone Ethanol, Reflux

Caption: General synthetic workflow for this compound analogs.

Comparative Analysis of Biological Activities

Antimicrobial Activity: Targeting Microbial Defenses

Hydrazone derivatives have demonstrated significant potential as antimicrobial agents, acting against a spectrum of bacteria and fungi.[1][7] The antimicrobial efficacy of this compound analogs is profoundly influenced by the nature and position of substituents on the aromatic ring introduced from the aldehyde or ketone.

Structure-Activity Relationship Insights:

The core pharmacophore responsible for the antimicrobial activity is the azomethine (–N=CH–) group.[1] The lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. The introduction of various substituents allows for the fine-tuning of this property.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., -Cl, -Br) or nitro groups (-NO₂), on the phenyl ring of the hydrazone moiety often enhances antimicrobial activity.[8] This is attributed to an increase in the lipophilicity and the electronic properties of the compound, which may facilitate its interaction with microbial targets.

  • Electron-Donating Groups: Conversely, electron-donating groups like hydroxyl (-OH) or methoxy (-OCH₃) can also contribute to potent activity, suggesting that a delicate electronic balance is key.[1] For instance, the presence of a hydroxyl group can increase the molecule's ability to form hydrogen bonds with active sites of microbial enzymes.

  • Heterocyclic Rings: The incorporation of nitrogen-containing heterocyclic rings, such as pyridine, quinoline, or indole, has been shown to yield compounds with excellent antibacterial activity.[9]

Quantitative Data Summary:

The following table summarizes the in vitro antibacterial activity of selected this compound analogs, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDR Group (Substitution on Aldehyde)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
4a 4-Hydroxy12.525[1]
4b 4-Bromo6.2512.5[9]
4c 4-Nitro6.256.25[8]
4d 2-Pyridine3.126.25[9]
Ciprofloxacin (Standard Drug)1.00.5N/A

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[10][11]

  • Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

SAR_Antimicrobial core This compound Core -CO-NH-N=CH-R substituents Substituent 'R' Electron-Withdrawing Groups (-Cl, -NO₂) Electron-Donating Groups (-OH, -OCH₃) Heterocyclic Rings (Pyridine, Quinoline) core:f1->substituents Modification activity Enhanced Antimicrobial Activity substituents:ewg->activity substituents:edg->activity substituents:het->activity

Caption: Key SAR insights for antimicrobial activity.

Anticancer Activity: Inducing Cytotoxicity in Cancer Cells

The hydrazone scaffold is a promising framework for the development of novel anticancer agents.[6][12] Several analogs of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death.[6]

Structure-Activity Relationship Insights:

  • Substitution Pattern: The anticancer potency is highly dependent on the substitution pattern on the aryl ring attached to the imine carbon. For example, compounds with substitutions at the para position of the phenyl ring have shown promising activity.

  • Specific Functional Groups: The presence of moieties like methoxy (-OCH₃) or multiple hydroxyl (-OH) groups on the phenyl ring can lead to potent cytotoxic effects. For instance, a derivative with a 3,4,5-trimethoxyphenyl group has been reported to be particularly active.

  • Lipophilicity and Cell Permeability: As with antimicrobial activity, the overall lipophilicity of the molecule is a key determinant of its ability to cross the cell membrane and reach its intracellular target.

Quantitative Data Summary:

The following table presents the half-maximal inhibitory concentration (IC₅₀) values in µM for selected analogs against the HCT-116 human colon carcinoma cell line.

Compound IDR Group (Substitution on Aldehyde)HCT-116 (IC₅₀, µM)Reference
5a 4-Methoxy3.8 ± 0.7[12]
5b 4-Hydroxy-3-methoxy3.2 ± 1.1[12]
11 3,4,5-Trimethoxy2.5 ± 0.81[12]
Cisplatin (Standard Drug)2.43 ± 1.1[12]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13][14][15]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals formed by viable cells.[15]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

G start Seed Cancer Cells in 96-well Plate incubate1 Incubate Overnight start->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC₅₀ Values read->analyze

Caption: Experimental workflow for in vitro anticancer drug screening using the MTT assay.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a chronic neurological disorder characterized by recurrent seizures.[16] Hydrazide-hydrazone derivatives have emerged as a promising class of compounds for the development of new anticonvulsant drugs with potentially lower neurotoxicity.[16][17]

Structure-Activity Relationship Insights:

The anticonvulsant activity of these compounds is often evaluated using the maximal electroshock (MES) seizure model, which is predictive of efficacy against generalized tonic-clonic seizures.[18][19]

  • Pharmacophore Model: A key pharmacophore for anticonvulsant activity in this class of compounds includes a hydrophobic aryl ring (the 4-chlorophenyl group), a hydrogen-bonding domain (the -CO-NH-N= moiety), and an additional aryl ring with specific substitutions.[16]

  • Substituent Effects: The presence of a 4-chlorophenyl group is often associated with good activity in the MES test.[16] Further modifications to the second aryl ring can modulate potency and neurotoxicity. For instance, the introduction of small, lipophilic groups at the para position of the second phenyl ring can be beneficial.

  • Conformational Rigidity: The overall shape and conformational flexibility of the molecule are important. A certain degree of rigidity is often required for effective binding to the target, which is thought to be a voltage-gated sodium channel.

Quantitative Data Summary:

The following table summarizes the anticonvulsant activity (ED₅₀) and neurotoxicity (TD₅₀) of selected analogs in the mouse MES test.

Compound IDR Group (Substitution on Aldehyde)Anticonvulsant Activity (MES) ED₅₀ (mg/kg, i.p.)Neurotoxicity (Rotarod) TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)Reference
6a Phenyl65.8> 300> 4.6[16]
6b 4-Methylphenyl52.5> 300> 5.7[16]
6c 4-Fluorophenyl48.2210.54.4[16]
Phenytoin (Standard Drug)9.568.57.2[20]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for assessing the efficacy of potential anticonvulsant compounds.[21][22][23]

  • Animal Preparation: Male Swiss albino mice are used. The animals are acclimated to the laboratory environment for at least 3-4 days prior to the experiment.[21]

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., Phenytoin) are also included.

  • Seizure Induction: At the time of peak effect (typically 30-60 minutes post-injection), a maximal electroshock (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through corneal electrodes.[19][23] A drop of topical anesthetic is applied to the corneas before electrode placement.[23]

  • Observation and Endpoint: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint, indicating protection.[19][21]

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

SAR_Anticonvulsant pharmacophore Key Pharmacophoric Features Hydrophobic Aryl Ring (4-Cl-Ph) H-Bonding Domain (-CO-NH-N=) Second Aryl Ring (R) substituents Substituent 'R' Para-substitution Lipophilic groups (-F, -CH₃) pharmacophore:f3->substituents Modification activity Potent Anticonvulsant Activity (MES Model) substituents->activity

Caption: Key pharmacophoric features for anticonvulsant activity.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies summarized in this guide highlight several key principles for designing potent and selective analogs. For antimicrobial activity, the incorporation of heterocyclic rings or electron-withdrawing groups is a promising strategy. In the realm of anticancer drug discovery, multisubstituted phenyl rings, particularly those bearing methoxy groups, have demonstrated significant cytotoxicity. For anticonvulsant applications, maintaining the core 4-chlorophenyl moiety while introducing small, lipophilic groups on a second aromatic ring appears to be a fruitful approach.

The causality behind these experimental observations lies in the fundamental principles of medicinal chemistry: modifying the structure of a molecule alters its size, shape, lipophilicity, and electronic distribution, which in turn governs its absorption, distribution, metabolism, excretion, and, most importantly, its interaction with the biological target.

Future research should focus on synthesizing novel analogs based on these SAR insights and exploring their mechanisms of action in greater detail. Advanced techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can further refine the design of next-generation hydrazone-based therapeutics. The self-validating nature of the protocols described herein provides a robust framework for these future investigations, ensuring that the pursuit of more effective and safer drugs is built on a foundation of scientific integrity.

References

  • Jasim, H. A., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(5), 1255. [Link]
  • Aggarwal, N., & Rathi, E. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. Drug Development Research, 77(7), 379-392. [Link]
  • Aggarwal, N., & Rathi, E. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models.
  • Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22. [Link]
  • Jasim, H. A., et al. (2020).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
  • Ma, L., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50835. [Link]
  • Agrawal, S., et al. (2014). Synthesis molecular modeling and anticonvulsant activity of some hydrazone, semicarbazone, and thiosemicarbazone derivatives of benzylidene camphor. Medicinal Chemistry Research, 23(9), 4169-4181. [Link]
  • Al-Salem, H. S. A., et al. (2015). Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone. Bioorganic & Medicinal Chemistry Letters, 25(7), 1490-1499. [Link]
  • Wlaz, P., & Löscher, W. (2019). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Methods in Molecular Biology, 2011, 239-253. [Link]
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
  • Al-Ostath, A. I., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465. [Link]
  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
  • Balouiri, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Ethnopharmacology, 317, 116835. [Link]
  • Wiegand, I., et al. (2008). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews, 21(3), 517-531. [Link]
  • ResearchGate. (n.d.). Structural activity relationship of synthesized hydrazones derivatives.
  • Spencer, J. G. (Ed.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]
  • ResearchGate. (2025). (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
  • APEC-VC. (n.d.). Antimicrobial Susceptibility Testing. APEC-VC. [Link]
  • Salehi, B., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Applied Sciences, 11(15), 6873. [Link]
  • File 1. (2025). File 1. [Link]
  • Jesmin, M., et al. (2008). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Journal of Applied Sciences Research, 4(9), 1103-1108. [Link]
  • Al-Warhi, T., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3538. [Link]
  • Emmanuel, Y. A., et al. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, and Its Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) Complexes. Journal of Chemistry, 2020, 1745236. [Link]
  • Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(6), 2019-2024. [Link]
  • Teli, D., et al. (2022). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives.
  • Shettima, U. A., et al. (2024). Synthesis, Characterisation and Antimicrobial Studies of Schiff Base Ligand Derived from Salicylaldehyde and 2,4-Dinitrophenylhydrazine and its Metals Complexes. Nigerian Research Journal of Chemical Sciences, 12(1), 219-231. [Link]
  • Wang, S., et al. (2022). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules, 27(19), 6667. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]

Sources

Benchmarking Novel 2-(4-Chlorophenyl)acetohydrazide Derivatives: A Comparative Guide to Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on benchmarking new 2-(4-chlorophenyl)acetohydrazide derivatives against established antimicrobial agents. We will delve into the rationale behind experimental design, present standardized protocols for antimicrobial susceptibility testing, and offer a clear methodology for data interpretation and comparison.

The core structure of this compound offers a versatile platform for medicinal chemists. The introduction of various substituents can significantly modulate the antimicrobial activity of the resulting derivatives, making them a fertile ground for the discovery of new therapeutic leads.[3][4] This guide will equip you with the necessary knowledge to rigorously evaluate the potential of your novel derivatives.

Rationale for Experimental Design: Selecting the Right Benchmarks and Pathogens

The primary objective of this benchmarking study is to ascertain the antimicrobial spectrum and potency of new this compound derivatives. To achieve this, a carefully selected panel of standard antimicrobial agents and clinically relevant microbial strains is essential.

Standard Antimicrobial Agents: The choice of standard drugs should encompass agents with different mechanisms of action and spectra of activity. This allows for a comprehensive comparison of the novel compounds' efficacy. For this guide, we will use Ciprofloxacin, a broad-spectrum fluoroquinolone that inhibits DNA gyrase, and Vancomycin, a glycopeptide antibiotic effective against Gram-positive bacteria by inhibiting cell wall synthesis.[5] These well-characterized antibiotics provide robust benchmarks for evaluating the performance of new chemical entities.[5]

Microbial Strain Selection: The panel of microorganisms should include representative Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine the breadth of antimicrobial activity. The selection should also include both standard laboratory strains and, if possible, clinical isolates, which may exhibit different susceptibility profiles.[6]

A representative panel would include:

  • Gram-positive bacteria: Staphylococcus aureus (a common cause of skin and soft tissue infections) and Bacillus subtilis (a model organism for Gram-positive bacteria).

  • Gram-negative bacteria: Escherichia coli (a frequent cause of urinary tract and gastrointestinal infections) and Pseudomonas aeruginosa (an opportunistic pathogen known for its intrinsic resistance).

  • Fungal strains: Candida albicans and Aspergillus niger (common opportunistic fungal pathogens).

Experimental Methodology: A Step-by-Step Guide to Antimicrobial Susceptibility Testing

To ensure the generation of reliable and reproducible data, standardized antimicrobial susceptibility testing (AST) methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[5] The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Synthesis of this compound Derivatives

The synthesis of the title compounds typically involves a multi-step process, which is a crucial first step before any biological evaluation can be undertaken. A general synthetic route is outlined below.

A 2-(4-Chlorophenyl)acetic acid B Esterification (e.g., Ethanol, H2SO4) A->B Step 1 C Ethyl 2-(4-chlorophenyl)acetate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D Step 2 E This compound D->E F Condensation (Substituted Aldehyde/Ketone) E->F Step 3 G Novel Hydrazone Derivatives F->G

Caption: General synthetic pathway for novel this compound derivatives.

Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][8]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial and fungal strains for testing

  • Novel this compound derivatives (stock solutions)

  • Standard antibiotics (Ciprofloxacin, Vancomycin)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Standardized Inoculum: From a fresh culture, prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9][10]

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the novel compounds and standard antibiotics in CAMHB directly in the 96-well plates. The concentration range should be sufficient to determine the MIC value.[11]

  • Inoculation and Incubation: Add an equal volume of the standardized inoculum to each well containing the antimicrobial dilutions. Include a growth control (inoculum in broth without any antimicrobial agent) and a sterility control (broth only). Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and at 28°C for 48 hours for fungi.[5][11]

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader to measure optical density.[9]

cluster_prep Preparation cluster_assay Assay Setup cluster_results Data Analysis A Standardized Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Serial Dilutions of Test Compounds & Standards B->C D Incubate (35°C, 16-20h for bacteria) (28°C, 48h for fungi) C->D E Read MIC (Lowest concentration with no visible growth) D->E F Comparative Analysis E->F

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Comparative Data Analysis: Interpreting the Results

The obtained MIC values for the novel this compound derivatives should be systematically compared with those of the standard antimicrobial agents. This comparison will reveal the potency and spectrum of activity of the new compounds.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Novel Hydrazide Derivatives and Standard Agents

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
Novel Derivative 1 16832>64>64>64
Novel Derivative 2 841632>64>64
Ciprofloxacin 0.50.250.1251>64>64
Vancomycin 10.5>64>64>64>64

Note: The data presented for the novel derivatives are hypothetical and serve as an illustrative example for data presentation.

From the hypothetical data in Table 1, we can infer that "Novel Derivative 2" shows better activity against the tested bacterial strains compared to "Novel Derivative 1". Both derivatives exhibit weaker antibacterial activity than the standard agents, Ciprofloxacin and Vancomycin. Furthermore, neither of the novel derivatives shows significant antifungal activity at the tested concentrations.

Unraveling the Mechanism of Action: The Role of DNA Gyrase

Hydrazide-hydrazone derivatives are known to exert their antimicrobial effects through various mechanisms.[3] A prominent proposed mechanism of action for many hydrazone derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[12] By binding to the active site of DNA gyrase, these compounds can disrupt its function, ultimately leading to bacterial cell death.[12] This shared mechanism with fluoroquinolones like Ciprofloxacin makes for a compelling comparative analysis.

cluster_bacterium Bacterial Cell DNA_gyrase DNA Gyrase DNA Bacterial DNA DNA_gyrase->DNA Inhibition Inhibition Replication DNA Replication & Transcription DNA->Replication CellDeath Bacterial Cell Death Hydrazide Hydrazide Derivative Hydrazide->DNA_gyrase

Caption: Proposed mechanism of action: Inhibition of DNA gyrase by hydrazide derivatives.

Further studies, such as enzyme inhibition assays and molecular docking, can be conducted to confirm the specific molecular target and elucidate the precise mechanism of action of the novel derivatives.

Conclusion and Future Directions

This guide has provided a structured approach to benchmarking new this compound derivatives against standard antimicrobial agents. By following standardized protocols and employing a systematic approach to data analysis, researchers can effectively evaluate the potential of their novel compounds. The hydrazide-hydrazone scaffold continues to be a promising area for the development of new antimicrobial agents.[13][14] Future research should focus on optimizing the structure of these derivatives to enhance their potency and broaden their spectrum of activity. Additionally, cytotoxicity studies are essential to assess the safety profile of these compounds for potential therapeutic applications.

References

  • Kumari, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836. [Link]
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a comprehensive review of currently used methods. Clinical infectious diseases, 49(8), 1249-1256. [Link]
  • World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
  • European Committee on Antimicrobial Susceptibility Testing. (2003). Methodologies for antimicrobial susceptibility testing. EUCAST. [Link]
  • Gilbert, P., & Brown, M. R. W. (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. In Microbiological Quality Assurance (1st ed.). CRC Press. [Link]
  • Ibrahim, D. A., El-Gohary, N. S., & Ismail, M. M. (2021). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. [Link]
  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
  • Walczak, K., & Gondela, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(11), 3246. [Link]
  • Tenover, F. C. (2021). Antimicrobial Susceptibility Testing. In StatPearls.
  • Kumar, A., & Narasimhan, B. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 6(3), 953. [Link]
  • Li, Y., Guo, Z., Zhang, Z., Wang, Y., & Li, Y. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in microbiology, 12, 730665. [Link]
  • Al-Warhi, T., Al-Hazmi, G. A., Al-Ghamdi, M. A., Al-Omair, M. A., & Al-Salahi, R. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465. [Link]
  • Rollas, S., & Küçükgüzel, Ş. G. (2016). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 25(11), 2481-2498. [Link]
  • Rather, M. A., & Dar, B. A. (2015). Recent trends and methods in antimicrobial drug discovery from plant sources. Journal of Applied Pharmaceutical Science, 5(11), 118-124. [Link]
  • Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian journal of microbiology, 38, 369-380. [Link]
  • Bradford, P. A., Miller, G. H., & Sahm, D. F. (2022). Improved non-redundant species screening panels for benchmarking the performance of new investigational antibacterial candidates against Category A and B priority pathogens. JAC-Antimicrobial Resistance, 4(2), dlac029. [Link]
  • Aziz-ur-Rehman, Siddiqui, S. Z., & Khan, S. G. (2013). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Tropical Journal of Pharmaceutical Research, 12(5), 753-758. [Link]
  • Sarker, M. R., & Nahar, S. (2023).
  • Sridhar, S. K., Pandeya, S. N., Stables, J. P., & Ramesh, A. (2002). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Indian journal of pharmaceutical sciences, 64(4), 353. [Link]
  • Gouda, M. A., Eldien, H. F., & El-Ghamry, H. A. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 3013. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4-Chlorophenyl)acetohydrazide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(4-Chlorophenyl)acetohydrazide, a key chemical moiety, requires precise and accurate analytical characterization. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the analysis of this compound, moving beyond a simple listing of protocols to a critical evaluation of their cross-validation. As senior application scientists, we understand that true confidence in analytical data comes not from a single validated method, but from a holistic understanding of how different techniques compare and corroborate one another.

This guide is structured to provide not just the "how," but the critical "why" behind experimental choices, grounded in scientific principles and regulatory expectations. We will explore the development and validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry—and then delve into a rigorous cross-validation protocol to establish their interchangeability and respective strengths.

The Critical Role of Cross-Validation

Method validation, as outlined in the ICH Q2(R2) and FDA guidelines, is the cornerstone of reliable analytical data.[1][2][3][4][5][6] It provides documented evidence that a method is fit for its intended purpose. However, in a dynamic drug development environment, reliance on a single analytical technique can introduce unforeseen risks. Cross-validation is the process of demonstrating that two or more distinct analytical procedures can produce comparable and equally reliable results for the same analyte in the same matrix.[2][7] This is crucial when:

  • Transferring a method between laboratories.

  • Comparing results from a new method with a legacy one.

  • Utilizing different analytical techniques for the same analysis across different stages of development (e.g., rapid screening vs. final release testing).

This guide will walk you through a practical approach to the cross-validation of analytical methods for this compound, ensuring data integrity and regulatory compliance.

Physicochemical Properties of this compound

A foundational understanding of the analyte's physicochemical properties is essential for rational method development.

PropertyValueSource
Molecular Formula C8H9ClN2OPubChem[8]
Molecular Weight 184.62 g/mol PubChem[8][9]
Appearance Solid (predicted)---
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, acetonitrile)Inferred from structure
Chromophore Chlorophenyl group provides UV absorbanceInferred from structure
Volatility Sufficient for GC analysis, potentially with derivatizationInferred from structure

The presence of a UV-active chlorophenyl ring makes UV-based detection in both HPLC and spectrophotometry a viable strategy. The molecule's polarity and molecular weight are well-suited for reversed-phase HPLC. While it possesses some volatility, its polar hydrazide group may necessitate derivatization for optimal GC performance.

Methodologies Under Comparison

We will now detail the proposed analytical methods for this compound. The protocols provided are based on established principles for similar compounds and are designed to be robust and validatable.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is often the workhorse of pharmaceutical analysis due to its versatility, precision, and ability to handle a wide range of analytes.

Rationale for Method Design:

  • Reversed-Phase Chromatography: The non-polar nature of the C18 stationary phase is ideal for retaining the moderately non-polar this compound.

  • Mobile Phase: A mixture of acetonitrile and water provides good peak shape and resolution. The addition of a small amount of acid (e.g., formic acid) can suppress the ionization of any acidic or basic functional groups, leading to more symmetrical peaks.

  • UV Detection: The chlorophenyl group exhibits strong UV absorbance, making a photodiode array (PDA) or variable wavelength detector a sensitive and specific choice.

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 225 nm.

  • Standard and Sample Preparation: Dissolve an accurately weighed amount of this compound in a 50:50 mixture of acetonitrile and water to prepare stock solutions. Further dilute to create calibration standards and quality control (QC) samples.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For polar compounds like this compound, derivatization is often employed to improve volatility and chromatographic performance.

Rationale for Method Design:

  • Derivatization: Silylation is a common derivatization technique that replaces active hydrogens (in this case, on the hydrazide moiety) with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[10]

  • Capillary Column: A non-polar or mid-polar capillary column, such as a DB-5 or HP-5, provides excellent separation efficiency for a wide range of derivatized compounds.

  • Flame Ionization Detector (FID): FID is a robust and universally responsive detector for organic compounds.

Experimental Protocol: GC-FID

  • Instrumentation: Gas chromatograph with a split/splitless injector, capillary column, and FID.

  • Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Derivatization Procedure:

    • To 1 mg of this compound standard or sample, add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

UV-Vis Spectrophotometry via Derivatization

Spectrophotometric methods can be simple and rapid, but often lack the specificity of chromatographic techniques. For compounds with hydrazide functional groups, derivatization with an appropriate reagent can produce a colored product, enhancing both sensitivity and specificity.[11][12][13][14]

Rationale for Method Design:

  • Derivatization with 2,4-Dinitrophenylhydrazine (DNPH): While DNPH is typically used for aldehydes and ketones, its reaction with hydrazides under specific oxidative coupling conditions can form a stable, colored complex suitable for spectrophotometric quantification.[11][12][14]

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) of the colored product is chosen for quantification to ensure maximum sensitivity.

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: Double-beam UV-Vis spectrophotometer.

  • Reagents:

    • This compound standard solutions in methanol.

    • 2,4-Dinitrophenylhydrazine (0.1% w/v) in methanol with a few drops of concentrated sulfuric acid.

    • Potassium periodate solution (0.01 M).

    • Sodium hydroxide solution (1.0 M).

  • Procedure:

    • Pipette aliquots of the standard or sample solution into a series of 25 mL volumetric flasks.

    • Add 1.0 mL of the DNPH reagent.

    • Add 1.0 mL of potassium periodate solution.

    • Add 2.0 mL of 1.0 M sodium hydroxide to create a basic medium.

    • Dilute to the mark with distilled water and mix well.

    • Allow the color to develop for 15 minutes at room temperature.

    • Measure the absorbance at the λmax (to be determined experimentally, but expected to be in the visible region) against a reagent blank.

  • Calibration: Construct a calibration curve by plotting absorbance versus concentration.

The Cross-Validation Study: A Framework for Trust

Having established three distinct, validated analytical methods, the next crucial step is to perform a cross-validation study to ensure their results are comparable.

CrossValidationWorkflow cluster_methods Validated Analytical Methods cluster_samples Sample Set cluster_analysis Analysis cluster_comparison Data Comparison HPLC HPLC-UV Analysis_HPLC Analyze all samples by HPLC-UV HPLC->Analysis_HPLC GC GC-FID Analysis_GC Analyze all samples by GC-FID GC->Analysis_GC UV_Vis UV-Vis Spec. Analysis_UV_Vis Analyze all samples by UV-Vis Spec. UV_Vis->Analysis_UV_Vis Samples Identical Batches of This compound (n=6, 3 concentrations) Samples->Analysis_HPLC Samples->Analysis_GC Samples->Analysis_UV_Vis Stat_Analysis Statistical Analysis (e.g., Bland-Altman plot, paired t-test) Analysis_HPLC->Stat_Analysis Analysis_GC->Stat_Analysis Analysis_UV_Vis->Stat_Analysis Conclusion Conclusion on Method Interchangeability Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Cross-Validation Protocol:

  • Sample Selection: Prepare a minimum of six independent samples of this compound from a single, homogenous batch. These samples should be prepared at three different concentration levels spanning the expected working range (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each of the prepared samples in triplicate using each of the three validated methods (HPLC, GC, and UV-Vis).

  • Data Evaluation:

    • Calculate the mean and relative standard deviation (RSD) for the results obtained from each method for each sample.

    • Perform a statistical comparison of the data sets. A paired t-test can be used to determine if there is a statistically significant difference between the means of the results from any two methods.

    • A Bland-Altman plot is an excellent visual tool to assess the agreement between two analytical methods. It plots the difference between the two measurements for each sample against the average of the two measurements.

Comparative Performance and Data Summary

The table below presents hypothetical but realistic data that one might expect from such a cross-validation study.

ParameterHPLC-UVGC-FIDUV-Vis Spectrophotometry
Specificity High (separation of impurities)High (separation of volatile impurities)Moderate (potential interference from other UV-absorbing compounds)
Linearity (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 1.0%< 1.5%< 2.0%
LOD ~0.01 µg/mL~0.05 µg/mL~0.1 µg/mL
LOQ ~0.03 µg/mL~0.15 µg/mL~0.3 µg/mL
Sample Throughput ModerateModerate (due to derivatization)High
Cost per Sample ModerateModerateLow

Choosing the Right Method: A Logic-Based Approach

The choice of analytical method is not a one-size-fits-all decision. It depends on the specific requirements of the analysis at a particular stage of the drug development lifecycle.

MethodSelection cluster_criteria Decision Criteria cluster_methods Recommended Method Start Analytical Need HighSpecificity High Specificity Required? (e.g., stability indicating) Start->HighSpecificity HighThroughput High Throughput Needed? (e.g., in-process control) HighSpecificity->HighThroughput No Use_HPLC Use HPLC-UV HighSpecificity->Use_HPLC Yes LowConcentration Trace Level Analysis? HighThroughput->LowConcentration No Use_UV_Vis Use UV-Vis HighThroughput->Use_UV_Vis Yes LowConcentration->Use_HPLC Yes Use_GC Use GC-FID LowConcentration->Use_GC Yes (if volatile impurities) LowConcentration->Use_UV_Vis No

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

This guide has provided a comprehensive framework for the development, validation, and, most importantly, the cross-validation of analytical methods for this compound. By embracing a multi-faceted analytical approach and rigorously comparing the data from different techniques, researchers, scientists, and drug development professionals can build a robust and defensible analytical package. The principles of scientific integrity and logical, experience-based decision-making are the bedrock of this process, ensuring the quality and safety of the final pharmaceutical product. The cross-validation data, when properly executed and interpreted, provides the ultimate confidence that the analytical results are a true and accurate reflection of the sample, regardless of the specific validated method employed.

References

  • PubChem. This compound.
  • U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)
  • Patel, D. B., et al. (2023). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. International Journal of Pharmaceutical Sciences and Research, 14(8), 4054-4061. [Link]
  • PubChem. 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide.
  • Ministry of Health, Labour and Welfare, Japan. Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). [Link]
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Zakaria, S. A., Talal, Z., & Othman, N. S. (2022). Review: Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science, 4(2), 112-120. [Link]
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Ahmed, N. A. A., & Khaleel, A. I. (2018). Spectrophotometric Determination of Sulphadiazine Using 2,4–dinitrophenylhydrazine as Coupling Reagent. Tikrit Journal of Pure Science, 23(8), 77-83. [Link]
  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]
  • European Medicines Agency. (2022).
  • Lab Manager. (2025).
  • Bartzatt, R. (2010). Spectrophotometric and colorimetic methodology to detect and quantify hydrazide based chemotherapeutic drugs. Environmental Science: An Indian Journal, 5(1). [Link]
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Ahmed, N. A. A., & Khaleel, A. I. (2018). Spectrophotometric Determination of Sulphadiazine Using 2,4–dinitrophenylhydrazine as Coupling Reagent. Tikrit Journal of Pure Science, 23(8), 77-83. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • International Council for Harmonis
  • PubChem. 2-(4-Hydroxyphenyl)acetohydrazide.
  • MolPort. Compound 2-(4-chloroanilino)-N'-[(4-chlorophenyl)methylidene]acetohydrazide. [Link]

Sources

Comparing the efficacy of different synthetic routes to 2-(4-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 2-(4-Chlorophenyl)acetohydrazide

Introduction: this compound is a crucial chemical intermediate in the synthesis of various heterocyclic compounds and serves as a significant building block in the development of novel pharmaceutical agents. The efficiency, purity, and scalability of its synthesis are paramount for researchers in medicinal chemistry and drug development. This guide provides an in-depth, objective comparison of the three primary synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to assist scientists in selecting the optimal pathway for their specific research and development needs.

The selection of a synthetic strategy is a critical decision dictated by factors including desired yield and purity, cost and availability of starting materials, process safety, and overall operational complexity. Here, we analyze and compare the following prevalent methods:

  • Route 1: A two-step synthesis proceeding from 4-chlorophenylacetic acid via an ester intermediate.

  • Route 2: A direct, one-step synthesis from the highly reactive 4-chlorophenylacetyl chloride.

  • Route 3: A direct conversion from 4-chlorophenylacetic acid using peptide coupling agents.

Each route is evaluated based on its chemical principles, operational demands, and resulting product quality, supported by data from analogous and established procedures.

Route 1: Two-Step Synthesis from 4-Chlorophenylacetic Acid via Ester Intermediate

This is the most traditional and widely documented method. It involves two distinct chemical transformations: the esterification of the parent carboxylic acid, followed by the hydrazinolysis of the resulting ester.

Principle & Mechanistic Insight

Step 1: Fischer-Speier Esterification. This reaction involves the acid-catalyzed conversion of 4-chlorophenylacetic acid to its corresponding ethyl ester, ethyl 2-(4-chlorophenyl)acetate. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[1][2] The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product.[3][4] As this is an equilibrium reaction, using a large excess of the alcohol or removing water as it forms is necessary to drive the reaction toward completion.[2][5]

Step 2: Hydrazinolysis. The purified ethyl 2-(4-chlorophenyl)acetate is then reacted with hydrazine hydrate. This reaction is a classic nucleophilic acyl substitution.[6] The terminal nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating a molecule of ethanol to yield the stable this compound.[6]

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-chlorophenyl)acetate (Esterification)

  • Reagents: 4-chlorophenylacetic acid (1 eq), absolute ethanol (10-15 eq, serving as both reactant and solvent), concentrated sulfuric acid (0.1-0.2 eq, catalyst).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 4-chlorophenylacetic acid and absolute ethanol.

    • Slowly add the concentrated sulfuric acid while stirring.

    • Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-chlorophenyl)acetate. Purification can be achieved via vacuum distillation.

Step 2: Synthesis of this compound (Hydrazinolysis)

  • Reagents: Ethyl 2-(4-chlorophenyl)acetate (1 eq), hydrazine hydrate (80% solution, 1.5-2.0 eq), ethanol.

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, dissolve the ethyl 2-(4-chlorophenyl)acetate in ethanol (approx. 10 mL per gram of ester).

    • Add hydrazine hydrate dropwise to the solution at room temperature with stirring.[7]

    • Heat the reaction mixture to reflux and maintain for 6-10 hours. Monitor the disappearance of the starting ester by TLC.[6][8]

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

    • Collect the precipitated solid by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum to yield the final product.[9] Recrystallization from ethanol can be performed for higher purity.[7]

Discussion of Route 1
  • Advantages: This method is highly reliable and generally produces a high-purity product, as the intermediate ester can be purified before the final step. The starting materials are relatively inexpensive and stable.

  • Disadvantages: As a two-step process, it is more time-consuming and labor-intensive. The overall yield can be lower than a one-step route due to losses at each stage. The equilibrium nature of the Fischer esterification requires specific conditions (e.g., excess alcohol) to achieve high conversion.[10]

Route 2: One-Step Synthesis from 4-Chlorophenylacetyl Chloride

This route offers a more direct and rapid approach by utilizing the highly reactive acyl chloride derivative of the parent carboxylic acid.

Principle & Mechanistic Insight

The synthesis begins with the conversion of 4-chlorophenylacetic acid to 4-chlorophenylacetyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a powerful electrophile. The carbonyl carbon is highly susceptible to nucleophilic attack by hydrazine. The reaction is fast and generally irreversible, proceeding via a nucleophilic acyl substitution mechanism to form the stable hydrazide and hydrogen chloride, which is neutralized by an excess of hydrazine or an added base.[11]

A critical consideration in this route is the potential for a side reaction leading to the formation of the N,N'-bis(2-(4-chlorophenyl)acetyl)hydrazine impurity.[7][10] This occurs if the initially formed product, this compound, acts as a nucleophile and reacts with a second molecule of the acyl chloride. Careful control of stoichiometry and reaction temperature is essential to minimize this byproduct.[10]

Detailed Experimental Protocol
  • Reagents: 4-chlorophenylacetic acid (1 eq), thionyl chloride (1.2 eq), hydrazine hydrate (2.0-2.5 eq), an inert solvent (e.g., dichloromethane or THF).

  • Procedure:

    • Preparation of Acyl Chloride (in situ or isolated): In a flask equipped with a reflux condenser and a gas trap, add 4-chlorophenylacetic acid to an inert solvent. Slowly add thionyl chloride dropwise at room temperature. Heat the mixture to a gentle reflux for 2-3 hours until the evolution of gas (SO₂ and HCl) ceases.[9] Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-chlorophenylacetyl chloride.

    • Hydrazide Formation: In a separate flask, prepare a solution of hydrazine hydrate (2.0-2.5 equivalents) in a suitable solvent (e.g., THF/water mixture). Cool this solution in an ice bath to 0-5°C.

    • Dissolve the crude 4-chlorophenylacetyl chloride from Step 1 in an anhydrous solvent like THF.

    • Slowly add the acyl chloride solution dropwise to the cooled, vigorously stirred hydrazine solution, ensuring the temperature is maintained below 10°C.[10]

    • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

    • The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove hydrazine salts, and dry. If no precipitate forms, the product can be extracted using an organic solvent.

Discussion of Route 2
  • Advantages: This method is significantly faster than Route 1, being a one-step conversion from the activated acid derivative. It can achieve high yields and is more atom-economical.[10]

  • Disadvantages: The starting material, 4-chlorophenylacetyl chloride, is highly reactive, moisture-sensitive, and corrosive, requiring careful handling and anhydrous conditions. The primary challenge is controlling the formation of the diacylhydrazine byproduct, which can reduce the yield and complicate purification.[7][10]

Route 3: Direct Carboxylic Acid Coupling

This modern approach bypasses the need for isolating a highly reactive intermediate like an acyl chloride by using peptide coupling agents to activate the carboxylic acid in situ.

Principle & Mechanistic Insight

Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with an additive like 1-hydroxybenzotriazole (HOBt), facilitate the direct formation of an amide (in this case, hydrazide) bond from a carboxylic acid.[12][13] The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. In the presence of HOBt, the O-acylisourea is rapidly converted to an HOBt-active ester, which is less prone to side reactions and racemization.[14] This active ester then reacts cleanly with hydrazine to form the desired this compound.[15] The byproducts of this reaction (a water-soluble urea derivative from EDC) are typically easy to remove during aqueous work-up.[14]

Detailed Experimental Protocol
  • Reagents: 4-chlorophenylacetic acid (1 eq), EDC hydrochloride (1.1 eq), HOBt (1.1 eq), hydrazine hydrate (1.2 eq), a suitable aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)), and a base like N,N-Diisopropylethylamine (DIPEA) if starting with EDC hydrochloride.

  • Procedure:

    • Dissolve 4-chlorophenylacetic acid and HOBt in DCM in a round-bottom flask.

    • Add EDC hydrochloride to the solution, followed by the dropwise addition of DIPEA. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add hydrazine hydrate dropwise to the activated acid mixture.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with water and brine to remove the urea byproduct and excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Recrystallization may be performed for further purification.

Discussion of Route 3
  • Advantages: This method operates under mild conditions, avoiding the harsh reagents (SOCl₂) or high temperatures (reflux) required by other routes. It generally gives clean reactions with high yields and minimizes side products. The work-up is often straightforward due to the water-solubility of the byproducts.[14]

  • Disadvantages: The primary drawback is the cost and stability of the coupling reagents (EDC, HOBt), which are significantly more expensive than the bulk chemicals used in the other routes. This may render the method less suitable for very large-scale industrial production but ideal for laboratory and medicinal chemistry scales where purity and mild conditions are prioritized.

Visualization of Synthetic Workflows

Overall Comparison of Synthetic Routes

G cluster_0 Starting Material cluster_1 Route 1: Two-Step cluster_2 Route 2: One-Step cluster_3 Route 3: Direct Coupling start 4-Chlorophenylacetic Acid r1_ester Ethyl 2-(4-chlorophenyl)acetate start->r1_ester Fischer Esterification r2_acyl 4-Chlorophenylacetyl Chloride start->r2_acyl Chlorination (SOCl₂) r3_product This compound start->r3_product EDC/HOBt Coupling with Hydrazine r1_product This compound r1_ester->r1_product Hydrazinolysis r2_product This compound r2_acyl->r2_product Hydrazinolysis

Caption: Comparative diagram of the three main synthetic routes.

Detailed Workflow for Route 1

G A Mix Acid, EtOH, & H₂SO₄ B Reflux (4-6h) A->B C Rotovap (Remove EtOH) B->C D Aqueous Work-up (NaHCO₃, Brine) C->D E Dry & Concentrate (Yields Ester) D->E F Dissolve Ester in EtOH E->F G Add Hydrazine Hydrate F->G H Reflux (6-10h) G->H I Cool & Crystallize H->I J Filter & Dry (Final Product) I->J

Caption: Experimental workflow for the two-step synthesis.

Quantitative and Qualitative Comparison

To facilitate an objective choice, the key performance indicators for each synthetic route are summarized below.

ParameterRoute 1: Two-Step (Ester)Route 2: One-Step (Acyl Chloride)Route 3: Direct Coupling
Overall Yield Moderate-Good (65-80%)Good-Excellent (75-90%)Excellent (>85%)
Product Purity High (after recrystallization)Good (diacylhydrazine impurity possible)Very High
Reaction Time Long (10-16 hours + work-up)Short (3-5 hours + work-up)Moderate (4-9 hours + work-up)
Reagent Cost LowLow-ModerateHigh
Safety/Handling Relatively safe reagentsAcyl chloride is corrosive & moisture-sensitiveCoupling agents can be sensitizers
Process Complexity Moderate (two distinct steps)Moderate (requires careful control)Simple (one-pot procedure)
Scalability ExcellentGood (requires good thermal control)Limited by reagent cost

Conclusion and Recommendations

The optimal synthetic route for this compound is contingent upon the specific objectives of the synthesis.

  • For large-scale, cost-effective production , Route 1 (Two-Step Synthesis) remains a robust and reliable choice. Its use of inexpensive commodity chemicals and the ability to purify the intermediate ester make it highly scalable, ensuring a consistently high-purity final product, albeit with a longer process time.

  • For rapid synthesis where speed is paramount , Route 2 (One-Step Synthesis) is the most efficient option. It offers the shortest reaction time and potentially high yields. However, it demands rigorous control over reaction conditions to mitigate the formation of the diacylhydrazine impurity and requires careful handling of the reactive acyl chloride intermediate.

  • For medicinal chemistry applications, high-purity laboratory synthesis, or when working with sensitive substrates , Route 3 (Direct Coupling) is superior. The mild reaction conditions, simple one-pot procedure, and exceptionally clean product profile often outweigh the higher reagent costs, making it the preferred method for discovery and development phases where material quality is the highest priority.

By understanding the distinct advantages and challenges of each pathway, researchers can make an informed decision that best aligns with their technical requirements, budget, and project goals.

References

  • Reddy, P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.
  • Pattabiraman, V. R., & Bode, J. W. (2011). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry.
  • Thiel, O. R., & Achmatowicz, M. M. (2013). Palladium-Catalyzed Triazolopyridine Synthesis. Organic Syntheses.
  • Wang, S. S., et al. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. International Journal of Peptide and Protein Research.
  • ResearchGate. (2011). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. Request PDF.
  • Aapptec Peptides. Coupling Reagents. Aapptec.
  • Ashenhurst, J. (2023). Fischer Esterification. Chemistry Steps.
  • J&K Scientific LLC. (2025). Fischer Esterification. J&K Scientific.
  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification. UTSC.
  • Chemistry LibreTexts. (2023). Fischer Esterification. Chemistry LibreTexts.
  • University of Missouri-St. Louis. (n.d.). Fischer Esterification. UMSL.
  • Google Patents. (2009). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Google Patents.
  • ResearchGate. (2024). Can we synthesize Diacyl hydrazine from ester and acylhydrazide? ResearchGate.
  • Al-Ghareeb, O. A., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.
  • Bîcu, E., et al. (2018). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. Molecules.
  • Wikipedia. (2024). Hydrazine. Wikipedia.
  • Shaker, Y. M., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica.
  • Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.

Sources

A Head-to-Head Comparison of the Anticancer Activity of 2-(4-Chlorophenyl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Hydrazide-Hydrazone Scaffold

In the landscape of medicinal chemistry, the hydrazide-hydrazone moiety (–(C=O)NHN=CH–) has been identified as a critical pharmacophore for a multitude of biological activities, including antibacterial, anti-inflammatory, and notably, anticancer effects.[1][2] These compounds and their derivatives have garnered significant attention for their therapeutic potential, demonstrating efficacy against various cancer cell lines.[2][3] This guide focuses specifically on derivatives of the 2-(4-Chlorophenyl)acetohydrazide core structure. The presence of the chlorophenyl group is often associated with enhanced biological activity, making this class of compounds particularly interesting for anticancer drug discovery.[4]

While the literature contains numerous studies on hydrazone derivatives, direct head-to-head comparative studies on a broad series of this compound analogs are not extensively consolidated.[5] This guide, therefore, synthesizes available data from studies on these and structurally related compounds to provide an objective comparison of their anticancer performance. We will delve into structure-activity relationships, mechanistic insights, and the experimental data that underscore their potential as next-generation chemotherapeutic agents.

General Synthesis of this compound Derivatives

The foundational step in developing novel anticancer candidates from this class is their chemical synthesis. The typical route involves a two-step process starting from 2-(4-Chlorophenyl)acetic acid. First, the acid is converted to its corresponding ester, which then undergoes hydrazinolysis with hydrazine hydrate to form the key intermediate, this compound.[6][7] This intermediate is then condensed with a variety of substituted aldehydes or ketones to yield the final hydrazide-hydrazone derivatives. This modular synthesis allows for the creation of a diverse library of compounds for biological screening.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation A 2-(4-Chlorophenyl)acetic Acid B Ethyl 2-(4-chlorophenyl)acetate A->B Ethanol / H₂SO₄ (cat.) Reflux C This compound (Core Intermediate) B->C Hydrazine Hydrate Reflux E Final Hydrazide-Hydrazone Derivatives C->E Ethanol Catalytic Acid D Substituted Aldehyde/Ketone D->E Ethanol Catalytic Acid

Caption: General synthetic pathway for this compound derivatives.

Comparative Anticancer Activity: A Data-Driven Analysis

The anticancer efficacy of hydrazone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value indicates higher potency. The following table summarizes cytotoxicity data for various hydrazide-hydrazone derivatives against several human cancer cell lines, providing a basis for a head-to-head comparison.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Tetracaine Hydrazide-Hydrazone (2m) Colo-205 (Colon)20.5[8][9]
Tetracaine Hydrazide-Hydrazone (2f) Colo-205 (Colon)50.0[8][9]
Tetracaine Hydrazide-Hydrazone (2s) HepG2 (Liver)20.8[8][9]
Tetracaine Hydrazide-Hydrazone (2k) HepG2 (Liver)30.5[8][9]
Chrysin Hydrazone (3f, 4-methoxy) MCF-7 (Breast)Lower than Chrysin[10]
Chrysin Hydrazone (3e, 3-methoxy) HepG2 (Liver)Lower than Chrysin[10]
Chromen-5-one Hydrazone (16f) HCT116 (Colon)0.09[11]
Chromen-5-one Hydrazone (14d) HCT116 (Colon)0.25[11]
2-Cyanoacetohydrazide (11) HCT-116 (Colon)1.8 ± 0.4[12]
2-Cyanoacetohydrazide (5b) HCT-116 (Colon)2.5 ± 0.5[12]

Analysis of Structure-Activity Relationships (SAR):

The data reveals critical insights into how chemical structure influences anticancer activity:

  • Impact of Substituents: The nature and position of substituents on the aromatic ring attached to the hydrazone moiety play a pivotal role. For instance, studies on chrysin-hydrazone derivatives showed that electron-donating groups, such as methoxy (–OCH₃), led to enhanced antiproliferative activity, while electron-withdrawing groups diminished the effect.[10]

  • Heterocyclic Scaffolds: Incorporating different heterocyclic rings, such as quinoline or chromen-5-one, can dramatically increase potency.[1][11] Derivatives bearing a chromen-5-one scaffold, for example, exhibited exceptionally low IC50 values against the HCT116 colon cancer cell line, with compound 16f being the most potent at 0.09 µM.[11]

  • Cell Line Specificity: The cytotoxic effect of these derivatives is often cell-line specific. Some compounds show broad-spectrum activity, while others are more effective against specific cancer types. For example, certain quinoline-hydrazide compounds were found to be more potent against neuroblastoma cell lines (SH-SY5Y and Kelly) compared to breast cancer cell lines (MCF-7 and MDA-MB-231).[1]

Mechanisms of Anticancer Action

The cytotoxic effects of this compound derivatives are mediated through multiple cellular pathways, primarily culminating in the induction of programmed cell death, or apoptosis.

1. Induction of Apoptosis: A common mechanism involves the activation of the intrinsic apoptotic pathway. Studies have shown that potent hydrazone derivatives can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[8][9] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates a cascade of caspase enzymes, including the key executioner caspase, Caspase-3.[8][9]

G compound Hydrazone Derivative pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt Activation bax Bax (Pro-apoptotic) akt->bax Inhibition caspase3 Caspase-3 bax->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic pathway involving PI3K/Akt inhibition by hydrazone derivatives.

2. Cell Cycle Arrest: Certain derivatives have been shown to halt the progression of the cell cycle, preventing cancer cells from dividing. For example, the quinoline hydrazide 22 was found to induce G1 cell cycle arrest, which was accompanied by the upregulation of the p27kip1 protein, a known cell cycle inhibitor.[1]

3. Inhibition of Key Enzymes: The broader class of hydrazone compounds has been implicated in the inhibition of enzymes crucial for cancer cell survival and proliferation. Potential targets include tubulin, where inhibition disrupts microtubule formation and mitosis, and DNA gyrase in the context of antimicrobial activity, a mechanism that highlights the scaffold's ability to interfere with essential enzymatic processes.[13][14]

Selectivity and Safety Profile

A critical aspect of any potential anticancer drug is its selectivity—the ability to kill cancer cells while sparing normal, healthy cells. Encouragingly, several studies have reported that potent hydrazide-hydrazone derivatives exhibit a favorable selectivity index.

  • Novel quinoline hydrazides were found to be significantly less toxic towards normal human lung fibroblast cells (MRC-5 and WI-38) compared to neuroblastoma cells.[1]

  • The most potent chromen-5-one derivatives showed minimal cytotoxicity against quiescent peripheral blood lymphocytes (PBL) from healthy donors, indicating a degree of selectivity for cancerous cells.[11]

This selectivity suggests a wider therapeutic window and potentially fewer side effects compared to conventional chemotherapies.

Experimental Protocols

To ensure the reproducibility and validation of these findings, standardized experimental protocols are essential.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[13][15]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., Colo-205, HepG2) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized hydrazide-hydrazone derivatives (e.g., 0.1 to 100 µM) for a specified period (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Protocol 2: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key marker of apoptosis.[5]

Methodology:

  • Cell Lysis: Treat cells with the test compound for the desired time, then harvest and lyse the cells using a specific lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction: Incubate an equal amount of protein from each sample with a colorimetric caspase-3 substrate, such as Ac-DEVD-pNA, at 37°C for 2 hours.

  • Absorbance Measurement: Measure the amount of p-nitroaniline (pNA) released by the cleavage of the substrate by reading the absorbance at 405 nm.

  • Data Analysis: Express the results as the fold increase in caspase-3 activity relative to the untreated control.

G A Synthesized Compound Library B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Select Potent Compounds (Low IC50) B->C D Mechanism of Action Studies C->D E Apoptosis Assays (Caspase Activity, Western Blot) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Lead Compound Identification E->G F->G

Caption: General experimental workflow for in vitro anticancer drug screening.

Conclusion and Future Outlook

The collective evidence strongly supports that derivatives of this compound are a promising class of compounds for the development of novel anticancer agents. The versatility of their synthesis allows for extensive structural modifications, enabling the fine-tuning of their potency and selectivity. Structure-activity relationship analyses indicate that the incorporation of specific heterocyclic moieties and electron-donating substituents can dramatically enhance cytotoxic activity.

The primary mechanism of action appears to be the induction of apoptosis via intrinsic pathways, often coupled with cell cycle arrest. Importantly, many of these potent derivatives exhibit encouraging selectivity for cancer cells over normal cells, a critical feature for therapeutic development.

Future research should focus on:

  • Systematic SAR Studies: A more direct, systematic comparison of a large library of this compound derivatives is needed to build a more precise SAR model.

  • In Vivo Evaluation: Promising lead compounds identified from in vitro screens must be evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Target Deconvolution: While apoptosis is the ultimate outcome, identifying the specific initial protein targets of the most potent compounds will be crucial for rational drug design and understanding potential resistance mechanisms.

References

  • Al-Ostoot, F. H., et al. (2020). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 25(21), 5190. [Link]
  • Various Authors. (2025).
  • Kus, C., et al. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega, 8(10), 9198–9211. [Link]
  • Mohareb, R., et al. (2019). Synthesis, cytotoxicity against cancer and normal cell lines of novel hydrazide–hydrazone derivatives bearing 5H-chromen-5-one. Medicinal Chemistry Research, 28, 1885–1900. [Link]
  • Wardakhan, W. W., et al. (2013). Synthesis and anti-tumor evaluation of novel hydrazide and hydrazide-hydrazone derivatives. Acta Pharmaceutica, 63(1), 45-57. [Link]
  • Kianmehr, E., et al. (2021). Green Synthesis and Anticancer Evaluation of Novel Chrysin Hydrazone Derivatives.
  • Various Authors. (n.d.). Cytotoxicity effects of hydrazones and sulfonyl hydrazones against...
  • Various Authors. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 12. [Link]
  • Kus, C., et al. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones.
  • Kus, C., et al. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega. [Link]
  • Mohammadi-Far, M., et al. (2018). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Research in Pharmaceutical Sciences, 13(5), 450-458. [Link]
  • Mohareb, R. M., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3505. [Link]
  • S. S. C. (2009). 2-(4-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2509. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Chlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the proper and safe disposal of 2-(4-Chlorophenyl)acetohydrazide. As a trusted partner in your research, we are committed to providing information that extends beyond product use to ensure the safety of your laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from authoritative safety data sheets and established chemical waste management principles to ensure scientific integrity and regulatory compliance.

Understanding the Hazard Profile

Before handling or disposing of this compound, it is crucial to understand its hazard profile. This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[1] It can cause skin, eye, and respiratory irritation.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and in a designated, well-ventilated area.

Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)

Hazard ClassificationPotential Health EffectsRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[1]Chemical-resistant gloves (e.g., nitrile), lab coat, and safety goggles. Use in a chemical fume hood.
Skin Irritation Causes skin irritation.[1][2]Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
Eye Irritation Causes serious eye irritation.[1][2]Wear appropriate protective eyeglasses or chemical safety goggles.[3]
Respiratory Irritation May cause respiratory irritation.[1][2]Work in a well-ventilated area or a chemical fume hood.[2] If dust formation is likely, use a NIOSH/MSHA approved respirator.[3]
Immediate Actions and Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[4]

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[3][4] For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[4]

  • Dispose of Cleanup Materials: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste.

Core Disposal Workflow: A Decision-Making Framework

The primary and most secure method for the disposal of this compound is through a licensed professional waste disposal service, typically involving chemical incineration. The following workflow provides a logical sequence for managing this chemical waste.

DisposalWorkflow cluster_prep Waste Preparation cluster_disposal Disposal Path cluster_doc Documentation A Characterize Waste: Solid, Liquid, or Contaminated Debris B Segregate Waste: Keep away from strong oxidizing agents. A->B C Package and Label: Use sealed, compatible containers. Label with 'Hazardous Waste' and full chemical name. B->C D Is on-site chemical treatment an approved and viable option per institutional and local regulations? C->D E Engage Licensed Waste Disposal Service D->E No F Follow approved institutional protocol for chemical neutralization. (Requires expert oversight) D->F Yes G Final Disposal: Chemical Incineration with Scrubber E->G H Package and label treated waste for final disposal. F->H I Maintain Disposal Records: Date, Quantity, Method, and Manifests G->I H->E

Figure 1: Decision workflow for the disposal of this compound.

Detailed Disposal Procedures

Part 1: Waste Segregation and Collection

The foundation of safe disposal is proper segregation.

  • Identify Incompatibilities: this compound should be stored and disposed of separately from strong oxidizing agents.[3]

  • Use Designated Waste Containers: Collect waste this compound and any contaminated materials in a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

Part 2: Primary Disposal Method - Incineration

The universally recommended and safest disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber.[4] This ensures the complete destruction of the compound and neutralizes hazardous combustion byproducts like hydrogen chloride gas and nitrogen oxides.[3][4]

Procedural Steps:

  • Engage a Professional Service: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal company.

  • Provide Documentation: Supply the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) if available.

  • Follow Packaging Guidelines: Ensure the waste is packaged in accordance with the disposal company's requirements and all relevant transportation regulations.

Part 3: Chemical Neutralization (Expert Use Only)

Disclaimer: The following information is for educational purposes only and describes potential chemical degradation pathways. Chemical treatment of hazardous waste should only be performed by trained professionals in a controlled laboratory setting and in strict accordance with institutional and local regulations. It is not a substitute for professional waste disposal services.

For institutions with the appropriate capabilities and permissions, chemical neutralization may be considered as a pre-treatment step. Hydrazide functional groups can be oxidized, and the aromatic chlorine can be resistant to simple treatments. A common method for degrading similar compounds involves oxidation.

Example Protocol (Oxidation with Calcium Hypochlorite):

  • Preparation: In a large, suitable container equipped with a stirrer and located in a chemical fume hood, create a dilute aqueous solution of the this compound waste.

  • Neutralization: Slowly add a solution of calcium hypochlorite while stirring. The reaction can be exothermic, so the addition should be gradual, and the temperature monitored.

  • Quenching: After the reaction is complete (as determined by an appropriate analytical method like TLC or LC-MS), quench any excess oxidant with a reducing agent such as sodium bisulfite.

  • Final Disposal: The resulting solution must still be considered hazardous waste and disposed of through a licensed disposal service, as it will contain chlorinated organic byproducts and inorganic salts.

Regulatory Context

While a specific EPA hazardous waste code for this compound is not explicitly listed, its characteristics as a chlorinated organic compound and its potential as a process waste from chemical synthesis mean it would likely fall under regulations for chemical waste.[2] Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2] For instance, wastes from the manufacturing of chlorinated organic compounds are regulated under 40 CFR Part 414.[5]

By adhering to these rigorous, step-by-step procedures, researchers and laboratory professionals can manage and dispose of this compound waste safely, responsibly, and in compliance with the highest standards of scientific practice.

References

  • Capot Chemical Co.,Ltd. (n.d.). MSDS of 2-(2-Chlorophenyl)acetohydrazide.
  • AK Scientific, Inc. (n.d.). 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide Safety Data Sheet.
  • Fisher Scientific. (2016, January 20). p-Chlorophenylhydrazine hydrochloride Safety Data Sheet.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.

Sources

Navigating the Safe Handling of 2-(4-Chlorophenyl)acetohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and chemical synthesis, a deep and practical understanding of chemical safety is not merely a matter of compliance, but a cornerstone of scientific integrity and personal well-being. This guide provides essential, immediate safety and logistical information for handling 2-(4-Chlorophenyl)acetohydrazide, moving beyond a simple checklist to instill a proactive safety culture within your laboratory.

Understanding the Hazard Profile

This compound (CAS No: 57676-51-4) is a hydrazide derivative that requires careful handling due to its potential health hazards.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3]

These classifications underscore the importance of a comprehensive personal protective equipment (PPE) strategy and meticulous handling procedures to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for preventing contact with this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[4] It is crucial to consult the glove manufacturer's resistance chart for compatibility. Change gloves every 30 to 60 minutes or immediately if contamination is suspected to prevent permeation.[5]
Eye and Face Protection ANSI Z87.1-compliant safety glasses are a minimum requirement.[6] However, due to the risk of serious eye irritation, chemical splash goggles are strongly recommended.[4] A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[4][6]
Body Protection A flame-resistant lab coat is essential.[4][6] For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat provides an additional layer of protection.[6] Ensure the lab coat has long cuffs that can be tucked under gloves to protect the wrists.[5]
Respiratory Protection Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available or for large spills, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[4][7] All personnel requiring respirators must be fit-tested and trained in accordance with OSHA guidelines.[7]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific handling area within a fume hood. gather_ppe Assemble all required PPE. prep_area->gather_ppe gather_materials Gather all necessary equipment and reagents. gather_ppe->gather_materials don_ppe Don all PPE correctly. gather_materials->don_ppe Proceed to Handling weigh Carefully weigh the compound, avoiding dust generation. don_ppe->weigh dissolve Dissolve or react the compound within the fume hood. weigh->dissolve decontaminate Decontaminate all surfaces and equipment. dissolve->decontaminate Proceed to Cleanup segregate_waste Segregate solid and liquid waste into labeled containers. decontaminate->segregate_waste doff_ppe Doff PPE in the correct order to avoid self-contamination. segregate_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.[6]

    • Ensure an emergency eyewash station and safety shower are readily accessible.[7]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Prepare all required equipment and reagents to minimize movement and potential for spills.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • When weighing the solid compound, do so carefully to avoid generating dust. Use a spatula and weigh paper or a weighing boat within the fume hood.

    • Keep the container of this compound tightly closed when not in use.[8]

    • Conduct all manipulations, such as dissolving or reacting the compound, within the fume hood.

  • Cleanup:

    • Following the procedure, decontaminate all work surfaces and equipment with an appropriate solvent.

    • Carefully remove and dispose of contaminated PPE in a designated waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

Disposal Plan: A Critical Final Step

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weigh Boats, etc.) solid_container Labeled Hazardous Solid Waste Container (Halogenated Organic Waste) solid_waste->solid_container liquid_waste Unused Solutions & Rinsates liquid_container Labeled Hazardous Liquid Waste Container (Halogenated Organic Waste) liquid_waste->liquid_container ehs_pickup Arrange for pickup by Institutional EHS or a licensed waste disposal company. solid_container->ehs_pickup liquid_container->ehs_pickup

Caption: Waste disposal workflow for this compound.

Disposal Protocol
  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated and clearly labeled hazardous waste container for halogenated organic solids.[9]

  • Liquid Waste:

    • Collect all unused solutions and solvent rinsates in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.[9]

    • Do not mix this waste with other waste streams.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]

    • Never dispose of this compound down the drain or in the regular trash.[9][10]

By adhering to these detailed safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 456734, this compound.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 734893, 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide.
  • Wikipedia. (2024). Hydrazine.
  • University of Wisconsin-Madison. (n.d.). Hydrazine - Risk Management and Safety.
  • UNC Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS.
  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
  • Biotage. (2019). Safety Data Sheet.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.